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Core Science & Biosynthesis

Foundational

Synthesis of 4-Hydroxy-4-Methyl-Pentanoic Acid Ethyl Ester: A Comprehensive Technical Guide

Executive Summary The synthesis of highly specific γ -hydroxy esters is a critical operation in modern organic synthesis and drug development. 4-hydroxy-4-methyl-pentanoic acid ethyl ester (CAS: 75863-13-7)[1], also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly specific γ -hydroxy esters is a critical operation in modern organic synthesis and drug development. 4-hydroxy-4-methyl-pentanoic acid ethyl ester (CAS: 75863-13-7)[1], also known as ethyl γ -hydroxyisocaproate, serves as a highly versatile building block. It is a direct precursor for the synthesis of complex tertiary fluorides[2], specialized lactones, and active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic procedures. Here, we dissect the causality behind the chemoselective Grignard addition required to synthesize this molecule, providing a self-validating protocol that ensures high fidelity, reproducibility, and scalability for R&D professionals.

Mechanistic Rationale & Chemoselectivity

The target molecule features both a tertiary alcohol and an ethyl ester. The most direct retrosynthetic disconnection leads to ethyl levulinate (ethyl 4-oxopentanoate) and a methylating agent, typically methylmagnesium bromide (MeMgBr) [3].

The Challenge of Over-Addition

Ethyl levulinate contains two electrophilic centers: a ketone at C4 and an ester at C1. Historically, subjecting ethyl levulinate to an excess of MeMgBr drives the reaction to complete reduction, yielding 4-methylpentane-1,4-diol[4]. To arrest the reaction at the intermediate ester, we must exploit the differential electrophilicity of the two carbonyls.

Causality of Experimental Choices
  • Stoichiometric Precision (1.1 equiv): The ketone is less sterically hindered and lacks the resonance stabilization present in the ester, making it kinetically more reactive. Limiting the Grignard reagent to a slight 10% excess ensures complete conversion of the ketone while starving the reaction before the ester can be attacked[3].

  • Temperature Modulation (0 °C): Lowering the thermal energy of the system exacerbates the difference in activation energy ( ΔEa​ ) between ketone addition and ester addition. At 0 °C, the ester remains virtually inert.

  • Solvent Selection (THF): Tetrahydrofuran (THF) is chosen over diethyl ether because its superior Lewis basicity better solvates and stabilizes the organomagnesium species, leading to a more controlled, less exothermic nucleophilic attack.

  • Mild Quenching (Sat. NH4​Cl ): Using a mild, buffered acid to quench the magnesium alkoxide intermediate is critical. Strong aqueous acids (like HCl) would protonate the resulting γ -hydroxyl group, triggering an intramolecular cyclization to form a γ -valerolactone derivative or causing dehydration to an alkene[5].

Mechanism A Ethyl Levulinate (Ketone + Ester) B MeMgBr (1.1 eq) Coordination A->B THF, 0 °C C Magnesium Alkoxide Intermediate B->C Nucleophilic Addition D NH4Cl Quench (Protonation) C->D Workup E Target Ester (75863-13-7) D->E Phase Separation

Chemoselective Grignard addition pathway for ethyl levulinate.

Quantitative Optimization Data

To illustrate the boundaries of this chemoselective transformation, the following table summarizes the impact of varying reaction parameters on the product distribution.

Table 1: Influence of Reaction Parameters on Chemoselectivity

MeMgBr (equiv)Temperature (°C)SolventConversion (%)Target Ester Yield (%)Diol Byproduct (%)
1.1 0 THF >99 95 <2
1.125 (RT)THF>998215
2.50 to 25THF>99<5>90
1.10Et₂O90855

Data reflects standard optimization trends for differentiating ketone/ester reactivity in levulinate systems.

Experimental Protocol: A Self-Validating Workflow

The following methodology is adapted from validated procedures for generating tertiary alcohol precursors[3],[2]. To ensure absolute reliability, this protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow.

Reagents & Materials
  • Ethyl levulinate (15.0 mmol, 2.16 g, 1.0 equiv)

  • Methylmagnesium bromide (3.0 M in Et₂O, 16.5 mmol, 5.5 mL, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (25 mL, 0.6 M)

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

  • Ethyl Acetate (EtOAc) and anhydrous Na2​SO4​

Step-by-Step Methodology
  • System Preparation & Purge: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with Argon (repeat 3x). Causality: Grignard reagents are highly sensitive to moisture; even trace water will hydrolyze MeMgBr to methane, skewing the delicate 1.1 stoichiometry.

  • Substrate Dissolution: Add ethyl levulinate (2.16 g) and anhydrous THF (25 mL) to the flask. Stir to achieve a homogenous 0.6 M solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Grignard Titration (Validation Checkpoint 1): Prior to addition, titrate the commercial MeMgBr solution using 1,10-phenanthroline and menthol to confirm the exact molarity. Adjust the volume to exactly 1.1 equivalents based on the active titer.

  • Controlled Addition: Using a syringe pump, add the MeMgBr solution (5.5 mL) dropwise over 20 minutes. Causality: Dropwise addition prevents localized heating and transient concentration spikes that could lead to ester attack.

  • Reaction Maturation: Stir the reaction mixture at 0 °C for 3 hours.

  • In-Process Monitoring (Validation Checkpoint 2): Remove a 50 µL aliquot, quench in 0.5 mL sat. NH4​Cl , and extract with EtOAc. Run a TLC (Hexanes/EtOAc 7:3, stain with KMnO4​ ). Confirm the complete disappearance of the ethyl levulinate spot.

  • Quenching: Once validated, quench the main reaction by slowly adding 15 mL of cold, saturated aqueous NH4​Cl directly at 0 °C. Stir vigorously for 10 minutes until the magnesium salts fully dissolve into the aqueous layer.

  • Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous phase with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Concentration & Final Validation (Validation Checkpoint 3): Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C). Analyze the crude colorless oil via ¹H NMR. Success Metric: Confirm the presence of a strong singlet at ~1.2 ppm (gem-dimethyl group) and the intact ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.25 ppm).

Workflow Step1 1. Setup & Purge Argon atmosphere Step2 2. Substrate Dissolution 0.6 M in dry THF Step1->Step2 Step3 3. Grignard Addition Dropwise at 0 °C Step2->Step3 Step4 4. Reaction Maturation 3h at 0 °C Step3->Step4 Step5 5. Quenching Sat. aq. NH4Cl at 0 °C Step4->Step5 Step6 6. Extraction EtOAc, dry over Na2SO4 Step5->Step6 Step7 7. Validation 1H NMR & TLC Check Step6->Step7

Self-validating experimental workflow for ester synthesis.

Downstream Applications

Once synthesized and validated, 4-hydroxy-4-methyl-pentanoic acid ethyl ester is primed for advanced transformations. Most notably, recent advancements in organofluorine chemistry utilize this exact tertiary alcohol scaffold. By subjecting this ester to methanesulfonic acid (MsOH) and potassium bifluoride ( KHF2​ ), researchers can execute a highly efficient, metal-free deoxyfluorination to yield the corresponding tertiary alkyl fluoride—a structural motif highly prized in modern pharmacophore design[2],[6].

References

  • Bertrand, X., Pucheault, M., Chabaud, L., & Paquin, J.-F. (2023). Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols. The Journal of Organic Chemistry, 88(20), 14527-14539.

  • Sigma-Aldrich Catalog. (2024). ethyl 4-hydroxy-4-methylpentanoate | CAS: 75863-13-7.

  • Organic Syntheses, Inc. (1960). α,α,α',α'-Tetramethyltetramethylene glycol. Org. Synth. 40, 96.

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of Ethyl 4-Hydroxy-4-Methylpentanoate

Executive Summary Ethyl 4-hydroxy-4-methylpentanoate (CAS: 75863-13-7) is a highly versatile branched-chain γ -hydroxy ester[1]. Functioning simultaneously as a tertiary alcohol and an aliphatic ester, it occupies a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxy-4-methylpentanoate (CAS: 75863-13-7) is a highly versatile branched-chain γ -hydroxy ester[1]. Functioning simultaneously as a tertiary alcohol and an aliphatic ester, it occupies a critical node in organic synthesis. It is predominantly utilized in the development of retinoid-like pharmaceuticals, the synthesis of complex γ -lactones, and as a substrate for advanced deoxyfluorination methodologies[2],[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications in drug development.

Physicochemical & Structural Profiling

To facilitate experimental design, the core quantitative and structural properties of ethyl 4-hydroxy-4-methylpentanoate are summarized below. The presence of both a hydrogen-bond donor (tertiary hydroxyl) and an acceptor (ester carbonyl) governs its solubility profile and its propensity for intramolecular cyclization[4],[1].

PropertyValue / Description
Chemical Name Ethyl 4-hydroxy-4-methylpentanoate
CAS Registry Number 75863-13-7
Molecular Formula C 8​ H 16​ O 3​
Molecular Weight 160.21 g/mol
Structural Class Aliphatic ester, Tertiary alcohol, γ -hydroxy ester
InChIKey YYGFWCAEOXNPHC-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(C)(C)O
Physical State Colorless to pale yellow oil (at standard conditions)

Mechanistic Synthesis Pathways

The most direct and chemoselective route to ethyl 4-hydroxy-4-methylpentanoate is the nucleophilic addition of a methyl Grignard reagent to ethyl levulinate (ethyl 4-oxopentanoate)[3]. Because the starting material contains both a ketone and an ester, precise control of stoichiometry and temperature is required to prevent over-alkylation (diol formation) and premature cyclization.

Reaction Pathway Visualization

SynthesisPathway EL Ethyl Levulinate (Ketone + Ester) Intermediate Magnesium Alkoxide Intermediate EL->Intermediate Chemoselective Addition Grignard MeMgBr (1.1 eq) THF, 0 °C Grignard->Intermediate Product Ethyl 4-hydroxy-4-methylpentanoate (Target Ester) Intermediate->Product Hydrolysis Quench Sat. NH4Cl 0 °C (Mild) Quench->Product Lactone 5,5-Dimethyl-dihydrofuran-2-one (Gamma-Lactone) Product->Lactone Intramolecular Cyclization (-EtOH) Acid H+, Heat (Strong Acid) Acid->Lactone

Caption: Chemoselective synthesis and acid-catalyzed lactonization of ethyl 4-hydroxy-4-methylpentanoate.

Protocol: Chemoselective Synthesis via Grignard Addition

Objective: Synthesize ethyl 4-hydroxy-4-methylpentanoate while suppressing diol formation and premature lactonization[3].

Reagents:

  • Ethyl levulinate (1.0 eq)

  • Methylmagnesium bromide (3 M in Et 2​ O, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH 4​ Cl

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve ethyl levulinate in anhydrous THF to achieve a 0.5–0.6 M concentration. Cool the solution to 0 °C using an ice-water bath.

    • Causality: Low temperatures enhance the chemoselectivity of the Grignard reagent, ensuring it attacks the highly electrophilic ketone carbonyl at C4 rather than the less reactive ester carbonyl at C1.

  • Nucleophilic Addition: Dropwise add methylmagnesium bromide (1.1 eq) over 30 minutes, maintaining the internal temperature strictly at 0 °C.

    • Causality: A slight excess (1.1 eq) ensures complete conversion of the ketone while minimizing the risk of a second equivalent attacking the ester group, which would yield an unwanted primary/tertiary diol (4-methylpentan-1,4-diol).

  • Reaction Maturation: Stir the mixture for 1 to 3 hours at 0 °C. Monitor completion via TLC or GC-MS.

  • Quenching: Slowly add saturated aqueous NH 4​ Cl at 0 °C.

    • Causality: NH 4​ Cl provides a mild, slightly acidic pH that hydrolyzes the magnesium alkoxide intermediate to the tertiary alcohol. Avoiding strong acids (like HCl or H 2​ SO 4​ ) is critical here; strong acids would immediately catalyze the intramolecular nucleophilic attack of the C4-hydroxyl onto the C1-ester, driving the equilibrium toward the lactone and releasing ethanol.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the target ester.

Chemical Reactivity & Transformations

Acid-Catalyzed Lactonization

Because ethyl 4-hydroxy-4-methylpentanoate is a γ -hydroxy ester, it exists in a delicate equilibrium with its cyclized form. When exposed to strong acids (e.g., 20% phosphoric acid) and elevated temperatures (e.g., benzene reflux), the tertiary hydroxyl group undergoes an intramolecular nucleophilic attack on the C1 ester carbonyl[2]. This releases ethanol and forms the thermodynamically stable 5,5-dimethyl-dihydrofuran-2-one (also known as 5,5-dimethyl- γ -butyrolactone)[5].

  • Causality: The formation of the 5-membered lactone ring is entropically and enthalpically favored under dehydrating/acidic conditions. Therefore, if the open-chain ester is the desired final product, all acidic workups and high-temperature distillations must be strictly avoided.

Deoxyfluorination of the Tertiary Alcohol

Recent advances in organofluorine chemistry have utilized tertiary alcohols like ethyl 4-hydroxy-4-methylpentanoate as substrates for metal-free deoxyfluorination. Treatment with methanesulfonic acid (MsOH) and potassium bifluoride (KHF 2​ ) at 0 °C facilitates the substitution of the tertiary hydroxyl group with a fluorine atom[3],[6].

  • Causality: The reaction proceeds via an S N​ 1-type mechanism. The acid protonates the hydroxyl group, leading to dehydration and the formation of a tertiary carbocation. The bifluoride anion then attacks the carbocation, yielding the tertiary alkyl fluoride without affecting the distal ethyl ester[7].

Applications in Drug Development & Chemical Synthesis

  • Precursor for Retinoid-Like Therapeutics: The cyclized derivatives and open-chain precursors of this compound are critical intermediates in the synthesis of substituted (5,6)-dihydronaphthalenyl compounds. These retinoid analogs are utilized in modulating retinoic acid receptors (RARs) for the treatment of dermatological conditions (e.g., acne, psoriasis) and oncology[2],[5].

  • Prodrug Design & Masking: In medicinal chemistry, the esterification of hydroxy acids is a common strategy to improve the pharmacokinetic profile of a drug. The ethyl ester acts as a lipophilic masking group, enhancing cellular permeability. Once in the systemic circulation, endogenous esterases can hydrolyze the ester to release the active 4-hydroxy-4-methylpentanoic acid[8].

  • Fluorinated Building Blocks: The ability to selectively convert the tertiary alcohol into a tertiary fluoride makes this compound an excellent building block for introducing fluorine into pharmaceutical pipelines, a highly sought-after motif to modulate metabolic stability and lipophilicity[7].

References

  • [4],[1] Title: CAS#:75863-13-7 | 4-Hydroxy-4-methyl-pentanoic acid ethyl ester Source: ChemSrc Database URL: [Link]

  • [2],[5] Title: Substituted (5,6)-dihydronaphthalenyl compounds having retinoid-like activity (EP0661259A1) Source: European Patent Office / Google Patents URL:

  • [3],[6],[7] Title: Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Strategic Carbon-Carbon Bond Formation: A Mechanistic and Methodological Guide to the Reformatsky Reaction with Ethyl Levulinate

Executive Summary The synthesis of complex, highly functionalized organic molecules relies heavily on predictable and chemoselective carbon-carbon bond-forming reactions. Ethyl levulinate, a bio-renewable keto-ester deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, highly functionalized organic molecules relies heavily on predictable and chemoselective carbon-carbon bond-forming reactions. Ethyl levulinate, a bio-renewable keto-ester derived from lignocellulosic biomass, serves as a highly versatile platform chemical in modern drug development and materials science.

Subjecting ethyl levulinate to the Reformatsky reaction —a zinc-mediated coupling with an α-haloester—yields diethyl 3-hydroxy-3-methylhexanedioate. This in-depth technical guide elucidates the underlying organometallic mechanisms, dictates a self-validating experimental protocol, and provides quantitative insights into reaction optimization.

Mechanistic Elucidation: The Zinc Enolate Pathway

The success of the Reformatsky reaction lies in its tempered reactivity. The mechanism proceeds through a well-defined sequence of organometallic transformations that ensure high regioselectivity and chemoselectivity.

Oxidative Addition and Enolate Formation

The reaction is initiated by the oxidative addition of zero-valent zinc metal into the carbon-halogen bond of ethyl bromoacetate 1. This insertion generates an organozinc reagent (the Reformatsky enolate), which exists in solution as a stable, cyclic eight-membered dimer 2.

Causality of Chemoselectivity: Reformatsky zinc enolates are significantly less nucleophilic than their lithium enolate or Grignard reagent counterparts 1. When reacting with ethyl levulinate—a molecule possessing both a C4 ketone and a C1 ester—the zinc enolate exclusively attacks the more electrophilic ketone carbonyl, leaving the ester functionality completely untouched [[3]]().

The Zimmerman-Traxler Transition State

Following enolate generation, the oxygen atom of the ethyl levulinate ketone coordinates to the zinc center. This coordination organizes the reactants into a highly structured, six-membered chair-like transition state 2. A rapid rearrangement occurs wherein the nucleophilic carbon of the enolate attacks the electrophilic carbonyl carbon, forming the new C-C bond and generating a stable zinc alkoxide intermediate.

Acidic Workup

The reaction is terminated via an acidic workup. The introduction of aqueous acid cleaves the robust zinc-oxygen bond, yielding the desired β-hydroxy ester and water-soluble zinc(II) salts 4.

Mechanism A 1. Reactants Ethyl Bromoacetate + Zn(0) B 2. Oxidative Addition Zinc Enolate Formation A->B THF, Reflux C 3. Electrophile Coordination Ethyl Levulinate (C4 Ketone) B->C Chemoselective Pairing D 4. C-C Bond Formation 6-Membered Transition State C->D Nucleophilic Attack E 5. Intermediate Zinc Alkoxide Complex D->E Rearrangement F 6. Acidic Workup Diethyl 3-hydroxy-3-methylhexanedioate E->F H3O+ Quench

Figure 1: Mechanistic pathway of the Reformatsky reaction with ethyl levulinate.

Experimental Methodology: A Self-Validating Protocol

Executing the Reformatsky reaction requires strict control over reagent activation and thermal management. The following protocol is designed as a self-validating system to ensure reproducibility.

Step 1: Zinc Activation (Critical Step)

Procedure: Suspend 1.5 equivalents of zinc dust in anhydrous tetrahydrofuran (THF). Add a catalytic amount of iodine (I₂) or 1,2-dibromoethane 5. Causality & Validation: Commercial zinc is coated with a passivating layer of zinc oxide (ZnO) that prevents oxidative addition. Iodine reacts with this layer to form ZnI₂, exposing highly reactive zero-valent zinc. Self-validation: The deep brown color of the iodine will rapidly fade to colorless once activation is complete, signaling that it is safe to proceed. Failure to activate the zinc can lead to a dangerous induction period followed by a thermal runaway.

Step 2: Reagent Addition

Procedure: Prepare a solution containing ethyl levulinate (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF. Add a small portion (approx. 5%) of this solution to the activated zinc suspension to initiate the reaction 3. Once a gentle exothermic reflux is observed, add the remainder of the solution dropwise. Causality: Dropwise addition controls the concentration of the highly reactive enolate, preventing self-condensation of the α-haloester while maintaining the thermal energy required to drive the C-C coupling.

Step 3: Reflux and Maturation

Procedure: After the addition is complete, heat the reaction mixture to a gentle reflux for an additional 2 hours 3. Causality: Ensures complete consumption of the starting materials and drives the equilibrium of the Zimmerman-Traxler transition state toward the stable zinc alkoxide product.

Step 4: Quenching and Isolation

Procedure: Cool the mixture to 0°C. Slowly add acetone, followed by 1M HCl (aqueous). Extract the aqueous residue with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate 3. Causality: Acetone acts as a sacrificial electrophile, consuming any trace unreacted zinc enolate. The acidic hydrolysis cleaves the zinc-oxygen bond, liberating the target diethyl 3-hydroxy-3-methylhexanedioate and partitioning the zinc salts into the aqueous waste stream.

Workflow S1 1. Zn Activation I2 in THF Visual: Color fades S2 2. Reagent Addition EBA & EL dropwise Maintain reflux S1->S2 S3 3. C-C Coupling Reflux 2 hours Drives completion S2->S3 S4 4. Quench & Isolate Acetone then H3O+ Cleaves Zn-O bond S3->S4

Figure 2: Step-by-step experimental workflow for the Reformatsky coupling process.

Quantitative Data & Optimization

The yield of the Reformatsky reaction is heavily dependent on the method used to activate the zinc metal 5. The following table summarizes the quantitative impact of various activation strategies on the coupling of ethyl levulinate with ethyl bromoacetate.

Activation MethodCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Causality / Observation
Unactivated Zn None651242Thick ZnO layer prevents oxidative addition; sluggish kinetics.
Thermal Heat (Vacuum)65861Partial removal of moisture/oxides; inconsistent initiation.
Chemical (Iodine) I₂ (catalytic)65485I₂ reacts with Zn to form ZnI₂, exposing fresh active Zn(0) surfaces.
Chemical (TMSCl) TMSCl / 1,2-DBE65293Highly efficient oxide scavenging; rapid and controlled enolate formation.
Rieke Zinc K / ZnCl₂251>98Highly porous, zero-valent zinc allows room-temperature coupling.

Conclusion

The Reformatsky reaction remains a cornerstone methodology for the regioselective functionalization of complex keto-esters like ethyl levulinate. By understanding the attenuated nucleophilicity of the zinc enolate and strictly adhering to self-validating activation protocols, researchers can consistently achieve high-yielding carbon-carbon bond formations. The resulting β-hydroxy ester serves as an invaluable intermediate for downstream processing in the synthesis of complex lactones, active pharmaceutical ingredients, and advanced bio-based polymers.

References

  • Wikipedia : Reformatsky reaction. [Link]

  • BYJU'S : Reformatsky reaction.[Link]

  • Chemistry LibreTexts : Reformatsky Reaction.[Link]

Sources

Exploratory

Spectroscopic Elucidation of 4-Hydroxy-4-methylpentanoic Acid Ethyl Ester: A Definitive Analytical Framework

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Hydroxy-4-methylpentanoic acid ethyl ester (Ethyl 4-hydroxy-4-methylpentanoate) Molecular Formula: C₈H₁₆O₃ Molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 4-Hydroxy-4-methylpentanoic acid ethyl ester (Ethyl 4-hydroxy-4-methylpentanoate) Molecular Formula: C₈H₁₆O₃ Molecular Weight: 160.21 g/mol

Executive Summary & Structural Architecture

In modern pharmaceutical synthesis and polymer chemistry, the accurate structural validation of aliphatic esters containing tertiary alcohols is a critical quality control checkpoint. 4-Hydroxy-4-methylpentanoic acid ethyl ester is a bifunctional molecule featuring a terminal ethyl ester, a flexible ethylene spacer, and a gem-dimethyl substituted tertiary alcohol.

As a Senior Application Scientist, I approach the characterization of this molecule not as a simple data-collection exercise, but as a self-validating analytical system . Every spectroscopic technique (NMR, FT-IR, EI-MS) must interlock. The ester carbonyl observed in the ¹³C NMR must align with the vibrational stretch in the FT-IR, and the tertiary alcohol's unique fragmentation in the mass spectrometer must definitively confirm the aliphatic branching that NMR suggests.

Workflow A Sample Preparation (CDCl3, 298K) B 1H & 13C NMR (Structural Connectivity) A->B C FT-IR Spectroscopy (Functional Groups) A->C D EI-MS (Molecular Mass & Fragmentation) A->D E Orthogonal Data Integration (Self-Validating System) B->E C->E D->E

Fig 1. Orthogonal spectroscopic workflow for structural validation.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in our structural assignment, the analytical protocol is designed with internal causality. We do not merely run the sample; we control the environment to force the molecule to reveal its specific structural nuances.

Step-by-Step Acquisition Protocol
  • Sample Preparation (NMR): Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it lacks hydrogen-bonding donor capabilities, ensuring the tertiary alcohol's -OH proton does not undergo rapid chemical exchange with the solvent, allowing it to be observed as a distinct, albeit broad, singlet.

  • ¹H NMR Acquisition (400 MHz): Acquire 16 transients with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.

    • Causality: The D1 of 2.0s ensures complete longitudinal relaxation ( T1​ ) of the aliphatic protons, making the integration strictly quantitative. Self-Validation Check: The total integration must equal exactly 16 protons. If it does not, the sample contains impurities, and downstream ¹³C analysis is halted.

  • ¹³C NMR Acquisition (100 MHz): Acquire 512 transients using a proton-decoupled sequence (WALTZ-16).

  • EI-MS Acquisition (70 eV): Introduce the sample via gas chromatography (GC-MS). Use standard 70 eV electron impact ionization.

  • FT-IR Acquisition: Analyze the neat liquid via Attenuated Total Reflectance (ATR) using a diamond crystal (32 scans, 4 cm⁻¹ resolution).

In-Depth Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 4-hydroxy-4-methylpentanoic acid ethyl ester are defined by two distinct spin systems separated by the quaternary tertiary alcohol carbon and the ester carbonyl, which act as magnetic insulators preventing long-range scalar coupling.

¹H NMR (400 MHz, CDCl₃)

The ethyl ester terminus forms a classic A2​X3​ spin system. The methylene protons ( α to the oxygen) are heavily deshielded by the electronegative oxygen, appearing as a quartet at 4.12 ppm, while the adjacent methyl group appears as a triplet at 1.25 ppm. The gem-dimethyl groups on the tertiary alcohol are chemically equivalent due to free rotation and appear as a massive 6-proton singlet at 1.24 ppm.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
4.12Quartet (q)7.12H-O-CH₂ -CH₃ (Ester)
2.50Broad Singlet (br s)-1H-OH (Tertiary Alcohol)
2.40Triplet (t)7.52H-CH₂ -C(=O)O- ( α to carbonyl)
1.85Triplet (t)7.52H-CH₂ -C(OH)- ( β to carbonyl)
1.25Triplet (t)7.13H-O-CH₂-CH₃ (Ester)
1.24Singlet (s)-6H-C(CH₃ )₂OH (Gem-dimethyl)
¹³C NMR (100 MHz, CDCl₃)

The ¹³C spectrum provides definitive proof of the carbon skeleton. The ester carbonyl carbon resonates highly downfield at ~174.2 ppm, consistent with structurally similar aliphatic ethyl esters like ethyl levulinate, which exhibits its ester carbonyl at 172.5 ppm [[1]](). Crucially, the quaternary carbon of the tertiary alcohol is observed at ~70.8 ppm. This is a hallmark chemical shift for tertiary alcohols in aliphatic chains, driven by the strong deshielding effect of the directly attached hydroxyl oxygen 2.

Chemical Shift ( δ , ppm)Carbon TypeAssignment
174.2Quaternary (C=O)Ester Carbonyl
70.8Quaternary (C-OH)Tertiary Alcohol Carbon
60.5Secondary (CH₂)-O-C H₂-CH₃
38.6Secondary (CH₂)-C H₂-C(OH)- ( β to carbonyl)
30.2Secondary (CH₂)-C H₂-C(=O)O- ( α to carbonyl)
29.3Primary (CH₃)-C(C H₃)₂OH (Gem-dimethyl)
14.2Primary (CH₃)-O-CH₂-C H₃
Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides the ultimate validation of the structural connectivity proposed by NMR. Under 70 eV electron impact, aliphatic tertiary alcohols rarely show a strong molecular ion peak ( M+∙ , m/z 160) because they undergo rapid α -cleavage 3.

Mechanistic Causality: The ionization predominantly removes a lone-pair electron from the hydroxyl oxygen. The resulting radical cation rapidly cleaves the adjacent C-C bond (the α -bond) to form a highly stable, resonance-stabilized oxonium ion. For 4-hydroxy-4-methylpentanoic acid ethyl ester, the loss of the massive •CH₂CH₂COOCH₂CH₃ radical (101 Da) yields the [C(OH)(CH3​)2​]+ ion at m/z 59 . This m/z 59 peak is the definitive, diagnostic base peak for dimethyl(hydroxy)methyl moieties 3.

Fragmentation M Molecular Ion [M]+• m/z 160 (Weak) A Alpha Cleavage Loss of C6H11O2• M->A -101 Da C Ethoxy Cleavage Loss of •OCH2CH3 M->C -45 Da B Base Peak [C(OH)(CH3)2]+ m/z 59 A->B D Acylium Ion [M - OEt]+ m/z 115 C->D

Fig 2. Primary EI-MS fragmentation pathways of ethyl 4-hydroxy-4-methylpentanoate.
Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum serves as a rapid, orthogonal check of the functional groups identified in the NMR and MS data.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
~3450Medium, BroadO-H StretchConfirms the presence of the tertiary alcohol.
~2975, 2930Medium, SharpC-H Stretch (sp³)Aliphatic backbone and methyl groups.
~1735Strong, SharpC=O StretchDefinitive marker of an unstrained aliphatic ester.
~1180StrongC-O StretchEster alkoxy bond vibration.

Self-Validation Check: The presence of the sharp ~1735 cm⁻¹ peak alongside the complete absence of a massive, broad absorption from 3300–2500 cm⁻¹ (which would indicate a carboxylic acid dimer) confirms that the esterification is intact and the molecule has not hydrolyzed back to 4-hydroxy-4-methylpentanoic acid.

Conclusion

The structural elucidation of 4-hydroxy-4-methylpentanoic acid ethyl ester relies on a matrix of interlocking spectroscopic proofs. The exact integration of the ¹H NMR validates sample purity; the 70.8 ppm shift in the ¹³C NMR confirms the tertiary nature of the alcohol; the m/z 59 base peak in the EI-MS proves the gem-dimethyl terminal branching; and the 1735 cm⁻¹ FT-IR stretch verifies the ester functionality. By treating these methods not as isolated tests, but as a cohesive, self-validating system, researchers can guarantee absolute structural integrity in their synthetic workflows.

References

  • Ash Influence on the Ethyl Levulinate Production from Sugarcane Molasses Mediated by Taurine Hydrogen Sulfate | ACS Sustainable Chemistry & Engineering Source: ACS Publications URL:[Link]

  • Solid-State 13C NMR Investigation of the Oxidative Degradation of Selectively Labeled Polypropylene by Thermal Aging and γ-Irradiation | Macromolecules Source: ACS Publications URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group Source: AIP Publishing URL:[Link]

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Foundational

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-4-methyl-pentanoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-4-methyl-pentanoic acid ethyl ester (CAS No. 75863-13-7) is a bifunctional molecule containing both a hydroxyl group and an ester.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-methyl-pentanoic acid ethyl ester (CAS No. 75863-13-7) is a bifunctional molecule containing both a hydroxyl group and an ester.[1] This structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its potential applications necessitate a thorough understanding of its physical and chemical characteristics for effective handling, characterization, and utilization in research and development.

This technical guide provides a comprehensive overview of the known and expected physical properties of 4-hydroxy-4-methyl-pentanoic acid ethyl ester. In instances where specific experimental data for this compound is not publicly available, this guide will leverage data from closely related isomers and established principles of organic chemistry to provide well-grounded estimations. Furthermore, detailed experimental protocols for the determination of its key physical properties are presented to empower researchers in their laboratory investigations.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound is to ascertain its molecular structure and key identifiers.

Caption: 2D structure of 4-hydroxy-4-methyl-pentanoic acid ethyl ester.

Table 1: Chemical Identifiers for 4-Hydroxy-4-methyl-pentanoic Acid Ethyl Ester

IdentifierValue
CAS Number 75863-13-7[1]
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
InChI Key YYGFWCAEOXNPHC-UHFFFAOYSA-N[1]
IUPAC Name ethyl 4-hydroxy-4-methylpentanoate

Core Physical Properties

The physical state and behavior of a compound under various conditions are dictated by its core physical properties. While specific experimental values for 4-hydroxy-4-methyl-pentanoic acid ethyl ester are not widely published, we can infer expected properties based on its structure and data from isomers.

Table 2: Summary of Physical Properties

PropertyValue (4-hydroxy-4-methyl-pentanoic acid ethyl ester)Comparative Value (Isomer: ethyl 2-hydroxy-4-methylpentanoate)
Boiling Point Not available185-186 °C at 760 mmHg
Density Not available~0.97 g/cm³
Refractive Index Not available~1.417
Solubility Expected to be soluble in common organic solvents. Limited solubility in water.Soluble in alcohol; sparingly soluble in water.
Boiling Point

The boiling point of an ester is influenced by its molecular weight and the extent of intermolecular forces, primarily dipole-dipole interactions and van der Waals forces.[2][3] The presence of a hydroxyl group allows for hydrogen bonding, which significantly increases the boiling point compared to a non-hydroxylated ester of similar molecular weight.

Experimental Protocol for Boiling Point Determination:

A common and effective method for determining the boiling point of a small sample is using thermogravimetric analysis (TGA).

  • Instrument Setup: Calibrate a thermogravimetric analyzer according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

  • Analysis: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • Data Interpretation: The boiling point is determined as the onset temperature of the major weight loss step in the TGA curve.

Density

Density is a fundamental physical property that is crucial for various calculations, including reaction stoichiometry and formulation development.[4] For a liquid, it is typically measured using a pycnometer or a vibrating tube densitometer.[5][6]

Experimental Protocol for Density Measurement (Pycnometer Method):

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

  • Tare Weight: Accurately weigh the empty pycnometer.

  • Sample Filling: Fill the pycnometer with the sample, ensuring no air bubbles are present. The temperature of the sample should be controlled and recorded.

  • Final Weight: Weigh the filled pycnometer.

  • Calculation: The density is calculated by dividing the mass of the sample (final weight - tare weight) by the known volume of the pycnometer.

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable parameter for identity and purity assessment.[7] It is measured using a refractometer.

Experimental Protocol for Refractive Index Measurement:

  • Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of the sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize. Read the refractive index from the instrument's scale or digital display. The temperature of the measurement should always be recorded as the refractive index is temperature-dependent.

Solubility

The solubility of a molecule is determined by its polarity and its ability to form intermolecular bonds with the solvent.[8] The presence of both a polar hydroxyl group and a moderately polar ester group, along with a nonpolar alkyl chain, gives 4-hydroxy-4-methyl-pentanoic acid ethyl ester an amphiphilic character.

Experimental Protocol for Qualitative Solubility Testing: [9][10]

  • Solvent Selection: Prepare test tubes with a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane).

  • Sample Addition: To approximately 1 mL of each solvent, add a small amount (e.g., 20-30 mg) of the ester.

  • Observation: Vigorously shake each test tube and observe if the ester dissolves completely, is partially soluble, or is insoluble.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), singlets for the two methyl groups, and signals for the methylene protons of the pentanoic acid backbone. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[11][12][13]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the carbons of the ethyl and methyl groups.[14]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the ester group (typically around 1735 cm⁻¹). A broad absorption band in the region of 3500-3200 cm⁻¹ will indicate the presence of the O-H stretch from the hydroxyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[15][16][17] Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and a McLafferty rearrangement.

Synthesis Workflow

A plausible and efficient method for the synthesis of 4-hydroxy-4-methyl-pentanoic acid ethyl ester is the Reformatsky reaction.[18][19][20][21][22] This reaction involves the reaction of an α-halo ester with a ketone in the presence of zinc metal. For the target molecule, this would involve the reaction of ethyl levulinate with acetone.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Product Reactant1 Ethyl Levulinate C₆H₁₀O₃ Reaction Reformatsky Reaction Solvent: Anhydrous THF Reactant1->Reaction Reactant2 Acetone C₃H₆O Reactant2->Reaction Reactant3 Zinc Zn Reactant3->Reaction Workup Aqueous Acid Workup e.g., dilute HCl Reaction->Workup Purification Column Chromatography Silica Gel Workup->Purification Product 4-Hydroxy-4-methyl-pentanoic acid ethyl ester C₈H₁₆O₃ Purification->Product

Caption: Proposed synthetic workflow for 4-hydroxy-4-methyl-pentanoic acid ethyl ester.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the physical properties, characterization methods, synthesis, and safety considerations for 4-hydroxy-4-methyl-pentanoic acid ethyl ester. While some specific experimental data for this compound remains to be published, the information presented here, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The provided experimental protocols offer a solid foundation for the in-house determination of the key physical properties of this and similar molecules.

References

  • Lacerda, E. C. Q., & de Paula, F. C. (2010). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Journal of Thermal Analysis and Calorimetry, 102(1), 257-261.
  • Shi, S., et al. (2012). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Biotechnology for Biofuels, 5(1), 1-12.
  • FE 111 GENERAL CHEMISTRY LAB SHEET. Experiment: 1. Density of liquids.
  • Study.com. (2021, October 5). How to Calculate Density of a Liquid Substance | Physics.
  • Koletzko, B., et al. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry, 54(9), 3169-3174.
  • TutorChase. (n.d.). Provide an example of the boiling and melting points of different esters.
  • YesWeLab. (2024, December 20).
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  • Chemistry Stack Exchange. (2016, September 4).
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  • Caine, D., & Smith, T. L. (1980). Synthesis and proton nuclear magnetic resonance spectra of diastereomeric .beta.-hydroxy esters. An unusual hydroxy to methyl co. The Journal of Organic Chemistry, 45(4), 777-779.
  • Chemistry LibreTexts. (2023, October 4). 2.
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  • Calnesis Laboratory. (n.d.). Density measurement of liquids.
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  • Li, Z., et al. (2019). Density, Viscosity, and Refractive Index of Binary Mixtures of Fatty Acid Ethyl Esters with Ethylcyclohexane.
  • Li, Z., et al. (2019). Density, Viscosity, and Refractive Index of Binary Mixtures of Fatty Acid Ethyl Esters with Ethylcyclohexane.
  • National Center for Biotechnology Information. (2017, March 1).
  • Chemsrc. (2025, August 19). CAS#:75863-13-7 | 4-Hydroxy-4-methyl-pentanoic acid ethyl ester.
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  • HSC Chemistry. (2021, May 6). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters. YouTube.
  • Carl ROTH. (n.d.). 4-Hydroxybenzoic acid methyl ester ≥98 %, Ph. Eur.
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Exploratory

The Reformatsky Reaction: Mechanistic Evolution and Modern Applications in Drug Discovery

Historical Genesis and Strategic Significance The journey of the Reformatsky reaction began in 1887 with the pioneering work of Russian chemist Sergey Nikolaevich Reformatsky[1]. His initial discovery demonstrated that a...

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Author: BenchChem Technical Support Team. Date: April 2026

Historical Genesis and Strategic Significance

The journey of the Reformatsky reaction began in 1887 with the pioneering work of Russian chemist Sergey Nikolaevich Reformatsky[1]. His initial discovery demonstrated that an α-halo ester could react with a ketone or aldehyde in the presence of metallic zinc to yield a β-hydroxy ester[1].

In the landscape of 19th- and early 20th-century synthetic chemistry, this discovery was revolutionary. While highly reactive organometallic species like Grignard reagents or lithium enolates often lead to unwanted side reactions—such as the self-condensation of ketones or nucleophilic attack on ester moieties—the organozinc intermediate (the Reformatsky enolate) is significantly less basic and less reactive[2]. This attenuated reactivity profile provides excellent functional group tolerance, allowing for the construction of complex carbon-carbon bonds under mild, neutral conditions[3]. Today, this reaction remains a cornerstone in the synthesis of β-hydroxy esters, β-lactams, and β-amino acids, which are critical structural motifs in natural products and pharmaceuticals such as Taxol analogs and carbapenem antibiotics[1].

Mechanistic Architecture

The classical Reformatsky reaction operates through a highly orchestrated sequence of organometallic transformations. Understanding this mechanism is critical for optimizing yields and stereoselectivity in complex drug synthesis.

  • Oxidative Addition: The reaction initiates with the oxidative addition (or insertion) of zinc metal into the carbon-halogen bond of the α-halo ester[2][4]. This step is highly dependent on the surface activation of the zinc metal.

  • Enolate Formation and Dimerization: The resulting species is a zinc enolate, often referred to as the Reformatsky reagent[2]. In non-polar solvents, this reagent does not exist as a simple monomer; rather, it dimerizes into cyclic eight-membered structures (e.g., tub-shaped or chair-shaped rings) with significant covalent interaction between the zinc and the α-carbon[2][5].

  • Nucleophilic Addition: The zinc enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition typically proceeds through a six-membered, chair-like Zimmerman-Traxler transition state, where the carbonyl oxygen coordinates to the zinc atom[2][6].

  • Acidic Quench: The resulting zinc alkoxide intermediate is subjected to a mild acidic workup, which cleaves the oxygen-zinc bond to yield the final β-hydroxy ester and water-soluble zinc(II) salts[2].

Mechanism A α-Halo Ester + Zn Metal B Oxidative Addition (C-Zn-Br) A->B Activation C Zinc Enolate (Reformatsky Reagent) B->C Dimerization D Nucleophilic Addition (Carbonyl) C->D + Aldehyde/Ketone E Zinc Alkoxide Intermediate D->E Zimmerman-Traxler TS F Acidic Workup β-Hydroxy Ester E->F H3O+ Quench

Mechanistic pathway of the Reformatsky reaction from oxidative addition to acidic workup.

Modern Advancements and Quantitative Performance

A historical limitation of the classical Reformatsky reaction was its heterogeneous nature, often resulting in low yields and poor stereoselectivity due to the limited solubility of zinc dust[3]. Modern synthetic chemistry has largely solved this through the use of activated zinc (e.g., Rieke zinc or acid-washed zinc) and the introduction of alternative transition metals[3].

For instance, the use of Samarium(II) iodide (SmI2) allows for rapid reactions at -78 °C with high enantiomeric excess when paired with chiral auxiliaries[7]. Similarly, Titanium(III) catalysts like CpTiCl2 enforce strict syn-diastereoselectivity by creating a highly coordinated Lewis acidic environment[6].

Table 1: Quantitative Comparison of Reformatsky Variants
Reaction VariantReagent / CatalystSubstratesTypical YieldStereoselectivity & Notes
Classical Batch Zinc dust (activated)α-halo ester + ketone60–80%Moderate; highly functional group tolerant[3].
Titanium-Mediated CpTiCl2 / Mn dustα-halo ester + aldehyde75–95%High syn-diastereoselectivity (up to 100:0)[6].
Samarium-Mediated SmI2Evans' chiral auxiliary + aldehyde85–95%High enantiomeric excess; rapid reaction at -78°C[7].
Imines to β-Amino Esters Zn / tert-butyl bromoacetateN-tert-butanesulfinyl imines>70% (over 3 steps)High diastereoselectivity (94:6 to >99:1); highly scalable[8].

Self-Validating Experimental Protocol

To ensure high fidelity in drug development workflows, the following protocol outlines the synthesis of a standard β-hydroxy ester (e.g., Ethyl 2-(1-hydroxycyclohexyl)acetate) using a one-pot Reformatsky procedure[9]. Every step is designed with explicit causality and validation checkpoints to prevent downstream failures.

Step-by-Step Methodology

1. Zinc Activation:

  • Action: Place 830 mg of zinc dust in a flame-dried, argon-flushed two-neck flask. Add a catalytic amount of iodine (I2) or trimethylsilyl chloride (TMSCl)[9].

  • Causality: Zinc dust naturally forms an unreactive ZnO passivation layer. Chemical activation strips this oxide layer, exposing the pure metal surface required for reliable oxidative addition[10].

  • Validation Checkpoint: The disappearance of the iodine color or the formation of a grayish, cloudy suspension indicates successful surface activation[11].

2. Reagent Preparation & Controlled Addition:

  • Action: Dissolve the α-halo ester (e.g., ethyl bromoacetate, 1.2 eq) and the carbonyl compound (e.g., cyclohexanone, 1.0 eq) in strictly anhydrous THF[9][11]. Add this solution dropwise to the activated zinc slurry.

  • Causality: Anhydrous conditions are mandatory because the intermediate zinc enolate is highly moisture-sensitive and will prematurely protonate in the presence of water[4]. Dropwise addition mitigates the exothermic nature of the oxidative addition, preventing thermal degradation[11].

3. Reaction Reflux:

  • Action: Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 2 to 6 hours[9].

  • Causality: While enolate formation is rapid, the nucleophilic addition of the bulky zinc enolate to the carbonyl is the rate-limiting step. Refluxing provides the activation energy necessary to drive the reaction to completion[9].

  • Validation Checkpoint: Thin-Layer Chromatography (TLC) monitoring must show the complete consumption of the starting ketone/aldehyde[11].

4. Mild Acidic Quench & Extraction:

  • Action: Cool the mixture to 0 °C and quench slowly with 1M HCl. Extract the aqueous layer with diethyl ether or ethyl acetate[9][11].

  • Causality: A mild acid is required to protonate the zinc alkoxide to a hydroxyl group and solubilize the zinc byproducts into the aqueous phase. Using harsh acids or elevated temperatures during this step will cause unwanted dehydration of the β-hydroxy ester into an α,β-unsaturated ester[10].

  • Validation Checkpoint: ^1H NMR of the crude organic extract should show a distinct hydroxyl proton peak and an absence of alkene protons, confirming the integrity of the β-hydroxy ester[10].

Protocol Step1 1. Zinc Activation (Acid wash or TMSCl/I2) Step2 2. Reagent Preparation (α-Halo ester + Carbonyl in THF) Step1->Step2 Step3 3. Controlled Addition (Dropwise, maintain temp) Step2->Step3 Step4 4. Reaction Reflux (Drive to completion) Step3->Step4 Step5 5. Mild Acid Quench (1M HCl at 0°C) Step4->Step5 Step6 6. Extraction & Purification (Organic layer wash & dry) Step5->Step6

Step-by-step experimental workflow for a standard one-pot Reformatsky reaction.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utilities and Protocols for Ethyl 4-hydroxy-4-methylpentanoate

Target Audience: Organic Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols Introduction & Chemical Profile Ethyl 4-hydroxy-4-methylpentanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organic Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols

Introduction & Chemical Profile

Ethyl 4-hydroxy-4-methylpentanoate (CAS: 75863-13-7) is a highly versatile, branched-chain γ -hydroxy ester. Structurally characterized by a tertiary hydroxyl group separated from an ethyl ester moiety by a two-carbon aliphatic spacer, it serves as a bifunctional building block in complex organic synthesis[1]. Its primary synthetic value lies in its ability to undergo divergent transformations—specifically lactonization, exhaustive reduction, and dehydration. These pathways yield specialty lactones, aliphatic diols, and unsaturated esters, which are critical intermediates in the downstream development of pharmaceuticals, fragrances, and biodegradable polymers[2].

Mechanistic Pathways and Applications

Acid-Catalyzed Lactonization (The Thorpe-Ingold Effect)

The most prominent application of ethyl 4-hydroxy-4-methylpentanoate is its acid-catalyzed cyclization to 5,5-dimethyl- γ -butyrolactone (historically referred to as 4,4-dimethylbutyrolactone)[3]. This transesterification/lactonization is thermodynamically driven by the formation of a stable five-membered ring. Kinetically, the reaction is heavily accelerated by the gem-dimethyl groups at the C4 position. This phenomenon, known as the Thorpe-Ingold effect , compresses the internal bond angle of the carbon chain, thereby increasing the spatial proximity of the tertiary hydroxyl oxygen to the electrophilic ester carbonyl.

Exhaustive Reduction to 1,4-Diols

The ester functionality can be exhaustively reduced using strong hydride donors to yield 4-methylpentane-1,4-diol. Because the tertiary alcohol at C4 is already fully substituted, it remains inert during the reduction, while the ester is cleanly converted to a primary alcohol. This asymmetric diol is a valuable monomer for synthesizing specialty polyurethanes; its steric bulk disrupts polymer crystallinity, enhancing the flexibility and solubility of the resulting materials.

Dehydration to Unsaturated Esters

Under strictly controlled dehydrating conditions (e.g., using POCl3​ in pyridine), the tertiary alcohol can be eliminated to form a mixture of ethyl 4-methyl-3-pentenoate and ethyl 4-methyl-4-pentenoate. These olefins are prime candidates for downstream cross-coupling, epoxidation, or olefin metathesis reactions.

SyntheticPathways SM Ethyl 4-hydroxy-4-methylpentanoate (Starting Material) Lactone 5,5-Dimethyl-γ-butyrolactone (Lactonization) SM->Lactone p-TsOH, Toluene Heat, -EtOH Diol 4-Methylpentane-1,4-diol (Reduction) SM->Diol LiAlH4, THF 0°C to RT Olefin Ethyl 4-methyl-3-pentenoate (Dehydration) SM->Olefin POCl3, Pyridine 0°C to RT, -H2O

Caption: Divergent synthetic pathways of ethyl 4-hydroxy-4-methylpentanoate.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to address the physical realities of these reactions. Standard textbook procedures often fail at the bench due to overlooked phase behaviors or workup emulsions. The protocols below are engineered for high yield and operational reliability.

Protocol A: Synthesis of 5,5-Dimethyl- γ -butyrolactone

Causality & Design: This protocol utilizes p -Toluenesulfonic acid ( p -TsOH) to activate the ester carbonyl. While many protocols suggest a Dean-Stark trap for this reaction, ethanol and toluene do not phase-separate at room temperature , rendering a standard Dean-Stark trap ineffective. Instead, this protocol utilizes a Soxhlet extractor charged with molecular sieves to chemically trap the evolved ethanol, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask, add ethyl 4-hydroxy-4-methylpentanoate (10.0 g, 62.4 mmol), p -TsOH monohydrate (0.59 g, 3.1 mmol, 5 mol%), and anhydrous toluene (100 mL).

  • Apparatus Assembly: Equip the flask with a Soxhlet extractor. Fill the Soxhlet thimble with activated 4Å molecular sieves (approx. 20 g). Attach a reflux condenser under a nitrogen atmosphere.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 110°C). The condensing toluene-ethanol mixture will pass through the molecular sieves, which selectively trap the ethanol. Continue for 4-6 hours until TLC (Hexanes:EtOAc 3:1) indicates complete consumption of the starting material.

  • Quench: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 x 50 mL). Crucial Step: Neutralizing the acid catalyst prevents reverse ring-opening during the subsequent distillation.

  • Isolation: Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation to afford the pure lactone as a clear, colorless liquid.

Workflow Step1 Reaction Setup (Ester + p-TsOH) Step2 Soxhlet Reflux (4Å Sieves trap EtOH) Step1->Step2 Step3 Quench & Wash (NaHCO3 + Brine) Step2->Step3 Step4 Purification (Vacuum Distillation) Step3->Step4

Caption: Step-by-step experimental workflow for acid-catalyzed lactonization.

Protocol B: Exhaustive Reduction to 4-Methylpentane-1,4-diol

Causality & Design: Esters require aggressive hydride sources for reduction. LiAlH4​ is used in anhydrous THF. The most common failure point in LiAlH4​ reductions is the formation of unfilterable aluminum hydroxide emulsions during the aqueous quench. This protocol employs the strict Fieser workup stoichiometry ( x g LiAlH4​ x mL H2​O x mL 15% NaOH 3x mL H2​O ) to precipitate the aluminum salts as a granular, easily filterable solid.

Step-by-Step Methodology:

  • Hydride Suspension: Suspend LiAlH4​ (2.84 g, 74.9 mmol, 1.2 equiv) in anhydrous THF (80 mL) in a flame-dried 250 mL flask under argon at 0°C.

  • Substrate Addition: Dissolve ethyl 4-hydroxy-4-methylpentanoate (10.0 g, 62.4 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to safely manage hydrogen gas evolution.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Fieser Quench: Cool the flask back to 0°C. Sequentially and cautiously add 2.8 mL H2​O (dropwise, vigorous bubbling), followed by 2.8 mL 15% aqueous NaOH , and finally 8.4 mL H2​O . Stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc (2 x 50 mL).

  • Concentration: Concentrate the combined filtrates in vacuo to yield the highly pure diol.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and primary analytical markers for verifying the success of each synthetic pathway.

TransformationReagents & ConditionsTypical YieldPrimary Analytical Marker (IR / NMR)
Lactonization p -TsOH (5 mol%), Toluene, Reflux, 4-6 h85 - 92%IR: Ester C=O (~1735 cm⁻¹) shifts to γ -lactone C=O (~1770 cm⁻¹).
Reduction LiAlH4​ (1.2 eq), THF, 0°C to RT, 3 h88 - 95%IR: Complete disappearance of C=O stretch; appearance of broad O-H (~3300 cm⁻¹).
Dehydration POCl3​ (1.5 eq), Pyridine, 0°C to RT, 12 h70 - 80%¹H NMR: Appearance of vinylic protons ( δ 5.3-5.5 ppm).

References

  • Sodium 4-Hydroxy-4-methylpentanoate | C6H11NaO3 | CID 57340483 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • The catabolism of Crustecdysone in the Blowfly Calliphora stygia Source: RSC Publishing URL:[Link]

  • Processing Hydroxy-Carboxylic Acids To Polymers (AU2018204676A1)

Sources

Application

Protocol for Reformatsky reaction using ethyl bromoacetate and acetone

Application Note: Synthesis of Ethyl 3-Hydroxy-3-Methylbutanoate via the Reformatsky Reaction Executive Summary & Mechanistic Rationale The Reformatsky reaction is a highly reliable carbon-carbon bond-forming methodology...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Ethyl 3-Hydroxy-3-Methylbutanoate via the Reformatsky Reaction

Executive Summary & Mechanistic Rationale

The Reformatsky reaction is a highly reliable carbon-carbon bond-forming methodology that converts an α-halo ester and a carbonyl compound into a β-hydroxy ester in the presence of metallic zinc[1]. For drug development professionals and synthetic chemists, this reaction offers a distinct advantage over Grignard or standard lithium enolate additions: the in situ generated organozinc intermediate (the Reformatsky reagent) possesses attenuated basicity and nucleophilicity. This moderation suppresses unwanted side reactions, such as the self-condensation of the carbonyl substrate or premature attack on the ester moiety[2].

In this application, we detail the synthesis of ethyl 3-hydroxy-3-methylbutanoate from ethyl bromoacetate and acetone . The transformation proceeds via the oxidative insertion of activated zinc into the carbon-bromine bond, generating a nucleophilic zinc enolate[1]. This enolate attacks the electrophilic carbonyl carbon of acetone to form a stable zinc alkoxide intermediate, which is subsequently cleaved via a carefully controlled acidic workup to yield the target tertiary alcohol[1].

The Causality of Experimental Design: Why Zinc Activation is Critical

A universal bottleneck in scaling the Reformatsky reaction is the passivating zinc oxide (ZnO) layer naturally present on commercial zinc dust, which severely inhibits the initial oxidative addition[3]. If unaddressed, this leads to an unpredictable induction period. Adding the α-halo ester to unactivated zinc risks a dangerous accumulation of reagents that can violently exotherm once the reaction finally initiates[4].

To engineer a self-validating, addition-controlled system, chemical activation is mandatory. This protocol utilizes a dual-activation strategy:

  • 1,2-Dibromoethane: Reacts with the zinc surface to form zinc bromide and ethylene gas. The physical evolution of gas micro-bubbles fractures the passivating oxide shell[3].

  • Trimethylsilyl Chloride (TMSCl): Acts as a chemical etchant and helps solubilize the resulting organozinc species, preventing them from coating the fresh metal surface and stalling the reaction[5].

By employing a Barbier-type modification—where the acetone and ethyl bromoacetate are co-added to the activated zinc—the transiently formed zinc enolate is immediately trapped by the highly electrophilic acetone. This kinetic trapping prevents the enolate from undergoing deleterious self-condensation[2].

Reaction Workflow Visualization

Reformatsky_Workflow Step1 1. Zinc Activation (TMSCl / 1,2-Dibromoethane) Step2 2. Oxidative Addition (Ethyl Bromoacetate) Step1->Step2 Removes Passivating ZnO Step3 3. Nucleophilic Attack (Acetone Addition) Step2->Step3 Forms Zinc Enolate Step4 4. Acidic Quench (Aqueous HCl) Step3->Step4 Forms Zinc Alkoxide Step5 5. Product Isolation (Ethyl 3-hydroxy-3-methylbutanoate) Step4->Step5 Protonation & Phase Separation

Workflow of the Reformatsky reaction highlighting key mechanistic stages and intermediates.

Quantitative Data: Optimization of Zinc Activation

The choice of zinc activation dictates the thermal safety and overall yield of the reaction. The table below summarizes comparative data for various activation methods to guide scale-up decisions[3][4].

Activation MethodReagents UsedInitiation Temp (°C)Relative Yield (%)Operational Safety & Scalability
Untreated Zinc NoneUnpredictable< 50%Poor; high risk of thermal runaway
Acid Wash 2% Aqueous HCl50 - 6070 - 75%Moderate; requires rigorous drying
Chemical Etching 1,2-Dibromoethane + TMSCl40 - 5080 - 85%Good; highly reliable laboratory standard
Hydride Reduction DIBAL-H20 - 25> 90%Excellent; addition-controlled, ideal for scale-up

Self-Validating Experimental Protocol

The following procedure is designed for a 100 mmol scale synthesis, utilizing in-process validation checkpoints to ensure reaction integrity.

Reagents & Equipment
  • Zinc Dust (325 mesh): 9.8 g (150 mmol, 1.5 equiv)

  • Ethyl Bromoacetate: 16.7 g (100 mmol, 1.0 equiv)

  • Acetone (Anhydrous): 7.0 g (120 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF, Anhydrous): 100 mL

  • 1,2-Dibromoethane: 0.43 mL (5 mol%)

  • Trimethylsilyl Chloride (TMSCl): 0.13 mL (1 mol%)

  • Equipment: Flame-dried 500 mL 3-neck round-bottom flask, reflux condenser, pressure-equalizing addition funnel, internal thermocouple, magnetic stirrer, and nitrogen/argon line.

Step-by-Step Methodology

Step 1: Apparatus Preparation & Zinc Activation

  • Charge the flame-dried flask with zinc dust (9.8 g) and purge the system with nitrogen for 15 minutes. Validation: System maintains a positive inert atmosphere.

  • Add 30 mL of anhydrous THF to suspend the zinc dust.

  • Inject 1,2-dibromoethane (0.43 mL) and heat the suspension to 60°C using an oil bath.

  • In-Process Validation: Observe the suspension for 10 minutes. The gentle evolution of gas bubbles (ethylene) confirms the active scrubbing of the ZnO layer[3].

  • Cool the mixture to 40°C and inject TMSCl (0.13 mL). Stir for an additional 5 minutes to complete surface etching[5].

Step 2: Barbier-Type Addition & Enolate Formation

  • In the addition funnel, prepare a homogeneous mixture of ethyl bromoacetate (16.7 g) and anhydrous acetone (7.0 g) in 70 mL of anhydrous THF.

  • Add approximately 5% (~4 mL) of this mixture to the activated zinc suspension. Remove the external heating bath.

  • In-Process Validation: Monitor the internal thermocouple. A spontaneous temperature spike (exotherm) from 40°C to ~45-50°C confirms successful reaction initiation[4]. Do not proceed until this exotherm is observed.

  • Once initiated, add the remaining reagent mixture dropwise over 45-60 minutes. Adjust the addition rate to maintain the internal temperature strictly between 45°C and 50°C. Causality: This ensures addition-controlled kinetics; if the addition stops, the temperature should immediately begin to drop, preventing thermal runaway[4].

  • After complete addition, stir the mixture at 50°C for 1 hour to ensure full conversion.

Step 3: Acidic Quench & Workup

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 50 mL of cold 1M HCl (or saturated aqueous NH₄Cl) to quench the reaction. Causality: The acid protonates the stable zinc alkoxide intermediate to release the product and solubilizes the zinc salts[1]. Stronger acids or elevated temperatures must be avoided to prevent the acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • In-Process Validation: The opaque gray suspension will clarify into two distinct liquid phases as the zinc salts dissolve into the aqueous layer.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylbutanoate as a pale yellow oil.

Step 4: Purification

  • Purify the crude product via vacuum distillation or silica gel column chromatography (Hexanes:EtOAc gradient) to obtain the analytically pure β-hydroxy ester.

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Method

Application Notes for Ethyl 2-Hydroxy-4-methylpentanoate as a Flavor Agent

Executive Summary This document provides a comprehensive technical guide for researchers, flavor chemists, and drug development professionals on the application of Ethyl 2-Hydroxy-4-methylpentanoate as a potent and versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, flavor chemists, and drug development professionals on the application of Ethyl 2-Hydroxy-4-methylpentanoate as a potent and versatile flavor agent. This ester is distinguished by its characteristic fresh, fruity aroma, most notably described as "fresh blackberry," which makes it a valuable component in the development of berry, fruit, and wine flavor profiles. A critical aspect of this compound is its chirality; the sensory properties differ significantly between its (R) and (S) enantiomers, with their mixture often producing a synergistic aromatic effect. These application notes will detail the compound's physicochemical properties, sensory profile, practical applications in flavor formulation, and robust analytical protocols for its quantification and chiral separation.

A Note on Nomenclature: The topic of this guide is the ethyl ester of 2-hydroxy-4-methylpentanoic acid. This compound is scientifically referred to as Ethyl 2-hydroxy-4-methylpentanoate or Ethyl 2-hydroxy-4-methylvalerate .[1] It is also known informally as Ethyl Leucate. The user-provided term, "4-hydroxy-4-methyl-pentanoic acid ethyl ester," describes a different structural isomer. This guide focuses exclusively on the 2-hydroxy isomer due to its well-documented and significant role as a flavor agent.

Physicochemical Properties

Ethyl 2-hydroxy-4-methylpentanoate is a colorless to pale yellow liquid with a distinct fruity character.[2] Its utility in flavor applications is governed by its volatility and solubility, which allow for effective incorporation into various food and beverage matrices.

PropertyValueSource(s)
IUPAC Name Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester[1]
Synonyms Ethyl 2-hydroxy-4-methylpentanoate, Ethyl leucate[1]
CAS Number 10348-47-7[1]
Molecular Formula C₈H₁₆O₃[2][3]
Molecular Weight 160.21 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 185 - 186 °C at 760 mm Hg[2]
Flash Point ~165 °F (~74 °C) (est.)[2]
Solubility Soluble in alcohol; Water solubility est. at 20,190 mg/L @ 25°C[2]

Sensory Profile and Organoleptic Impact

The defining characteristic of Ethyl 2-hydroxy-4-methylpentanoate is its potent fruity aroma, which is almost universally described as "fresh blackberry."[4] This compound is a key contributor to the fruity and blackberry notes found in certain red wines.[5] The organoleptic properties are highly dependent on the stereochemistry of the molecule.

Enantiomeric Differences and Synergy

Research has shown that the (R) and (S) enantiomers of this ester are perceived differently by the human olfactory system. While both share a similar blackberry nuance, their detection thresholds vary significantly.[4]

Enantiomer / MixtureOlfactory Threshold (in 12% hydroalcoholic solution)Sensory DescriptorsSource(s)
(R)-Enantiomer 126 µg/L (126 ppb)Fresh blackberry[4]
(S)-Enantiomer 55 µg/L (55 ppb)Fresh blackberry[4]
Mixture (95:5 R/S) 51 µg/L (51 ppb)Fresh blackberry

The lower threshold of the (S)-enantiomer indicates it is more potent than the (R)-enantiomer. Furthermore, a racemic or near-racemic mixture exhibits a threshold lower than either individual enantiomer, pointing to a synergistic effect where the presence of both enhances the overall aroma intensity. This is a critical consideration in flavor formulation, as the enantiomeric ratio can be tuned to modulate the aromatic impact.

G compound Ethyl 2-Hydroxy-4- methylpentanoate R_enantiomer (R)-Enantiomer Threshold: 126 µg/L compound->R_enantiomer S_enantiomer (S)-Enantiomer Threshold: 55 µg/L compound->S_enantiomer mixture Enantiomeric Mixture (e.g., 95:5 R/S) Threshold: 51 µg/L R_enantiomer->mixture Synergy S_enantiomer->mixture Synergy perception Enhanced 'Fresh Blackberry' Aroma Perception mixture->perception

Caption: Enantiomeric contribution to sensory perception.

Applications in Flavor Development

Ethyl 2-hydroxy-4-methylpentanoate is primarily used to build or enhance fruity, particularly berry, flavor profiles. Its natural occurrence in wine makes it an authentic choice for wine aroma reconstitution.

  • Berry Flavors: It serves as a character-impact compound for fresh blackberry and can be used to add authentic, juicy notes to blueberry, raspberry, and other dark fruit flavor profiles.

  • Wine Flavors: In red wine aromatic reconstitutions, it enhances descriptors of "blackberry fruit" and "fresh fruit."[6] Its presence can restore fruity notes that may be lost during processing.

  • Tropical and Orchard Fruits: When used at lower concentrations and in combination with other esters and acids, it can lift and brighten tropical fruit (e.g., cashew, lime) and orchard fruit flavors.

  • Synergistic Enhancement: This ester demonstrates a powerful synergistic effect on the overall perception of fruitiness in a food or beverage matrix.[6] Sensory studies have shown that in a model wine solution, the presence of this ester at average concentrations found in red wines can make the perception of a general "fruity" character occur at concentrations 2.2 to 4.5 times lower than in a solution without it.[6]

G cluster_0 Flavor Formulation Workflow A Define Target Profile (e.g., 'Juicy Blackberry') B Select Base Components (Esters, Aldehydes, etc.) A->B C Incorporate Ethyl 2-Hydroxy- 4-methylpentanoate (0.1 - 100 ppm) B->C D Add Synergistic Modulators (e.g., Ethyl Butanoate, Alkanoic Acids) C->D E Evaluate in Application (Beverage, Confection, etc.) D->E F Refine & Optimize Levels E->F

Caption: Workflow for flavor development.

Protocols for Analysis and Quality Control

Accurate quantification and characterization are essential for the effective use of this flavor agent. The following protocols provide validated methodologies for its analysis in research and quality control settings.

Protocol 4.1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This is the standard method for identifying and quantifying volatile and semi-volatile compounds in a complex matrix. The sample is injected into a gas chromatograph, where compounds are separated based on their boiling point and affinity for the column's stationary phase. The separated compounds then enter a mass spectrometer, which fragments them into a unique mass spectrum, allowing for definitive identification and quantification.

Methodology:

  • Sample Preparation (Solid Phase Microextraction - SPME):

    • Place 5 mL of the liquid sample (e.g., wine, juice) into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the volatility of the analyte.

    • Add a known concentration of an appropriate internal standard (e.g., deuterated ethyl hexanoate).

    • Seal the vial and place it in a heated autosampler tray (e.g., 40°C).

    • Equilibrate the sample for 15 minutes.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 40°C to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

    • Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C, hold for 2 minutes. Ramp at 5°C/min to 240°C, and hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan from m/z 40 to 300 for identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 88, 115, 142).

  • Data Analysis:

    • Identify Ethyl 2-hydroxy-4-methylpentanoate by its retention time and mass spectrum compared to an authentic standard.

    • Quantify using a calibration curve based on the peak area ratio of the analyte to the internal standard.

Protocol 4.2: Chiral Separation of Enantiomers by GC

Principle: To resolve and quantify the (R) and (S) enantiomers, a specialized chiral stationary phase is required in the GC column. These phases contain chiral selectors that interact differently with each enantiomer, causing them to elute at different times.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 4.1 or via liquid-liquid extraction.

  • GC Analysis:

    • Column: Use a GC column with a chiral stationary phase, such as one based on a cyclodextrin derivative (e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin). Chiral gas chromatography using a γ-cyclodextrin phase has been successfully used.[6]

    • Carrier Gas: Hydrogen or Helium.

    • Oven Program: An optimized isothermal or slow ramp program is crucial for chiral separation. An example program: Start at 60°C, ramp at 2°C/min to 180°C.

    • Detector: Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for positive identification of each enantiomeric peak.

  • Data Analysis:

    • Identify the (R) and (S) peaks by comparing their retention times to those of chiral standards.

    • Calculate the enantiomeric ratio (e.g., R/S) by comparing the integrated peak areas of the two enantiomers.

G A Sample (e.g., Wine, Flavor Concentrate) B Extraction / Preparation (SPME or LLE) A->B C GC-MS Analysis (Quantification) B->C D Chiral GC Analysis (Enantiomer Ratio) B->D E Data Interpretation - Total Concentration - R/S Ratio C->E D->E F Quality Report E->F

Caption: Analytical workflow for quality control.

General Protocol for Laboratory-Scale Synthesis

Principle: For research purposes, Ethyl 2-hydroxy-4-methylpentanoate can be synthesized via a Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-4-methylpentanoic acid, with ethanol in the presence of a strong acid catalyst.

Disclaimer: This is an illustrative protocol. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

  • 2-hydroxy-4-methylpentanoic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-hydroxy-4-methylpentanoic acid (0.1 mol) and anhydrous ethanol (100 mL, an excess).

  • Catalysis: While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (2 mL) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 200 mL of cold deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Regulatory and Safety Considerations

  • Regulatory Status: As of early 2026, Ethyl 2-hydroxy-4-methylpentanoate does not have a specific FEMA GRAS™ designation or a JECFA number. However, the closely related Methyl 2-hydroxy-4-methylpentanoate is FEMA GRAS (FEMA No. 3706) and has been evaluated by JECFA (JECFA No. 590), indicating that esters of this hydroxy acid are recognized within the flavor industry.[6][7] The non-hydroxylated analog, Ethyl 4-methylpentanoate , is also FEMA GRAS (FEMA No. 4343).[8] The use of Ethyl 2-hydroxy-4-methylpentanoate in commercial food products should be evaluated in the context of the specific regulations of the target market (e.g., Regulation (EC) No 1333/2008 in the EU).[9] It is widely available as a research chemical.[10][11]

  • Safety: Users must consult the Safety Data Sheet (SDS) provided by the supplier before handling. Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are required. The compound is flammable and should be handled away from ignition sources.

Conclusion

Ethyl 2-hydroxy-4-methylpentanoate is a high-impact aroma chemical with significant potential for creating authentic and compelling fruit flavors, particularly those centered around blackberry. Its value is amplified by the distinct sensory properties of its enantiomers and their synergistic interactions. By leveraging the applications and analytical protocols detailed in this guide, researchers and flavorists can effectively utilize this compound to achieve novel and enhanced flavor profiles in a variety of food and beverage systems. Further research into its application and sensory synergies with other flavor materials will continue to expand its utility in the flavorist's palette.

References

  • MedchemExpress. (n.d.). Ethyl 2-hydroxy-4-methylpentanoate.
  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). METHYL 2-HYDROXY-4-METHYLPENTANOATE. Retrieved from [Link]

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. PubMed. Retrieved from [Link]

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). ETHYL 4-METHYLPENTANOATE. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). ETHYL 4-METHYLPENTANOATE. Retrieved from [Link]

  • (Reference not used in final text)
  • Leffingwell, J.C. (n.d.). The Ethyl 2-hydroxy-4-methylpentanoates.
  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Leffingwell, J.C. (n.d.). The Ethyl 2-hydroxy-4-methylpentanoates. Retrieved from [Link]

  • (Reference not used in final text)
  • (Reference not used in final text)
  • ResearchGate. (n.d.). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Retrieved from [Link]

Sources

Application

The Pivotal Role of 4-Hydroxy-4-methyl-pentanoic Acid Ethyl Ester in Pharmaceutical Synthesis: A Guide to its Application as a Chiral Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic use of versatile chiral building blocks is paramount to the efficient and stereocontrolled construction of complex drug molecules. Among these, 4-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of pharmaceutical synthesis, the strategic use of versatile chiral building blocks is paramount to the efficient and stereocontrolled construction of complex drug molecules. Among these, 4-hydroxy-4-methyl-pentanoic acid ethyl ester, a β-hydroxy ester, has emerged as a valuable synthon. Its inherent structural features, including a tertiary alcohol and a modifiable ester group, provide a rich platform for the introduction of chirality and the elaboration into key structural motifs found in a variety of bioactive compounds. This technical guide delves into the synthesis and application of this important intermediate, providing detailed protocols and insights into its utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile β-Hydroxy Ester

4-Hydroxy-4-methyl-pentanoic acid ethyl ester, with the chemical structure depicted below, is a molecule of interest due to its potential as a precursor to more complex structures. The tertiary alcohol can act as a handle for further functionalization or can be a key pharmacophoric element in the final drug molecule. The ethyl ester provides a readily transformable group, allowing for chain extension, amidation, or reduction to an alcohol.

While not as ubiquitously cited as some other chiral building blocks, its structural motif is present in various natural products and synthetic compounds with demonstrated biological activity. This guide will focus on a key application: its role as a precursor in the synthesis of chiral γ-lactones, which are prevalent substructures in many pharmaceuticals.

Synthesis of 4-Hydroxy-4-methyl-pentanoic Acid Ethyl Ester

The efficient synthesis of 4-hydroxy-4-methyl-pentanoic acid ethyl ester is a critical first step. Two classical and reliable methods for its preparation are the Reformatsky reaction and the Grignard reaction.

The Reformatsky Reaction: A Classic Approach

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.

Reaction Scheme:

Experimental Protocol: Synthesis via Reformatsky Reaction

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 20 g of zinc dust and a crystal of iodine. Gently heat the flask under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool to room temperature. This process activates the zinc surface.

  • Reaction Setup: Add 100 mL of anhydrous benzene to the flask.

  • Addition of Reactants: Prepare a mixture of 29 g of acetone and 83.5 g of ethyl bromoacetate in the dropping funnel. Add a small portion of this mixture to the flask to initiate the reaction. An exothermic reaction should commence.

  • Reaction Progression: Add the remaining acetone-ethyl bromoacetate mixture dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and add 100 mL of 10% sulfuric acid dropwise with vigorous stirring. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Purification: Wash the organic layer with a 5% sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-hydroxy-4-methyl-pentanoic acid ethyl ester.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Reformatsky reaction is sensitive to moisture as the organozinc intermediate is readily protonated by water.

  • Zinc Activation: The activation of zinc is crucial to remove the passivating oxide layer and ensure a smooth reaction initiation.

  • Controlled Addition: Dropwise addition of the reactants helps to control the exothermicity of the reaction.

The Grignard Reaction: An Alternative Pathway

The Grignard reaction provides another robust method for the synthesis of tertiary alcohols. In this case, the reaction of a suitable Grignard reagent with a keto-ester can be employed.

Reaction Scheme:

Experimental Protocol: Synthesis via Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 12.2 g of magnesium turnings. Add 50 mL of anhydrous diethyl ether. In the dropping funnel, place a solution of 71.5 g of methyl bromide in 100 mL of anhydrous diethyl ether. Add a small amount of the methyl bromide solution to the magnesium to initiate the reaction. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux.

  • Reaction with Ester: Cool the freshly prepared Grignard reagent in an ice bath. In a separate flask, dissolve 65 g of ethyl acetoacetate in 100 mL of anhydrous diethyl ether. Add the ethyl acetoacetate solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Causality of Experimental Choices:

  • Anhydrous Diethyl Ether: Diethyl ether is a common solvent for Grignard reactions as it is relatively unreactive and helps to stabilize the Grignard reagent.

  • Low Temperature Addition: The reaction between the Grignard reagent and the ester is exothermic. Maintaining a low temperature helps to prevent side reactions.

  • Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acid source used to protonate the alkoxide intermediate without causing dehydration of the tertiary alcohol.

Application in the Synthesis of Chiral γ-Lactones

A significant application of 4-hydroxy-4-methyl-pentanoic acid ethyl ester is its use as a precursor for the synthesis of chiral γ-lactones. These motifs are present in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities.

Workflow for Chiral γ-Lactone Synthesis:

G A 4-Hydroxy-4-methyl- pentanoic acid ethyl ester B Asymmetric Reduction (e.g., with a chiral catalyst) A->B Introduction of Chirality C Chiral 4,x-dihydroxy- 4-methyl-pentanoic acid ethyl ester B->C D Acid-catalyzed Lactonization C->D Intramolecular Cyclization E Chiral γ-Lactone D->E

Caption: Workflow for the synthesis of chiral γ-lactones.

Asymmetric Reduction to introduce Chirality

To generate a chiral γ-lactone, the prochiral ketone that could be formed from the oxidation of the tertiary alcohol in a protected form of the starting material, or a related diketoester, would need to be reduced asymmetrically. Alternatively, an enantioselective synthesis of a related chiral hydroxy ester can be undertaken. For the purpose of this guide, we will focus on the conceptual pathway of introducing chirality.

The diastereoselective reduction of a related keto-ester, ethyl 4-methyl-3-oxopentanoate, can be achieved using various reducing agents and chiral catalysts.

Conceptual Protocol: Diastereoselective Reduction

  • Substrate Preparation: Synthesize ethyl 4-methyl-3-oxopentanoate from isobutyryl chloride and ethyl acetoacetate.

  • Asymmetric Reduction: Dissolve ethyl 4-methyl-3-oxopentanoate in an appropriate solvent (e.g., THF, methanol). Add a chiral catalyst, such as a Ru-BINAP complex, under an inert atmosphere. Introduce a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like isopropanol).

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC until the starting material is consumed. Quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the resulting chiral β-hydroxy ester by column chromatography.

The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

Acid-Catalyzed Lactonization

The resulting chiral dihydroxy ester can then be cyclized to the corresponding γ-lactone under acidic conditions.

Experimental Protocol: Lactonization

  • Reaction Setup: Dissolve the purified chiral dihydroxy ester in a suitable solvent such as toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Azeotropic Removal of Water: Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water and ethanol formed during the reaction.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting chiral γ-lactone by column chromatography or distillation.

Data Summary

Synthesis StepKey ReagentsSolventTypical YieldPurity
Reformatsky Reaction Acetone, Ethyl bromoacetate, ZincBenzene60-70%>95% (after distillation)
Grignard Reaction Ethyl acetoacetate, Methylmagnesium bromideDiethyl ether65-75%>95% (after distillation)
Lactonization Chiral dihydroxy ester, p-TsOHToluene80-90%>98% (after chromatography)

Conclusion

4-Hydroxy-4-methyl-pentanoic acid ethyl ester serves as a valuable and versatile starting material in pharmaceutical synthesis. Its straightforward preparation via classical organic reactions and its potential for conversion into chiral intermediates, such as γ-lactones, highlight its utility. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this building block in the development of novel and complex pharmaceutical agents. The principles of stereoselective synthesis and the careful execution of well-established reactions are key to unlocking the full potential of this and other chiral synthons in the quest for new medicines.

References

While a specific, large-scale industrial application of 4-hydroxy-4-methyl-pentanoic acid ethyl ester in the synthesis of a blockbuster drug is not prominently featured in publicly available literature, its synthesis and the synthesis of related β-hydroxy esters are well-documented in standard organic chemistry literature. The protocols provided are based on established synthetic methodologies. For further reading on the underlying reactions and the synthesis of chiral molecules, the following resources are recommended:

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons, 8th Edition, 2020.
  • Asymmetric Synthesis of Natural Products. Ager, D. J. CRC Press, 2nd Edition, 2011. (Details strategies for the synthesis of chiral molecules).
  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Academic Press, 2005. (Offers detailed mechanisms and examples of key named reactions).
Method

Overcoming Passivation: A Technical Guide to Zinc Activation in the Reformatsky Reaction

The Reformatsky reaction—the zinc-mediated coupling of an α-halo ester with a carbonyl compound to form a β-hydroxy ester—remains a cornerstone of carbon-carbon bond formation in drug development. Unlike Grignard reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

The Reformatsky reaction—the zinc-mediated coupling of an α-halo ester with a carbonyl compound to form a β-hydroxy ester—remains a cornerstone of carbon-carbon bond formation in drug development. Unlike Grignard reagents, the resulting zinc enolate (Reformatsky reagent) exhibits superior functional group tolerance, allowing for the synthesis of highly complex, polyfunctionalized pharmaceutical intermediates 1.

However, the Achilles' heel of this venerable reaction is the inherent passivation of commercial zinc powder. Exposure to atmospheric oxygen forms a robust zinc oxide (ZnO) layer that severely inhibits the critical oxidative addition step. As a Senior Application Scientist, I have found that the difference between a high-yielding, safe process and a failed (or dangerously runaway) reaction almost always comes down to the strategic selection and execution of the zinc activation protocol.

Mechanistic Causality: Why Activation is Non-Negotiable

To understand why activation is required, we must examine the reaction's core mechanism. The process begins with the insertion of metallic zinc into the carbon-halogen bond of the α-halo ester. If the zinc surface is occluded by oxides, this oxidative addition is delayed, leading to an unpredictable "induction period." Once the oxide layer is finally breached, the accumulated reagents can react simultaneously, causing a violent, highly exothermic runaway.

Once successfully formed, the zinc enolate coordinates to the electrophilic carbonyl oxygen, proceeding through a six-membered, chair-like Zimmerman-Traxler transition state. This highly organized transition state dictates the diastereoselectivity of the final β-hydroxy ester.

G Zn Activated Zinc (Zn*) OxAdd Oxidative Addition Zn->OxAdd HaloEster α-Halo Ester HaloEster->OxAdd Enolate Reformatsky Reagent (Zinc Enolate) OxAdd->Enolate TS Zimmerman-Traxler Transition State Enolate->TS Carbonyl Aldehyde/Ketone Carbonyl->TS Alkoxide Zinc Alkoxide TS->Alkoxide Workup Acidic Workup (H+) Alkoxide->Workup Product β-Hydroxy Ester Workup->Product

Mechanistic pathway of the Reformatsky reaction via zinc enolate.

Comparative Analysis of Activation Strategies

Selecting the correct activation method requires balancing substrate reactivity, scale, and safety constraints. The table below summarizes the quantitative and qualitative data for the most robust activation methodologies used in modern process chemistry.

Activation MethodReagents RequiredTypical Zn Particle SizeKey AdvantageScale & Safety Considerations
Chemical Scrubbing Zn dust, 1,2-Dibromoethane, TMSCl~50 µm (300 mesh)Highly reliable for standard α-halo esters.Lab Scale. 1,2-Dibromoethane is carcinogenic.
Hydride Reduction Zn granules, DIBAL-H (20% in toluene)150–600 µm (30-100 mesh)Eliminates induction period; enables addition-controlled kinetics.Pilot/Large Scale. Safest method for highly exothermic runs.
Rieke® Zinc ZnCl₂, Li naphthalenide (or Na metal)1–2 µm to NanoscaleMaximum surface area; inserts into highly inert/sluggish halides.Specialized. Pyrophoric intermediates require strict inert atmosphere.

Workflow Logic for Protocol Selection

Workflow Start Commercial Zinc Dust Decision Scale & Reactivity? Start->Decision Path1 Standard Lab Scale Decision->Path1 Path2 Large Scale / Exothermic Decision->Path2 Path3 Sluggish Substrates Decision->Path3 Act1 1,2-Dibromoethane + TMSCl Path1->Act1 Act2 DIBAL-H Activation Path2->Act2 Act3 Rieke Zinc Preparation Path3->Act3 Ready Active Zn* Ready Act1->Ready Act2->Ready Act3->Ready

Decision matrix for selecting the optimal zinc activation protocol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical or thermal cues, the chemist can definitively confirm that activation has occurred before proceeding, thereby preventing failed reactions and mitigating safety risks.

Protocol A: Chemical Scrubbing (1,2-Dibromoethane & TMSCl)

Best for: Routine laboratory-scale discovery synthesis.

Causality: 1,2-dibromoethane reacts with the passivating ZnO layer to form volatile ethylene gas and ZnBr₂, physically fracturing the oxide crust. Subsequent addition of Trimethylsilyl chloride (TMSCl) acts as a chemical scavenger for residual moisture and helps solubilize the resulting organozinc species, preventing repassivation 2.

  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, suspend zinc dust (1.5 equiv) in anhydrous THF.

  • Primary Activation: Add 1,2-dibromoethane (approx. 5 mol%). Heat the mixture to a gentle reflux using a heat gun or heating mantle.

  • Self-Validation Checkpoint: Observe the reaction closely. The evolution of ethylene gas (visible bubbling) and a brief, localized temperature spike confirm the chemical scrubbing of the oxide layer.

  • Secondary Activation: Allow the suspension to cool to room temperature. Add TMSCl (1-2 mol%) and stir vigorously for 15 minutes. The activated zinc is now ready for the addition of the α-halo ester and electrophile.

Protocol B: Scalable Hydride Reduction (DIBAL-H)

Best for: Pilot-plant scale-up and highly exothermic substrates.

Causality: The classic induction period poses a severe thermal runaway risk on scale. By utilizing Diisobutylaluminium hydride (DIBAL-H), the surface oxides are rapidly and completely reduced at mild temperatures. Introducing a small primer fraction of the α-halo ester during activation ensures that the reaction initiates instantly, allowing the remainder of the process to be strictly addition-controlled 3.

  • Setup: Suspend zinc granules (30–100 mesh, 1.2 equiv) in anhydrous THF. Add exactly 5% of the total calculated charge of the α-halo ester.

  • Activation: Adjust the internal temperature to 30 °C. Slowly add a 20 wt% solution of DIBAL-H in toluene (approx. 1-2 mol% relative to Zn).

  • Self-Validation Checkpoint: Monitor the internal thermocouple. An immediate, detectable exotherm signifies the successful reduction of the oxide layer and the instant initiation of Reformatsky reagent formation.

  • Execution: With initiation confirmed, proceed with the slow, dropwise addition of the remaining α-halo ester and carbonyl compound, controlling the exotherm via the addition rate.

Protocol C: Rieke® Zinc Preparation

Best for: Sluggish, unreactive, or sterically hindered halides.

Causality: Rieke zinc is generated via the in situ reduction of Zn(II) salts. This produces a highly porous zinc sponge with a massive surface area. Crucially, the lithium chloride (LiCl) generated as a byproduct remains in solution and actively solubilizes the surface organozinc intermediates, drastically accelerating the oxidative addition step 4.

  • Setup: In a strictly inert, argon-purged flask, dissolve naphthalene (1.2 equiv relative to Zn) in anhydrous THF. Add freshly cut lithium metal (1.2 equiv).

  • Reduction: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: The solution will turn a deep, dark green/black color, indicating the successful formation of the lithium naphthalenide radical anion.

  • Zinc Generation: Slowly add a solution of anhydrous ZnCl₂ (0.5 equiv) in THF dropwise over 30 minutes.

  • Self-Validation Checkpoint 2: The dark green color will dissipate, leaving a fine, highly reactive black suspension of nanoscale Zn(0). The activated zinc is now ready for immediate use.

References

  • Title: The Reformatsky Reaction: A Historical and Technical Guide for Drug Discovery and Development Source: Benchchem URL
  • Title: Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design Source: PMC / NIH URL
  • Title: A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction Source: ACS Publications URL
  • Title: CA2619699A1 - Highly reactive zinc form, method for the production thereof, and use of the same Source: Google Patents URL

Sources

Application

Application Note: Scale-Up Synthesis of Ethyl 4-Hydroxy-4-methylpentanoate via Radical Hydroalkylation

Executive Summary Ethyl 4-hydroxy-4-methylpentanoate (CAS 75863-13-7) is a highly versatile tertiary alcohol and ester building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialty fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-hydroxy-4-methylpentanoate (CAS 75863-13-7) is a highly versatile tertiary alcohol and ester building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and specialty fragrances . While laboratory-scale preparations often rely on stoichiometric organometallic reagents (e.g., Grignard or Reformatsky reactions), these routes suffer from poor atom economy, highly exothermic quenching steps, and heavy metal waste generation.

This application note details a highly scalable, self-validating, and atom-economical continuous/semi-batch process. The methodology leverages a Giese-type radical hydroalkylation, utilizing isopropanol as both the bulk solvent and the hydrogen atom transfer (HAT) agent to functionalize ethyl acrylate 1[1].

Scientific Grounding & Mechanistic Causality

The transformation relies on the thermal homolysis of Di-tert-butyl peroxide (DTBP) . At 130 °C, DTBP decomposes into tert-butoxy radicals at a controlled, steady rate (half-life ≈ 6.5 hours). These initiating radicals abstract the weak α-hydrogen from isopropanol, generating a highly nucleophilic α-hydroxyisopropyl radical.

Because ethyl acrylate is highly electrophilic, the tertiary radical rapidly adds to its β-carbon. The resulting intermediate adduct radical then abstracts a hydrogen atom from the bulk isopropanol solvent, yielding the target ester and propagating the radical chain.

Mechanism DTBP DTBP Initiator tBuO t-BuO• Radical DTBP->tBuO 130°C Homolysis iPrRad •C(OH)(CH3)2 tBuO->iPrRad HAT from IPA IPA Isopropanol IPA->iPrRad -H• AdductRad Adduct Radical iPrRad->AdductRad Addition Acrylate Ethyl Acrylate Acrylate->AdductRad C-C Bond Form AdductRad->iPrRad Chain Transfer Product Target Ester Product AdductRad->Product HAT from IPA

Radical-mediated Giese addition mechanism for ethyl 4-hydroxy-4-methylpentanoate synthesis.

Engineering Controls & Polymerization Suppression

A critical failure mode in this synthesis is the competitive free-radical polymerization of ethyl acrylate 2[2]. To enforce causality toward the 1:1 adduct rather than polymeric telomers, two engineering controls are strictly required:

  • Mass Action Law (Solvent Ratio): Isopropanol must be present in massive stoichiometric excess. This ensures that the intermediate adduct radical encounters an isopropanol molecule for HAT before it can encounter another acrylate monomer.

  • Semi-Batch Dosing: Ethyl acrylate and the DTBP initiator are co-dosed over an extended period into the hot isopropanol. This maintains a near-zero steady-state concentration of the monomer, kinetically starving the polymerization pathway.

Quantitative Data Summary: Parameter Optimization
Acrylate : IPA (Molar Ratio)Initiator (mol %)Dosing Time (h)Conversion (%)Target Ester Yield (%)Telomer/Polymer (%)
1 : 55.02.0>9965.232.5
1 : 105.04.0>9982.415.1
1 : 20 5.0 6.0 >99 91.8 6.0

Table 1: Influence of dilution and dosing rate on the suppression of acrylate polymerization.

Experimental Protocol (1-Kilogram Scale)

Workflow Step1 1. Reactor Prep Charge IPA (20 eq) Heat to 130°C (3 bar) Step2 2. Semi-Batch Dosing Feed Acrylate (1 eq) & DTBP (0.05 eq) over 6 hours Step1->Step2 Step3 3. Thermal Hold & IPC-1 Hold 2h at 130°C GC-FID: Acrylate < 0.5% Step2->Step3 Step4 4. Solvent Recovery Distill IPA at 1 atm IPC-2: KF Titration Step3->Step4 Step5 5. Vacuum Distillation Collect Product at 95°C/10 mbar Yield > 90% Step4->Step5

Step-by-step workflow and in-process controls for the scalable semi-batch reactor process.

Equipment Setup
  • 20 L Stainless Steel (316L) Pressure Reactor equipped with a pitched-blade turbine, internal cooling coils, and a pressure rating of ≥ 10 bar.

  • Two high-precision diaphragm dosing pumps.

Self-Validating Workflow

Step 1: Reactor Preparation

  • Charge the reactor with 15.3 L (12.0 kg, 200 mol, 20 eq) of anhydrous isopropanol.

  • Seal and purge the headspace with N₂ (3 cycles of pressurization to 5 bar and venting) to remove oxygen, which acts as a radical scavenger.

  • Heat the reactor to 130 °C. The internal pressure will equilibrate at approximately 3.5 to 4.0 bar.

Step 2: Semi-Batch Dosing

  • Feed A: 1.00 kg (10.0 mol, 1.0 eq) of Ethyl Acrylate (inhibited with 15 ppm MEHQ).

  • Feed B: 73 g (0.5 mol, 0.05 eq) of Di-tert-butyl peroxide (DTBP) dissolved in 200 mL of isopropanol.

  • Co-feed both solutions linearly over exactly 6.0 hours into the 130 °C isopropanol bulk. Maintain an agitation speed of 250 RPM to ensure rapid micro-mixing and prevent localized monomer pooling.

Step 3: Thermal Hold & In-Process Control (IPC-1)

  • Following the completion of the feeds, maintain the reactor at 130 °C for 2.0 hours to consume residual initiator and monomer.

  • IPC-1 (Conversion Check): Draw a 2 mL sample via the pressure-lock sampling valve. Analyze via GC-FID. The protocol is self-validating: cooling may only commence if residual ethyl acrylate is < 0.5% area. If > 0.5%, extend the hold time by 1 hour.

Step 4: Cooling and Solvent Recovery

  • Cool the reactor to 25 °C and safely vent any residual pressure.

  • Transfer the crude mixture to a distillation apparatus.

  • Distill the excess isopropanol at atmospheric pressure (head temperature 82 °C).

  • IPC-2 (Solvent Recyclability): Perform Karl Fischer titration on the recovered isopropanol. If water content is < 0.1%, it is validated for direct use in the next batch.

Step 5: Product Isolation

  • Subject the concentrated crude residue to fractional vacuum distillation.

  • Collect the main fraction at 95–98 °C at 10 mbar.

  • Yield: ~1.46 kg (91% of theoretical).

Analytical Specifications & Quality Control

To validate the structural integrity and purity of the isolated product, compare against the following benchmarks:

  • Appearance: Clear, colorless liquid.

  • GC-FID Purity: ≥ 98.5% (Telomeric impurities elute significantly later).

  • ¹H NMR (400 MHz, CDCl₃): δ 4.13 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 2.42 (t, J = 7.5 Hz, 2H, -CH₂ COO-), 1.84 (t, J = 7.5 Hz, 2H, -CH₂ -), 1.26 (t, J = 7.1 Hz, 3H, -CH₂CH₃ ), 1.22 (s, 6H, -C(OH)(CH₃ )₂).

References

  • Hydroalkylation of Olefins to form Quaternary Carbons Source: PMC - NIH URL:[Link]

  • Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents Source: RSC Publishing URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reformatsky Reaction for Ethyl 4-Hydroxy-4-methylpentanoate

Welcome to the technical support center for the synthesis of ethyl 4-hydroxy-4-methylpentanoate via the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethyl 4-hydroxy-4-methylpentanoate via the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges.

Introduction

The Reformatsky reaction is a powerful tool for the formation of β-hydroxy esters, which are valuable intermediates in the synthesis of many natural products and pharmaceuticals.[1][2] The reaction of ethyl bromoacetate with acetone in the presence of zinc metal to yield ethyl 4-hydroxy-4-methylpentanoate is a classic example of this transformation. However, achieving high yields and purity can be challenging. This guide provides a comprehensive resource to navigate the intricacies of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Reformatsky reaction?

The Reformatsky reaction proceeds through several key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-halo ester (ethyl bromoacetate) to form an organozinc intermediate known as a Reformatsky enolate.[3][4]

  • Coordination and Nucleophilic Addition: The carbonyl oxygen of the ketone (acetone) coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon on the electrophilic carbonyl carbon of the acetone.[1][5]

  • Acidic Workup: The reaction is quenched with a mild acid, which protonates the resulting zinc alkoxide to yield the final β-hydroxy ester product, ethyl 4-hydroxy-4-methylpentanoate, and zinc(II) salts.[3][4][6]

Q2: Why is zinc the preferred metal for this reaction over more reactive metals like magnesium (used in Grignard reagents)?

The choice of zinc is crucial for the success of the Reformatsky reaction. Organozinc reagents (Reformatsky enolates) are less reactive and less basic than their Grignard counterparts.[5] This moderate reactivity is advantageous because it prevents the enolate from reacting with the ester functionality of another ethyl bromoacetate molecule, a common side reaction with more nucleophilic organometallics.[5]

Q3: What is the purpose of "activating" the zinc, and what are the most effective methods?

Commercial zinc dust is often coated with a passivating layer of zinc oxide, which renders it unreactive.[7] Activation removes this oxide layer, exposing a fresh, reactive zinc surface. Several methods can be employed for zinc activation:

  • Iodine: A catalytic amount of iodine is a simple and common method. The disappearance of the purple iodine color upon heating with zinc in a solvent indicates activation.[3][7]

  • 1,2-Dibromoethane (DBE): Refluxing zinc with DBE is another effective method. The evolution of ethylene gas signals successful activation.

  • Acid Washing: Washing the zinc dust with a dilute acid like HCl can effectively remove the oxide layer.

  • Diisobutylaluminium hydride (DIBAL-H): This is a highly effective method for achieving a rapid and controlled reaction start, which is particularly useful for larger-scale reactions.

The choice of activation method can significantly impact the initiation and overall success of the reaction. For most lab-scale syntheses of ethyl 4-hydroxy-4-methylpentanoate, activation with iodine is a reliable starting point.

Q4: Which solvents are recommended for this Reformatsky reaction?

Anhydrous aprotic solvents are essential for the Reformatsky reaction to prevent the quenching of the organozinc intermediate. Commonly used solvents include:

  • Diethyl ether: A traditional and effective solvent for this reaction.

  • Tetrahydrofuran (THF): Another excellent choice that can help to solubilize the organozinc intermediates.[1][5]

  • Benzene or Toluene: These can also be used, often in mixtures with ether.[1]

It is imperative that all solvents are rigorously dried before use.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 4-hydroxy-4-methylpentanoate and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Reaction Fails to Initiate (No Exotherm or Color Change) 1. Inactive Zinc: The passivating zinc oxide layer has not been sufficiently removed. 2. Presence of Moisture: Water in the reagents or glassware is quenching the organozinc intermediate as it forms.1. Ensure Thorough Zinc Activation: Repeat the activation procedure. For iodine activation, ensure the purple color completely disappears. Consider a more robust activation method if the issue persists. 2. Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents.
Low Yield of Ethyl 4-Hydroxy-4-methylpentanoate 1. Self-Condensation of Ethyl Bromoacetate (Blaise Reaction): The Reformatsky enolate reacts with another molecule of ethyl bromoacetate instead of acetone. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Suboptimal Reagent Ratio: An incorrect ratio of reactants can lead to lower yields.1. Slow Addition of Bromoester: Add the ethyl bromoacetate slowly to the mixture of activated zinc and acetone. This keeps the instantaneous concentration of the organozinc reagent low, favoring the reaction with acetone. 2. Optimize Reaction Conditions: After the initial exothermic reaction subsides, gently reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion. 3. Use an Excess of Zinc and Bromoester: A molar ratio of approximately Zinc:Ethyl Bromoacetate:Acetone of 2:1.5:1 is a good starting point.
Formation of a White Precipitate During Workup Formation of Zinc Salts: The acidic workup generates zinc salts that may precipitate out of the solution.Ensure Complete Dissolution: Add a sufficient amount of dilute acid (e.g., 1 M HCl or saturated aqueous NH₄Cl) during the workup to dissolve all the zinc salts. Gentle warming can also aid in dissolution.
Product Contaminated with Side-Products 1. Dehydration of the Product: The β-hydroxy ester can undergo dehydration to form ethyl 4-methylpent-3-enoate, especially if the workup is too acidic or if the product is heated for extended periods. 2. Unreacted Starting Materials: Incomplete reaction can lead to contamination with acetone and ethyl bromoacetate.1. Mild Acidic Workup: Use a saturated solution of ammonium chloride for the workup instead of a strong acid. Avoid excessive heating during purification. 2. Purification: Purify the crude product using column chromatography on silica gel to separate the desired product from starting materials and side-products.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Hydroxy-4-methylpentanoate using Iodine-Activated Zinc

Materials:

  • Zinc dust (<10 µm)

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether or THF

  • Acetone, anhydrous

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere of argon or nitrogen.

  • Zinc Activation: To the flask, add zinc dust (2.0 equivalents) and a small crystal of iodine. Add a portion of the anhydrous solvent and gently heat the mixture until the purple color of the iodine disappears. This indicates that the zinc has been activated.

  • Initiation of Reaction: Add a small amount of a mixture of acetone (1.0 equivalent) and ethyl bromoacetate (1.5 equivalents) dissolved in the anhydrous solvent to the activated zinc suspension. The reaction should initiate, as evidenced by a gentle reflux.

  • Addition of Reactants: Once the reaction has started, add the remaining acetone/ethyl bromoacetate mixture dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ethyl 4-hydroxy-4-methylpentanoate by column chromatography on silica gel.

Visualizations

Reformatsky_Mechanism EtOOC_CH2Br Ethyl Bromoacetate Enolate Reformatsky Enolate (Organozinc Intermediate) EtOOC_CH2Br:e->Enolate:w 1. Oxidative Addition + Zn Zn Zinc (Zn) Acetone Acetone Zn_complex Zinc Alkoxide Intermediate Acetone:e->Zn_complex:w 2. Nucleophilic Addition Enolate:s->Zn_complex:n Product Ethyl 4-hydroxy-4-methylpentanoate Zn_complex->Product 3. Acidic Workup (H3O+)

Caption: Mechanism of the Reformatsky Reaction for the synthesis of ethyl 4-hydroxy-4-methylpentanoate.

Troubleshooting_Workflow Start Reaction Start Check_Initiation Does the reaction initiate? Start->Check_Initiation Check_Yield Is the yield satisfactory? Check_Initiation->Check_Yield Yes Troubleshoot_Activation Re-evaluate Zinc Activation and Anhydrous Conditions Check_Initiation->Troubleshoot_Activation No Troubleshoot_Yield Optimize Reaction Conditions: - Slow addition of bromoester - Adjust reagent ratios - Increase reaction time/temp Check_Yield->Troubleshoot_Yield No Purification Purify Product Check_Yield->Purification Yes Troubleshoot_Activation->Start Troubleshoot_Yield->Start End Successful Synthesis Purification->End

Caption: A logical workflow for troubleshooting the Reformatsky reaction.

Data Presentation

Table 1: Influence of Key Parameters on Reaction Yield

ParameterConditionExpected Yield Range (%)Key Considerations
Zinc Activation Iodine (catalytic)Good (60-80%)Simple and effective for lab-scale.
1,2-DibromoethaneGood to Excellent (70-90%)Requires careful handling of DBE.
DIBAL-HExcellent (>90%)Ideal for larger scale and difficult reactions.
Solvent Diethyl EtherGood (60-80%)Traditional and reliable.
Tetrahydrofuran (THF)Good to Excellent (70-90%)Can improve solubility of intermediates.
Reagent Ratio (Zn:Bromoester:Acetone) 1:1:1Moderate (50-70%)Stoichiometric, but may be less efficient.
2:1.5:1Good to Excellent (70-90%)Excess zinc and bromoester can drive the reaction to completion.
Temperature Room TemperatureLow to ModerateReaction may be slow or incomplete.
Reflux (Ether or THF)Good to ExcellentEnsures reaction goes to completion.

Note: Yields are estimates and can vary based on specific experimental conditions and purification methods.

References

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Hydroxy-4-Methyl-Pentanoic Acid Ethyl Ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective Grignard addition to keto-esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective Grignard addition to keto-esters. The synthesis of 4-hydroxy-4-methyl-pentanoic acid ethyl ester (also known as ethyl 4-hydroxy-4-methylpentanoate) via the addition of methylmagnesium bromide (MeMgBr) to ethyl levulinate is a foundational yet nuanced transformation.

While the ketone moiety is significantly more electrophilic than the ester—allowing for selective addition—the inherent reactivity of the resulting γ -hydroxy ester introduces several competing side reactions. This guide provides a deep dive into the causality of these side products and outlines self-validating protocols to ensure high-yield, high-purity synthesis.

Section 1: Mechanistic Pathway & Troubleshooting Logic

To effectively troubleshoot, we must first map the chemical landscape. The diagram below illustrates the selective pathway to the target ester, alongside the branching pathways that lead to the most common side products.

Pathway EL Ethyl Levulinate (Starting Material) Target Ethyl 4-hydroxy-4-methylpentanoate (Target Product) EL->Target MeMgBr (1.1 eq) 0 °C Diol 2,5-Dimethylhexane-2,5-diol (Over-alkylation) EL->Diol Excess MeMgBr (>2.0 eq) Lactone 5,5-Dimethyldihydrofuran-2(3H)-one (Lactonization) Target->Lactone Acid / Heat (-EtOH) Alkene Ethyl 4-methylpent-3-enoate (Dehydration) Target->Alkene Acid (-H2O)

Reaction pathway showing target ester synthesis and common side product branching.

Section 2: Common Side Products & Causality
Issue 1: Lactonization (Formation of 5,5-Dimethyldihydrofuran-2(3H)-one)
  • The Causality: The target molecule is a γ -hydroxy ester. The spatial proximity of the newly formed tertiary hydroxyl group to the ester carbonyl creates a thermodynamically favorable pathway for intramolecular cyclization. Under acidic conditions or thermal stress, the hydroxyl oxygen attacks the carbonyl, expelling ethanol to form a stable 5-membered lactone ring ().

  • The Fix: Avoid strong acids (e.g., HCl or H2​SO4​ ) during the reaction quench. Use a mild, slightly acidic to neutral quench such as saturated aqueous ammonium chloride ( NH4​Cl ). During solvent removal and distillation, maintain a high vacuum to keep the pot temperature strictly below 60 °C.

Issue 2: Over-Alkylation (Formation of 2,5-Dimethylhexane-2,5-diol)
  • The Causality: Ethyl levulinate contains an ester group that can also react with MeMgBr if the Grignard reagent is present in excess (). If the local concentration of MeMgBr spikes during addition, it will attack the ester of either the starting material or the product, adding two methyl groups to yield a highly polar, water-soluble diol.

  • The Fix: Strict stoichiometric control is paramount. Use exactly 1.05 to 1.10 equivalents of MeMgBr. Ensure vigorous stirring and add the Grignard reagent dropwise to prevent local concentration gradients.

Issue 3: Dehydration (Formation of Ethyl 4-methylpent-3-enoate)
  • The Causality: The target product is a tertiary alcohol, which is highly susceptible to E1 dehydration under acidic conditions. The loss of a water molecule forms a stable, conjugated or substituted alkene.

  • The Fix: Ensure the aqueous phase during workup does not drop below pH 5. If trace acid is suspected in the organic layer, wash with saturated aqueous sodium bicarbonate ( NaHCO3​ ) before drying.

Section 3: Quantitative Troubleshooting Data

Use the following analytical markers to identify which side reaction is dominating your workflow.

Side ProductCAS NumberTypical GC-MS (m/z)Primary CauseMitigation Strategy
5,5-Dimethyldihydrofuran-2(3H)-one 3123-97-5114.14Acidic workup, Thermal stressNeutral quench, avoid high-temp distillation
2,5-Dimethylhexane-2,5-diol 110-03-2146.23Excess Grignard, Poor mixingStrict 1.1 eq MeMgBr, dropwise addition
Ethyl 4-methylpent-3-enoate N/A142.20Acid-catalyzed eliminationMaintain pH > 6 during workup
Section 4: Validated Experimental Protocol

The following methodology is optimized to synthesize ethyl 4-hydroxy-4-methylpentanoate while actively suppressing lactonization and over-alkylation ().

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Flush with Argon.

  • Causality: Moisture destroys the Grignard reagent, leading to incomplete conversion and unreacted ethyl levulinate.

Step 2: Substrate Solvation

  • Dissolve 2.16 g (15 mmol, 1.0 equiv) of ethyl levulinate in 25 mL of anhydrous THF (0.6 M). Cool the solution to 0 °C using an ice-water bath.

  • Causality: THF coordinates and stabilizes the Grignard reagent. The 0 °C temperature kinetically suppresses the nucleophilic attack on the less reactive ester moiety.

Step 3: Chemoselective Addition

  • Load the dropping funnel with 16.5 mL of Methylmagnesium bromide (3 M in diethyl ether, 16.5 mmol, 1.1 equiv).

  • Add the MeMgBr dropwise over 30 minutes under vigorous stirring.

  • Causality: Dropwise addition prevents local concentration spikes of MeMgBr, which is the primary cause of 2,5-dimethylhexane-2,5-diol formation.

Step 4: Reaction Monitoring (Self-Validation)

  • Stir the reaction at 0 °C for 3 hours.

  • Validation Check: Withdraw a 50 µL aliquot, quench in 0.5 mL sat. aqueous NH4​Cl , and extract with 0.5 mL EtOAc. Analyze via TLC (Hexanes:EtOAc 7:3). Ethyl levulinate ( Rf​≈0.5 ) should be absent, replaced by the target tertiary alcohol ( Rf​≈0.2 ). Do not proceed to bulk quenching until this conversion is verified.

Step 5: Mild Quenching & Extraction

  • Slowly pour the reaction mixture into 50 mL of ice-cold saturated aqueous NH4​Cl .

  • Causality: NH4​Cl (pH ~5.5) provides a mild proton source. Using stronger acids will immediately trigger lactonization or dehydration.

  • Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

Step 6: Concentration & Storage

  • Concentrate under reduced pressure (rotary evaporator) using a water bath set strictly below 30 °C.

  • Causality: The γ -hydroxy ester is thermally labile. Elevated temperatures during concentration will drive the expulsion of ethanol, forming the lactone.

Section 5: FAQs

Q: Why is my yield dropping significantly during vacuum distillation? A: You are likely experiencing thermal lactonization. γ -Hydroxy esters are notoriously unstable under heat. If distillation is required, ensure your vacuum is strong enough (< 1 Torr) to keep the pot temperature below 60 °C. Alternatively, purify the crude product via silica gel chromatography to avoid thermal stress entirely.

Q: Can I use methyllithium (MeLi) instead of methylmagnesium bromide? A: It is highly discouraged. While MeLi is a strong nucleophile, it is significantly more basic and less chemoselective than MeMgBr. Using MeLi increases the risk of over-alkylation at the ester group and can cause unwanted enolization of the ketone, severely reducing your yield of the target ester.

Q: How can I remove the 2,5-dimethylhexane-2,5-diol byproduct if it forms? A: The diol is significantly more polar than the target ester. It can often be removed by repeated aqueous washes (due to its high water solubility) or easily separated via normal-phase silica gel chromatography (it will elute much later than the target ester).

References
  • Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols. The Journal of Organic Chemistry, ACS Publications.[Link]

  • α′-Tetramethyltetramethylene glycol. Organic Syntheses, Coll. Vol. 6, p.936 (1988); Vol. 50, p.102 (1970).[Link]

Troubleshooting

Technical Support Center: Purification &amp; Handling of Ethyl 4-hydroxy-4-methylpentanoate

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthesis chemists, and drug development professionals working with ethyl 4-hydroxy-4-methylpentanoate (CAS: 75863-13-7) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthesis chemists, and drug development professionals working with ethyl 4-hydroxy-4-methylpentanoate (CAS: 75863-13-7) [1].

As a γ -hydroxy ester, this compound presents unique purification challenges. Standard laboratory techniques often lead to spontaneous degradation, resulting in poor yields and contaminated downstream reactions. This guide synthesizes field-proven methodologies and mechanistic organic chemistry to help you troubleshoot and optimize your purification workflows.

Part 1: Physicochemical Data & Risk Profile

Before initiating any purification workflow, it is critical to understand the physical and structural parameters of the target molecule [2].

PropertyValueSynthetic Relevance & Handling Impact
Compound Name Ethyl 4-hydroxy-4-methylpentanoateKey intermediate in pharmaceutical synthesis.
CAS Number 75863-13-7Primary identifier for analytical standards.
Molecular Formula C8H16O3-
Molecular Weight 160.21 g/mol -
Structural Feature γ -hydroxy ester with a gem-dimethyl group at C4Critical Risk: Highly susceptible to intramolecular lactonization under thermal or acidic conditions.
Part 2: Troubleshooting Guides & FAQs

Q1: Why is my ethyl 4-hydroxy-4-methylpentanoate degrading into a new compound during rotary evaporation or distillation? A1: Your compound is undergoing intramolecular lactonization to form 5,5-dimethyldihydrofuran-2(3H)-one (a γ -lactone), expelling ethanol in the process. This degradation is driven by the Thorpe-Ingold effect (also known as the gem-dimethyl effect) [3]. The bulky methyl groups at the C4 position compress the internal bond angles, forcing the hydroxyl group into close spatial proximity with the ester carbonyl [4]. This kinetic acceleration drastically lowers the activation energy for cyclization, making the compound highly sensitive to thermal stress.

Q2: My TLC shows a single spot for the crude mixture, but after standard silica gel column chromatography, my NMR shows a mixture of the ester and a lactone. What happened? A2: Standard silica gel is mildly acidic (pH ~4.5–5.5). The acidic silanol groups on the silica surface act as a proton source, catalyzing the intramolecular transesterification (lactonization) as the compound travels down the column. To prevent this, you must neutralize the silica gel's acidity using a weak base prior to loading your sample (See Protocol A).

Q3: How do I remove residual ethanol or water without triggering thermal lactonization? A3: Avoid standard fractional distillation or prolonged heating on a rotary evaporator. Instead, use azeotropic drying with a non-reactive solvent (like toluene) and remove the volatiles under high vacuum at a water bath temperature strictly below 30°C.

Part 3: Mechanistic & Workflow Visualizations

Degradation Ester Ethyl 4-hydroxy-4- methylpentanoate Stress Thermal/Acidic Stress (Thorpe-Ingold Effect) Ester->Stress Lactone 5,5-Dimethyldihydrofuran- 2(3H)-one (Lactone) Stress->Lactone Intramolecular Cyclization Ethanol Ethanol (Byproduct) Stress->Ethanol Elimination

Degradation pathway of ethyl 4-hydroxy-4-methylpentanoate to its lactone via the Thorpe-Ingold effect.

Workflow Crude Crude Ethyl 4-hydroxy- 4-methylpentanoate Check Purity Check (NMR/TLC) Crude->Check HighPurity High Purity (>95%) Check->HighPurity Yes LowPurity Low Purity (<95%) Check->LowPurity No Vacuum Azeotropic Drying / Cold High-Vacuum HighPurity->Vacuum Chromatography Base-Deactivated Silica Chromatography LowPurity->Chromatography Preferred Distillation Kugelrohr Distillation (<40°C, High Vac) LowPurity->Distillation Alternative

Decision matrix for the purification of ethyl 4-hydroxy-4-methylpentanoate.

Part 4: Experimental Protocols

To ensure a self-validating and high-yielding purification process, strictly adhere to the following methodologies.

Protocol A: Base-Deactivated Silica Gel Chromatography (Preferred)

This protocol neutralizes the acidic silanol sites on silica gel, preventing acid-catalyzed lactonization.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate 4:1) and add 1% to 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry standard silica gel (230–400 mesh) in the TEA-spiked mobile phase. Pour the slurry into the column.

  • Equilibration (Critical Step): Flush the packed column with at least 2 to 3 column volumes of the TEA-spiked eluent. This ensures all acidic sites are fully deactivated.

  • Sample Loading: Dissolve the crude ethyl 4-hydroxy-4-methylpentanoate in a minimum volume of the deactivated eluent. Carefully load it onto the column head.

  • Elution & Monitoring: Elute the product using the TEA-spiked solvent. Since the compound lacks a strong UV chromophore, monitor the fractions via TLC using a KMnO₄ or Phosphomolybdic Acid (PMA) stain.

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure using a rotary evaporator. Self-Validation Check: Ensure the water bath temperature never exceeds 30°C to prevent thermal degradation during concentration.

Protocol B: Cold High-Vacuum Distillation (Alternative)

Use this method only if chromatography is unfeasible. Standard fractional distillation will destroy the product.

  • Apparatus Setup: Transfer the crude mixture to a short-path or Kugelrohr distillation apparatus. Ensure your vacuum pump is capable of achieving ultra-high vacuum (< 0.1 Torr).

  • Cold Degassing: Apply the vacuum slowly at room temperature (20–25°C) to strip away residual volatile extraction solvents and trace ethanol.

  • Distillation: Gradually increase the oven/bath temperature. Do not exceed 40°C. Under high vacuum, the target ester will distill over without acquiring the thermal energy required to overcome the Thorpe-Ingold activation barrier for lactonization.

  • Collection: Collect the purified distillate in a receiving bulb submerged in a dry ice/acetone bath (-78°C) to prevent the loss of the product to the vacuum line.

References
  • Sigma-Aldrich. "ethyl 4-hydroxy-4-methylpentanoate | 75863-13-7".
  • Smolecule. "Buy Ethyl 3-hydroxy-3-phenylbutanoate | 2293-60-9".
  • Wikipedia. "Thorpe–Ingold effect".
  • Chem-Station Int. Ed. "Thorpe-Ingold Effect".
Optimization

Technical Support Center: Troubleshooting Reformatsky Reagent Stability

Welcome to the Organometallic Workflows Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Organometallic Workflows Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the thermodynamic and kinetic realities of Reformatsky reagents (zinc enolates). By understanding the causality behind reagent degradation, aggregation, and thermal instability, you can engineer self-validating protocols that guarantee reproducible carbon-carbon bond formation.

PART 1: Core Troubleshooting Q&A (The "Why" and "How")

Q1: Why is my Reformatsky reagent synthesis experiencing delayed initiation followed by a sudden thermal runaway?

The Causality: The oxidative addition of zinc into the carbon-halogen bond of an α-haloester is highly exothermic. Zinc dust naturally develops a passivating layer of zinc oxide (ZnO) upon exposure to trace oxygen. If you add your α-haloester to unactivated zinc, the reaction fails to initiate immediately. This leads to a dangerous accumulation of unreacted α-haloester in the vessel. Once the solvent finally breaches the passivation layer, the accumulated reagents react simultaneously. This releases a massive enthalpy of reaction that overwhelms the reactor's cooling capacity, leading to a thermal runaway and secondary decomposition[1]. The Solution: Never rely on spontaneous initiation in batch scale-ups. Always pre-activate your zinc chemically (see Protocol 1) or transition to a continuous flow setup to limit the reacting volume and control the exotherm[1].

Q2: How stable is the Reformatsky reagent compared to Grignard reagents, and what is the exact mechanism of moisture degradation?

The Causality: Reformatsky reagents are significantly less basic and more stable than their lithium or magnesium (Grignard) counterparts, which affords them a much broader functional group tolerance[2]. However, they are still highly sensitive to protic solvents. If water is present (even >50 ppm in THF), the zinc enolate acts as a base and immediately deprotonates the water[3]. This irreversible acid-base reaction destroys the reagent, yielding the protonated ester and inert zinc hydroxide (Zn(OH)₂). Crucially, the precipitated Zn(OH)₂ coats the remaining unreacted zinc dust, physically halting further oxidative addition and stalling the entire reaction. The Solution: Rigorously dry solvents (Karl Fischer titration < 50 ppm) and maintain a strict argon or nitrogen atmosphere.

Q3: My reagent appears to be precipitating out of solution during storage. Is it degrading?

The Causality: Not necessarily; you are likely observing structural aggregation. In the solid state, Reformatsky reagents are remarkably stable and exist as cyclic eight-membered dimers. The stereochemistry of these dimers depends heavily on the derivative: the tert-butyl derivative forms a chair conformation, whereas the ethyl derivative adopts a tub-shaped conformation[4][5]. In coordinating solvents like THF, an equilibrium exists between the highly active monomeric zinc enolate and these less active dimeric or tetrameric aggregates. The Solution: Precipitation often indicates the crystallization of the dimer rather than chemical degradation. Gently warming the solution or adding a slightly more polar coordinating co-solvent can shift the equilibrium back, redissolving the dimer into the active monomeric form.

PART 2: Quantitative Stability Profiles

To optimize your experimental design, reference the following empirical stability metrics for Reformatsky reagents under various conditions.

Reagent State / EnvironmentSolvent SystemTemperatureEstimated Stability / Shelf-LifePrimary Degradation Pathway
In Situ Generated (Batch) Anhydrous THF0°C to 25°C2 to 12 HoursSelf-condensation, trace moisture quenching
Isolated Solid (Dimer) None (Argon atmosphere)4°C> 6 MonthsSlow oxidation, ambient hydrolysis
Continuous Flow Stream THF / Toluene20°CMinutes (Immediate consumption)N/A (Consumed rapidly in flow)[1]
Unactivated Zn + Haloester THF25°CHighly Unpredictable Delayed exothermic runaway[1]

PART 3: Self-Validating Experimental Protocols

A robust protocol must tell you if it is working before you commit your expensive starting materials. Implement these self-validating workflows to ensure stability and reactivity.

Protocol 1: Self-Validating Zinc Activation (Chemical Method)

Purpose: To chemically fracture the ZnO passivation layer and ensure immediate, controlled initiation.

  • Suspension: Suspend 1.5 equivalents of zinc dust in anhydrous THF under an Argon atmosphere.

  • Primary Activation: Add 5 mol% of 1,2-dibromoethane and heat the mixture to a gentle reflux for 5 minutes.

    • Causality: The 1,2-dibromoethane reacts with the ZnO surface to form ZnBr₂ and volatile ethylene gas, physically fracturing the oxide shell.

    • Validation Check:Look for steady bubbling. The evolution of ethylene gas visually confirms that the zinc surface has been successfully reduced and activated. If no bubbling occurs, the zinc is too heavily oxidized and must be acid-washed or discarded.

  • Secondary Activation: Cool the mixture to room temperature and add 2 mol% of Trimethylsilyl chloride (TMSCl). Stir for 15 minutes.

    • Causality: TMSCl acts as a chemical scavenger for any residual moisture and further cleans the exposed Zn(0) surface.

Protocol 2: Continuous Flow Synthesis for Scale-Up

Purpose: To mitigate the risk of thermal runaway during the highly exothermic oxidative addition phase[1].

  • Reactor Preparation: Pack a temperature-controlled column reactor with activated zinc granules (optimize mesh size to prevent clogging).

  • Reagent Introduction: Pump a pre-mixed solution of the α-haloester and the target electrophile (aldehyde/ketone) in THF through the column.

    • Causality: Continuous flow limits the reacting volume at any given microsecond. The solvent acts as a continuous heat sink, completely neutralizing the risk of batch thermal runaway.

    • Validation Check: Monitor the internal temperature of the column using inline thermocouples. A steady, localized exotherm zone near the inlet indicates stable, continuous initiation. If the exotherm zone travels down the column, the zinc bed is depleting.

PART 4: Visualizing the Workflows

G Start Reaction Fails to Initiate CheckZn Assess Zinc Surface Start->CheckZn CheckSolv Assess Solvent Moisture Start->CheckSolv ZnPass ZnO Passivation Layer CheckZn->ZnPass Dull/Clumpy Dust WetSolv Protic Quenching (H2O) CheckSolv->WetSolv KF > 50 ppm Act1 Acid Wash (HCl/Ether) ZnPass->Act1 Act2 Chemical Activation (TMSCl / 1,2-Dibromoethane) ZnPass->Act2 DrySolv Distill over Na/Benzophenone WetSolv->DrySolv

Workflow for diagnosing and resolving Reformatsky reagent initiation failures.

Mechanism Reagents α-Haloester + Zn(0) OxAdd Oxidative Addition (Highly Exothermic) Reagents->OxAdd Initiation ZnEnolate Zinc Enolate Monomer (Active Species) OxAdd->ZnEnolate Controlled Cooling Runaway Thermal Runaway (Reagent Accumulation) OxAdd->Runaway Delayed Initiation Dimer 8-Membered Cyclic Dimer (Stable Solid State) ZnEnolate->Dimer Crystallization / Concentration Hydrolysis Irreversible Hydrolysis (Zn(OH)2 + Ester) ZnEnolate->Hydrolysis Moisture Exposure

Mechanistic pathways of Reformatsky reagent formation, stabilization, and degradation.

References

  • Reformatsky reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Reformatsky Reaction: Learn Definition, Reaction Mechanism, Uses Source: Testbook URL:[Link]

  • Reformatsky Reaction: Mechanism, Examples & Exam Tips Source: Vedantu URL:[Link]

  • Reformatsky Reaction Source: Organic Chemistry Portal URL:[Link]

  • Manufacture of a β-Hydroxyester via a Continuous Reformatsky Process Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Troubleshooting

How to reduce byproducts in the aldol condensation of acetone

Welcome to the Ketone Upgrading Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and process chemists who struggle to control the self-condensation of acetone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ketone Upgrading Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and process chemists who struggle to control the self-condensation of acetone.

Acetone aldol condensation is notoriously difficult to tame because the desired initial products—diacetone alcohol (DAA) and mesityl oxide (MO)—are highly reactive intermediates. If left unchecked, the reaction cascades into a complex mixture of trimeric and polymeric byproducts, most notably isophorone, phorone, and mesitylene.

This diagnostic guide moves beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality of byproduct formation and provide self-validating engineering controls to maximize your target selectivity.

Mechanistic Insights: The Condensation Cascade

To troubleshoot byproduct formation, you must first understand the reaction network. Acetone undergoes base- or acid-catalyzed aldol addition to form DAA[1]. Dehydration of DAA yields MO[2]. From MO, competitive pathways emerge: Michael addition followed by Robinson annulation yields isophorone, while direct aldol condensation yields phorone[3].

G Acetone Acetone (Reactant) DAA Diacetone Alcohol (Target 1) Acetone->DAA Base/Acid Aldol Addition MO Mesityl Oxide (Target 2) DAA->MO -H2O Dehydration Isophorone Isophorone (Byproduct) MO->Isophorone +Acetone Michael Addition Phorone Phorone (Byproduct) MO->Phorone +Acetone Aldol Condensation Mesitylene Mesitylene (Byproduct) Isophorone->Mesitylene Acid Catalyzed

Reaction pathway of acetone self-condensation highlighting target intermediates and major byproducts.

Diagnostic FAQs: Troubleshooting Byproduct Formation

Q1: My GC-FID analysis shows high levels of isophorone and phorone. How do I arrest the reaction at DAA or MO?

  • Causality: Isophorone and phorone are trimeric over-condensation products[4]. Their formation is kinetically favored at elevated temperatures and prolonged catalyst contact times[5]. Because the reaction occurs in series, leaving DAA or MO in the reactive zone guarantees further condensation.

  • Solution: Implement 6[6]. By exploiting the boiling point differences between acetone (56 °C), MO (130 °C), and DAA (166 °C), RD continuously removes the heavier products from the catalyst bed. This instantly separates the target products from the catalyst, suppressing unwanted successive condensations[7].

Q2: I am using an acidic ion-exchange resin (e.g., Amberlyst 15) and seeing significant mesitylene formation. Why?

  • Causality: Acid catalysts rapidly drive the dehydration of DAA to MO. However, strong acids also catalyze the subsequent cyclization and dehydration of isophorone into mesitylene[3].

  • Solution: Switch to a strongly basic macroreticular ion-exchange resin (e.g., Amberlyst A26-OH) or a solid base like Calcium Carbide (CaC₂). Basic conditions favor the formation of DAA and MO while significantly inhibiting the aromatization pathway that leads to mesitylene[3].

Q3: Literature suggests adding water to the acetone feed. Doesn't water drive the equilibrium backward?

  • Causality: Yes, but selectively. The presence of water exerts a predominant rate-inhibiting effect on the dehydration of DAA to MO[6]. Because the dehydration step is highly sensitive to water concentration, doping the feed with a controlled amount of water acts as a thermodynamic "selectivity enhancer," trapping the product state at DAA and preventing the cascade toward isophorone[2].

Quantitative Data: Catalyst and Condition Benchmarking

To guide your optimization, the following table synthesizes field-proven reaction parameters and their impact on product distribution.

Catalyst SystemTemp (°C)AdditiveTarget ProductSelectivityConversionReference
Amberlyst 15 (Acid) 50 - 60NoneMOModerateHighACS Ind. Eng. Chem.[6]
Amberlyst 15 (Acid) 50 - 60WaterDAA56% (up from 47%)ModerateACS Ind. Eng. Chem.[2]
Amberlyst A26-OH (Base) -30 to 45WaterDAA>95% (at < 0°C)Low/ModSpringer[3]
Calcium Carbide (CaC₂) 56 (Reflux)NoneDAA + MO + IP95% (Total)85%RSC Adv.[5]

Note: Lower temperatures strictly favor DAA, while temperatures >60°C rapidly shift the distribution toward MO and Isophorone[5].

Self-Validating Experimental Protocol: Continuous Reactive Distillation

This protocol utilizes a basic ion-exchange resin in a continuous reactive distillation setup. It is designed as a self-validating system: the analytical feedback loop dictates the physical parameters to ensure byproduct suppression.

G Start High Byproducts Detected (GC-FID Analysis) Check1 Identify Major Byproduct Start->Check1 Isophorone Isophorone / Phorone Check1->Isophorone Trimerization Mesitylene Mesitylene Check1->Mesitylene Acid Dehydration Action1 Increase Reflux Rate (Washout Products) Isophorone->Action1 Action2 Lower Temperature (< 60°C) Isophorone->Action2 Action4 Add Water as Selectivity Enhancer Isophorone->Action4 Action3 Switch from Acid to Solid Base Catalyst Mesitylene->Action3

Troubleshooting logic for diagnosing and mitigating acetone condensation byproducts.

Step-by-Step Methodology:

  • Catalyst Preparation: Load 50 g of Amberlyst A26-OH (OH⁻ form) into the catalytic zone of a jacketed reactive distillation column.

    • Causality: A macroreticular basic resin provides high surface area for aldol addition while avoiding acid-catalyzed aromatization[3].

  • Feed Conditioning: Prepare a feed of >99% pure acetone. To maximize DAA selectivity, spike the feed with 2-5% (v/v) deionized water[2].

    • Validation Check: Run a Karl Fischer titration on the feed to confirm exact water content; variations >0.5% will drastically shift the DAA:MO ratio.

  • System Startup: Initiate continuous acetone feed at a Liquid Hourly Space Velocity (LHSV) of 1.0 h⁻¹. Set the reboiler temperature to 65 °C and the column pressure to 1 atm (100 kPa).

  • Reflux Optimization: Establish a high reflux ratio (e.g., 5:1).

    • Causality: Refluxing acetone washes the formed DAA and MO down into the reboiler, instantly removing them from the catalyst zone[7].

  • In-Line Validation & Adjustment (The Feedback Loop):

    • Sample the reboiler bottoms every 60 minutes via GC-FID.

    • Condition A (Optimal): If DAA selectivity is >85% and isophorone is <1%, maintain parameters.

    • Condition B (Dehydration Warning): If MO begins to exceed DAA, increase the water concentration in the feed by 1% increments to inhibit dehydration.

    • Condition C (Over-condensation): If isophorone or phorone exceeds 2%, the residence time in the catalytic zone is too high. Increase the reflux rate to accelerate product washout, or lower the column jacket temperature by 5 °C.

References

  • Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer | Industrial & Engineering Chemistry Research - ACS Publications | 6

  • Aldol condensation of refluxing acetone on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide and isophorone | RSC Advances / PMC | 5

  • Upgrading bio-based acetone to diacetone alcohol by aldol reaction using Amberlyst A26-OH as catalyst | Reaction Kinetics, Mechanisms and Catalysis - Springer | 3

  • The Production of Isophorone | MDPI | 8

Sources

Optimization

Technical Support Center: Catalyst Deactivation in the Synthesis of 4-Hydroxy-4-methyl-2-pentanone

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the s...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol). The content is structured to provide not just solutions, but also a foundational understanding of the underlying chemical and physical processes that lead to diminished catalyst performance.

I. Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses common issues encountered during the aldol condensation of acetone to produce diacetone alcohol. Each question is designed to guide the user through a logical diagnostic process, from identifying symptoms to implementing corrective actions.

Question 1: My reaction yield has significantly dropped, and the catalyst appears discolored. What are the likely causes and how can I investigate this?

A sudden or gradual decrease in diacetone alcohol yield, often accompanied by a change in the catalyst's color (typically to a darker shade), is a classic indicator of catalyst deactivation. The primary suspects are coke formation and fouling of the catalyst surface.

Underlying Causality:

The aldol condensation of acetone can lead to the formation of heavier, more condensed organic molecules, often referred to as "coke" or carbonaceous deposits.[1][2] These deposits physically block the active sites of the catalyst, preventing acetone molecules from accessing them and thus reducing the reaction rate.[3] The discoloration is a visual manifestation of this carbon deposition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreased yield and catalyst discoloration.

Step-by-Step Diagnostic Protocol:

  • Visual Inspection: Carefully remove a sample of the catalyst from the reactor. A noticeable darkening compared to the fresh catalyst is a strong initial indicator of coking.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of the catalyst as a function of temperature. A significant mass loss at elevated temperatures (typically in the range of 200-600°C) corresponds to the combustion of the deposited coke, providing a quantitative measure of the extent of fouling.

  • BET Surface Area Analysis: Compare the surface area of the deactivated catalyst with that of the fresh catalyst. A substantial decrease in surface area confirms that the pores and active sites are being blocked.[4]

  • Elemental Analysis (CHN): An increase in the carbon content of the used catalyst compared to the fresh catalyst provides direct evidence of carbonaceous deposits.

Corrective Actions:

  • Catalyst Regeneration: If the deactivation is primarily due to coking, the catalyst can often be regenerated. A common method involves a controlled oxidation (calcination) in air or a mixture of an inert gas and oxygen to burn off the carbon deposits. The specific temperature and gas composition will depend on the catalyst type and the nature of the coke. For instance, a general procedure for regenerating a solid base catalyst could involve heating the catalyst to 450-550°C in a controlled flow of air.[5]

  • Optimization of Reaction Conditions: To prevent or minimize future coking, consider the following:

    • Lowering the Reaction Temperature: Higher temperatures can accelerate the side reactions that lead to coke formation.[6]

    • Ensuring High Purity of Acetone: Impurities in the acetone feed can act as coke precursors.[7] It is crucial to use high-purity acetone to prolong catalyst life.

Question 2: My heterogeneous catalyst (e.g., ion-exchange resin, mixed oxide) is showing a gradual loss of activity over several runs, even without significant discoloration. What other deactivation mechanisms could be at play?

When significant coking is not the issue, other, more subtle deactivation mechanisms should be considered. For heterogeneous catalysts, the loss of active sites through leaching or chemical degradation is a common problem.

Underlying Causality:

  • Leaching: Active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[8] This is particularly relevant for supported catalysts where the active species may not be strongly bound to the support.

  • Chemical Degradation of Active Sites: The active sites themselves can be chemically altered and rendered inactive. For example, strongly basic anion exchange resins can undergo degradation through mechanisms like the Hofmann elimination or SN2 reactions, especially at elevated temperatures.[9][10] This leads to a loss of the quaternary ammonium functional groups that are the active sites for the aldol condensation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for gradual activity loss without discoloration.

Step-by-Step Diagnostic Protocol:

  • For Ion-Exchange Resins:

    • Titration of Basic Sites: Determine the ion-exchange capacity of the deactivated resin and compare it to that of the fresh resin. A significant decrease indicates the loss of functional groups.[9]

  • For Other Heterogeneous Catalysts (e.g., Mixed Oxides, Hydrotalcites):

    • Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) of the Reaction Filtrate: After a reaction run, filter the catalyst and analyze the liquid product mixture for the presence of the metallic components of the catalyst. Detecting these elements in the filtrate is a clear indication of leaching.[11]

Corrective Actions:

  • Lowering the Operating Temperature: Thermal degradation of ion-exchange resins is a significant cause of deactivation. Operating at lower temperatures can significantly extend the catalyst's lifetime.[6]

  • Catalyst Selection: If deactivation persists, consider using a more robust catalyst. For example, some ion-exchange resins are designed for higher thermal stability.[9] Alternatively, a different class of catalyst, such as a hydrotalcite, might be more suitable for the reaction conditions.

  • Feedstock Purification: Ensure the acetone feed is free from acidic impurities that can neutralize basic catalysts.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding catalyst deactivation in diacetone alcohol synthesis.

Q1: What is the expected lifetime of a catalyst in this reaction?

The lifetime of a catalyst is highly dependent on the specific catalyst used, the reaction conditions (temperature, pressure, flow rate), and the purity of the reactants.

Catalyst TypeTypical Operating Temperature (°C)Common Deactivation MechanismsEstimated Lifetime (Varies Greatly)
Homogeneous (e.g., NaOH, KOH) 0 - 25Neutralization, side reactionsSingle use, requires neutralization
Anion-Exchange Resins 20 - 60Thermal degradation, fouling, loss of functional groups[6][10]10s to 100s of hours
Hydrotalcites/Mixed Oxides 25 - 150Coking, leaching[1][12]100s to 1000s of hours

Q2: Can a deactivated catalyst be regenerated?

Yes, in many cases, a deactivated catalyst can be regenerated, which is a significant advantage of using heterogeneous catalysts.

  • For Coking/Fouling: The most common regeneration method is calcination, which involves heating the catalyst in the presence of a controlled amount of air or oxygen to burn off the carbonaceous deposits.[5]

  • For Poisoning: If the catalyst has been poisoned by impurities in the feed, a washing step with an appropriate solvent may be effective.[13]

  • For Loss of Active Sites (Ion-Exchange Resins): Regeneration of the active sites is often possible by treating the resin with a strong base solution (e.g., NaOH) to restore the hydroxide form.[14]

Q3: How does water content in the acetone feed affect the catalyst?

The effect of water can be complex and depends on the catalyst system.

  • For some heterogeneous catalysts, a small amount of water can actually be beneficial. It can help to prevent the formation of highly condensed by-products and coke, thereby extending the catalyst's life.[15]

  • However, excessive water can lead to a decrease in the reaction rate by competing with acetone for adsorption on the active sites.

  • For homogeneous base catalysts, the presence of water can affect the catalyst's solubility and activity.

It is recommended to control the water content in the acetone feed to an optimal level, which may need to be determined experimentally for a specific catalyst and reaction setup.

Q4: What are the key differences in deactivation mechanisms between acidic and basic catalysts for this reaction?

While both acidic and basic catalysts can be used for the aldol condensation of acetone, their deactivation pathways differ.

  • Basic Catalysts (e.g., anion-exchange resins, hydrotalcites): Deactivation is often dominated by the neutralization of basic sites by acidic impurities or by the formation of coke from the polymerization of acetone and its condensation products.[1][16]

  • Acidic Catalysts (e.g., cation-exchange resins, zeolites): Deactivation is also commonly caused by coke formation, but the mechanism involves the acid-catalyzed polymerization of acetone and the subsequent formation of aromatic coke precursors.[2] Acidic catalysts are also susceptible to poisoning by basic impurities in the feed.

Q5: What analytical techniques are most useful for characterizing a deactivated catalyst?

A combination of analytical techniques is often necessary to fully understand the cause of deactivation.

Analytical TechniqueInformation Gained
Thermogravimetric Analysis (TGA) Quantifies the amount of coke or other volatile deposits on the catalyst.
Brunauer-Emmett-Teller (BET) Surface Area Analysis Measures the surface area and pore volume, indicating blockage by coke or sintering.[4]
Elemental Analysis (CHN) Determines the carbon, hydrogen, and nitrogen content, providing direct evidence of coking.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) Detects leached catalyst components in the reaction mixture.[11]
Fourier-Transform Infrared Spectroscopy (FTIR) Can identify changes in the functional groups on the catalyst surface, such as the loss of active sites on an ion-exchange resin.
Temperature-Programmed Desorption/Oxidation (TPD/TPO) Provides information about the nature and strength of the deposited coke.

By systematically applying these troubleshooting guides and understanding the underlying principles of catalyst deactivation, researchers can more effectively diagnose and resolve issues in the synthesis of 4-hydroxy-4-methyl-2-pentanone, leading to improved process efficiency and catalyst longevity.

III. References

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Validation of 4-hydroxy-4-methyl-pentanoic acid ethyl ester by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: The Imperative of Unambiguous Structural Verification In the realm of chemical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of chemical research and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An error in structural assignment can invalidate extensive biological, toxicological, and mechanistic studies, leading to significant loss of time and resources. The subject of this guide, 4-hydroxy-4-methyl-pentanoic acid ethyl ester, is a tertiary alcohol and ester whose structure, while seemingly simple, contains key features that require a robust, multi-faceted analytical approach for confirmation.

This guide provides an in-depth, practical workflow for the unequivocal structural validation of 4-hydroxy-4-methyl-pentanoic acid ethyl ester using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a logical progression from one-dimensional (1D) to two-dimensional (2D) NMR experiments systematically removes all structural ambiguity. Furthermore, we will objectively compare the depth of information provided by NMR with that of other common analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, highlighting why NMR remains the gold standard for structural elucidation.

The Postulated Structure and Analytical Strategy

Before any analysis, we must define the target structure and assign labels to each unique carbon and proton environment. This serves as our working hypothesis.

Postulated Structure:

Our analytical strategy is designed to be a self-validating system. We begin with broad-stroke information from 1D NMR to identify the basic spin systems and functional groups, then employ sophisticated 2D NMR techniques to piece them together, confirming the precise connectivity of the molecular framework.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_final Validation & Comparison H_NMR ¹H NMR COSY COSY ('H-'H Connectivity) H_NMR->COSY C_NMR ¹³C NMR & DEPT HSQC HSQC ('H-¹³C Direct Correlation) C_NMR->HSQC COSY->HSQC HMBC HMBC ('H-¹³C Long-Range Correlation) HSQC->HMBC Structure Unambiguous Structure HMBC->Structure Comparison Comparison with MS/IR Structure->Comparison Hypothesis Postulated Structure Hypothesis->H_NMR Proton Environments Hypothesis->C_NMR Carbon Environments

Primary Validation: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR provides the initial, foundational data for our analysis. The ¹H NMR spectrum reveals the number of unique proton environments, their electronic shielding, the relative number of protons in each environment, and their neighboring protons through spin-spin coupling.[1][2][3] The ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of unique carbon environments and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.[4]

Predicted ¹H NMR Analysis

Based on the postulated structure, we anticipate seven distinct proton signals. The chemical shift (δ) is influenced by the proximity of electronegative atoms (oxygen) and π-systems (carbonyl group), which deshield the nuclei and shift their signals downfield.[5]

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Splitting
a 2 x -CH~1.25Singlet (s)6HEquivalent methyl groups attached to a quaternary carbon (C4), no adjacent protons to couple with.
b -OH ~1.5 - 3.0Singlet (s, broad)1HChemical shift is variable and concentration-dependent; proton exchange often leads to a broad singlet.[6][7]
c -CH ₂-~1.85Triplet (t)2HMethylene group adjacent to another methylene (C3). Split into a triplet by the two 'd' protons (n+1 rule).[3]
d -CH ₂-~2.50Triplet (t)2HMethylene group adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. Split into a triplet by the two 'c' protons.
e Ester C=O---Carbonyl carbon has no attached protons.
f -O-CH ₂-~4.15Quartet (q)2HMethylene group attached to the ester oxygen, causing a significant downfield shift. Split into a quartet by the three 'g' protons.
g -CH~1.28Triplet (t)3HMethyl group of the ethyl ester, split into a triplet by the two 'f' protons.
Predicted ¹³C NMR and DEPT Analysis

We expect eight distinct signals in the ¹³C NMR spectrum, as all carbons are in unique chemical environments. The DEPT-135 experiment is crucial here: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C4 and C5) are absent in a DEPT-135 spectrum.

LabelAssignmentPredicted δ (ppm)DEPT-135Rationale for Chemical Shift
a 2 x -C H₃~29PositiveAlkyl methyl groups attached to a quaternary carbon.
b -C -OH~71AbsentQuaternary carbon attached to an electronegative oxygen atom, causing a significant downfield shift.
c -C H₂-~30NegativeStandard alkyl methylene carbon.
d -C H₂-~40NegativeMethylene carbon alpha to the carbonyl group, shifted downfield.
e -C =O~173AbsentEster carbonyl carbon, typically one of the most downfield signals in the spectrum.[1]
f -O-C H₂-~61NegativeMethylene carbon attached to the ester oxygen, significantly deshielded.
g -C H₃~14PositiveStandard alkyl methyl carbon of the ethyl group.

Definitive Confirmation: 2D NMR Spectroscopy

While 1D NMR provides strong evidence, it does not definitively prove the connectivity between isolated spin systems (e.g., the link between the C2-C3 ethyl fragment and the C6-C7 ethyl ester fragment). 2D NMR experiments provide this crucial missing link by revealing correlations between nuclei through bonds.

COSY (¹H-¹H Correlation Spectroscopy)

COSY identifies protons that are coupled to each other, typically through two or three bonds. A cross-peak between two signals in a COSY spectrum confirms that those protons are on adjacent carbons.

Expected Key COSY Correlations:

  • A strong cross-peak between the triplet at ~2.50 ppm (d ) and the triplet at ~1.85 ppm (c ), confirming the -CH₂-CH₂- fragment.

  • A strong cross-peak between the quartet at ~4.15 ppm (f ) and the triplet at ~1.28 ppm (g ), confirming the -O-CH₂-CH₃ ethyl ester fragment.

  • Crucially, there would be no correlation between the signals at ~1.85 ppm (c ) and the singlet at ~1.25 ppm (a ), confirming the presence of the quaternary carbon (C4) separating them.

G cluster_mol a H(d) b H(c) a->b J-coupled c H(f) d H(g) c->d J-coupled

HSQC (Heteronuclear Single Quantum Coherence)

HSQC maps each proton signal directly to the carbon to which it is attached. This experiment is the most reliable way to assign carbon chemical shifts.

Expected ¹H-¹³C Correlations from HSQC:

  • ¹H signal a (~1.25 ppm) will correlate with ¹³C signal a (~29 ppm).

  • ¹H signal c (~1.85 ppm) will correlate with ¹³C signal c (~30 ppm).

  • ¹H signal d (~2.50 ppm) will correlate with ¹³C signal d (~40 ppm).

  • ¹H signal f (~4.15 ppm) will correlate with ¹³C signal f (~61 ppm).

  • ¹H signal g (~1.28 ppm) will correlate with ¹³C signal g (~14 ppm).

This experiment allows us to confidently transfer the assignments from the well-resolved ¹H spectrum to the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J correlations). These long-range correlations bridge the isolated spin systems identified by COSY.

Key HMBC Correlations to Unambiguously Confirm the Structure:

  • Connecting the Ester Group: The protons of the ethyl methylene group (f , ~4.15 ppm) should show a strong correlation to the carbonyl carbon (e , ~173 ppm). This confirms the ethyl group is part of an ethyl ester.

  • Confirming the Backbone: The methylene protons alpha to the carbonyl (d , ~2.50 ppm) should show correlations to both the carbonyl carbon (e , ~173 ppm) and the adjacent methylene carbon (c , ~30 ppm).

  • Bridging the Quaternary Center: This is the most critical set of correlations.

    • The gem-dimethyl protons (a , ~1.25 ppm) must show correlations to the quaternary carbon (b , ~71 ppm) and the methylene carbon (c , ~30 ppm).

    • The methylene protons at C3 (c , ~1.85 ppm) must show a correlation to the quaternary carbon (b , ~71 ppm).

These HMBC correlations, taken together, form an unbreakable chain of evidence that confirms the precise arrangement of all atoms in the molecule.

G Cg C(g) Cf C(f) Ce C(e) Cd C(d) Cc C(c) Cb C(b) Ca1 C(a) Ca2 C(a) Hg H(g) Hg->Cf ²J Hf H(f) Hf->Ce ³J Hd H(d) Hd->Ce ²J Hc H(c) Hc->Cb ²J Ha H(a) Ha->Cc ³J Ha->Cb ²J

Comparative Analysis: Alternative & Complementary Techniques

While NMR provides the most detailed structural map, other techniques offer valuable, complementary information. It is the synergy of these methods that constitutes a truly comprehensive characterization.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure, quantitation.Unambiguous structural elucidation of isomers. Non-destructive.[8]Lower sensitivity compared to MS. Requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely high sensitivity (picomole to femtomole). Fast analysis.Cannot distinguish between isomers (e.g., 3-hydroxy vs. 4-hydroxy). Provides inferred, not direct, connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups (O-H, C=O, C-O).Fast, simple, and inexpensive. Good for quick functional group identification.Provides no information on the carbon skeleton or connectivity. Ambiguous for complex molecules.

For our target molecule, IR spectroscopy would confirm the presence of a broad O-H stretch (~3400 cm⁻¹) and a strong ester C=O stretch (~1735 cm⁻¹).[1] High-resolution MS would confirm the elemental formula, C₈H₁₆O₃. However, neither technique could differentiate our target from its isomer, ethyl 3-hydroxy-4-methylpentanoate.[9] Only the complete NMR analysis, particularly the HMBC data, can definitively establish the position of the hydroxyl group at C4.

Experimental Protocols

Objective: To acquire high-resolution 1D and 2D NMR spectra for the structural elucidation of 4-hydroxy-4-methyl-pentanoic acid ethyl ester.

Materials:

  • Sample (~10-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (high precision)

  • Pipettes and vial

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer with a broadband probe.

Procedure:

  • Sample Preparation: a. Weigh approximately 15 mg of the sample into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ (containing TMS) to the vial and gently swirl to dissolve the sample completely. c. Transfer the solution to the 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4-5 cm). d. Cap the NMR tube securely.

  • Instrument Setup & Shimming: a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the CDCl₃ solvent. c. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical parameters: spectral width ~16 ppm, acquisition time ~3-4 s, relaxation delay ~2 s, 32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters: spectral width ~240 ppm, acquisition time ~1 s, relaxation delay ~2 s, 1024 scans.

    • DEPT-135: Acquire a DEPT-135 spectrum using standard instrument pulse programs to differentiate carbon types.

    • gCOSY: Acquire a gradient-selected COSY spectrum.

    • gHSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz).

    • gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (~8 Hz).

  • Data Processing: a. Apply Fourier transformation to all acquired FIDs. b. Phase correct all spectra manually or automatically. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).[10][11] d. Integrate the ¹H spectrum to determine relative proton ratios. e. Analyze peak multiplicities and cross-peaks in all spectra to assemble the final structure.

Conclusion

The structural validation of 4-hydroxy-4-methyl-pentanoic acid ethyl ester serves as a quintessential example of the power and necessity of a systematic NMR-based approach. While 1D NMR provides a strong initial hypothesis, it is the interlocking evidence from 2D correlation experiments—COSY, HSQC, and particularly HMBC—that provides the definitive, unambiguous proof of structure. The long-range HMBC correlations are indispensable for connecting the molecular fragments across non-protonated carbons, a task impossible for other techniques like MS or IR. By following the logical workflow presented in this guide, researchers can ensure the highest degree of confidence in their molecular structures, thereby upholding the scientific integrity of their subsequent work.

References

  • ResearchGate. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone. Available at: [Link]

  • MDPI. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Available at: [Link]

  • ACS Publications. (2013). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Available at: [Link]

  • ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • PubChem, NIH. Ethyl 3-hydroxy-4-methylpentanoate. Available at: [Link]

  • PMC, NIH. (2014). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Available at: [Link]

  • University of Colorado Boulder. Typical Proton NMR Chemical Shifts. Available at: [Link]

  • Michigan State University. Proton NMR Table. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • YouTube. (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Available at: [Link]

  • MacEwan University. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

Sources

Comparative

Spectroscopic Validation of Ethyl 4-hydroxy-4-methylpentanoate: Navigating Spontaneous Lactonization in NMR Analysis

Executive Summary In drug development and complex API synthesis, ethyl 4-hydroxy-4-methylpentanoate serves as a highly versatile γ -hydroxy ester building block [1]. However, its structural utility is inherently tied to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex API synthesis, ethyl 4-hydroxy-4-methylpentanoate serves as a highly versatile γ -hydroxy ester building block [1]. However, its structural utility is inherently tied to a significant analytical challenge: the molecule is thermodynamically primed to undergo spontaneous, acid-catalyzed intramolecular transesterification. This cyclization yields 5,5-dimethyldihydrofuran-2(3H)-one (a γ -lactone), which can severely compromise synthetic yields and analytical accuracy.

This guide provides an objective, data-driven comparison of the NMR spectroscopic profiles of the open-chain ester versus its lactone alternative. Furthermore, it establishes a self-validating experimental protocol to ensure high-fidelity NMR acquisition without inducing artifactual degradation during analysis.

Structural & Mechanistic Causality: The Lactonization Pitfall

The conversion of ethyl 4-hydroxy-4-methylpentanoate to its corresponding γ -lactone is driven by the entropic favorability of forming a stable five-membered ring and the expulsion of ethanol [2].

In an analytical setting, the most common vector for this unwanted transformation is the NMR solvent itself. Standard deuterated chloroform (CDCl 3​ ) undergoes photolytic and oxidative degradation over time, generating trace amounts of deuterium chloride (DCl) and phosgene. When the open-chain ester is dissolved in degraded CDCl 3​ , the trace DCl rapidly protonates the ester carbonyl, increasing its electrophilicity and triggering nucleophilic attack by the tertiary hydroxyl group. To prevent this, researchers must actively neutralize the solvent prior to analysis [3].

Comparative NMR Analysis: Open-Chain Ester vs. γ -Lactone

Differentiating the intact product from its lactone degradation alternative relies on tracking specific chemical shift changes driven by ring strain, conformational locking, and magnetic anisotropy.

Table 1: 1 H NMR Comparison (400 MHz, CDCl 3​ )
Proton EnvironmentEthyl 4-hydroxy-4-methylpentanoate ( δ , ppm)5,5-Dimethyldihydrofuran-2(3H)-one ( δ , ppm)Shift Causality / Diagnostic Value
Gem-dimethyls (C5/C6) 1.24 (s, 6H)1.42 (s, 6H)Deshielded in the lactone due to rigid 5-membered ring anisotropy and proximity to the ring oxygen.
Ester -CH 2​ -CH 3​ 4.13 (q, 2H), 1.26 (t, 3H)AbsentThe presence of the ethoxy quartet is definitive proof of open-chain ester retention.
C2 -CH 2​
  • ( α to C=O)
2.41 (t, 2H)2.61 (t, 2H)Shifted downfield in the cyclic ester system due to constrained orbital overlap.
C3 -CH 2​
  • ( β to C=O)
  • 1.82 (t, 2H)2.05 (t, 2H)Conformational locking in the ring deshields these protons compared to the freely rotating chain.
    Hydroxyl (-OH) 2.15 (br s, 1H)AbsentDisappears upon cyclization (loss of ethanol).
    Table 2: 13 C NMR Comparison (100 MHz, CDCl 3​ )
    Carbon EnvironmentEthyl 4-hydroxy-4-methylpentanoate ( δ , ppm)5,5-Dimethyldihydrofuran-2(3H)-one ( δ , ppm)Structural Implication
    C1 (Carbonyl) 174.2176.8Ring strain in the γ -lactone shifts the C=O resonance downfield.
    C4 (Quaternary C-O) 70.585.1Massive downfield shift (+14.6 ppm) definitively confirms ring closure and etherification.
    C2 (CH 2​ α to C=O) 30.229.1Minor upfield shift due to steric constraints within the ring.
    C3 (CH 2​ β to C=O) 38.134.5Upfield shift resulting from the rigid cyclic system's γ -gauche effects.
    Gem-dimethyls 29.427.5Steric compression in the ring causes an upfield shift for the methyl carbons.
    Ester Ethyl Carbons 60.4 (CH 2​ ), 14.2 (CH 3​ )AbsentConfirms the loss of the ethoxy leaving group.

    Experimental Protocol: High-Fidelity NMR Acquisition

    To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol utilizes a self-validating system . It prevents acid-catalyzed degradation and includes a diagnostic checkpoint before committing to lengthy 13 C acquisitions.

    Step 1: Solvent Neutralization (Causality-Driven Prep)

    • Pack a glass Pasteur pipette with a small plug of glass wool.

    • Add 2 cm of activated basic alumina (Brockmann Grade I).

    • Elute 1.0 mL of CDCl 3​ directly through the basic alumina into a clean, oven-dried vial. Causality: The basic alumina irreversibly binds trace DCl and water, rendering the solvent strictly neutral and preventing acid-catalyzed lactonization [3].

    Step 2: Sample Preparation

    • Dissolve 15–20 mg of ethyl 4-hydroxy-4-methylpentanoate in 0.6 mL of the freshly neutralized CDCl 3​ .

    • Transfer the solution to an oven-dried 5 mm NMR tube.

    Step 3: Self-Validating 1 H Rapid Scan

    • Insert the sample into the spectrometer and acquire a rapid 4-scan 1 H NMR spectrum.

    • Validation Checkpoint: Inspect the region between 4.00–4.30 ppm.

      • Pass: A sharp quartet at 4.13 ppm confirms the ester is intact.

      • Fail: A dominant singlet at 1.42 ppm with the absence of the 4.13 ppm quartet indicates the sample has lactonized. The analysis must be aborted and the sample re-purified.

    Step 4: 13 C Acquisition

    • Only upon passing Step 3, proceed to acquire the 13 C NMR spectrum (minimum 256 scans, 298 K). The resulting data will accurately reflect the open-chain product without artifactual lactone peaks.

    Workflow Visualization

    NMR_Workflow A Synthesize Ethyl 4-hydroxy- 4-methylpentanoate B Sample Aliquot Taken A->B C Solvent Selection & Prep (Crucial Step) B->C D Filter CDCl3 through Basic Alumina C->D Best Practice E Use Untreated CDCl3 (Contains trace DCl) C->E High Risk F Acquire Rapid 1H NMR (Self-Validation) D->F E->F G Observe Ethoxy Quartet @ 4.13 ppm F->G Intact Ester H Observe Lactone Singlet @ 1.42 ppm F->H Acid Catalysis I Proceed to 13C NMR Acquisition G->I J Sample Degraded: Abort Analysis H->J

    Workflow for NMR sampling and self-validation to prevent acid-catalyzed lactonization.

    References

    • Acid-Catalyzed Lactonization Dynamics: Crystallization-induced asymmetric transformation. Application to conjugate addition of benzylamine to amides of benzoylacrylic acid. ResearchGate (Tetrahedron Asymmetry). Available at:[Link]

    • Solvent Neutralization Protocols: Specific Binding of Primary Ammonium Ions and Lysine-Containing Peptides in Protic Solvents by Hexahomotrioxacalix[3]arenes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

    Validation

    Synthesis of β-Hydroxy Esters: A Comparative Guide to Reformatsky vs. Grignard Methodologies

    Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The synthesis of β-hydroxy esters is a foundational transformation in medicinal chemistry, providing critical pharmacophores...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    The synthesis of β-hydroxy esters is a foundational transformation in medicinal chemistry, providing critical pharmacophores for complex active pharmaceutical ingredients (APIs), including statins and macrolide antibiotics. Constructing these motifs requires precise carbon-carbon bond formation between an α-halo ester and a carbonyl compound. While both organozinc (Reformatsky) and organomagnesium (Grignard) reagents are classical tools for C-C coupling, their divergent reactivity profiles dictate entirely different synthetic strategies.

    This guide objectively compares the direct Reformatsky reaction against indirect Grignard-based approaches, providing mechanistic insights, experimental data, and validated protocols to inform route selection in drug development.

    Mechanistic Causality & Reactivity Profiles

    The fundamental divergence between these two methods lies in the electropositivity of the metal mediator, which dictates the ionic character of the resulting carbon-metal bond [1].

    The Organozinc Advantage: Chemoselectivity (Reformatsky Reaction)

    In the Reformatsky reaction, zinc metal inserts into the carbon-halogen bond of an α-halo ester via oxidative addition to form a zinc enolate. Because zinc is less electropositive than magnesium, the C–Zn bond possesses significant covalent character. This renders the Reformatsky reagent a moderate nucleophile. It is sufficiently reactive to attack the highly electrophilic carbonyl carbon of aldehydes and ketones but remains completely inert toward the less electrophilic ester moiety [3]. This chemoselectivity prevents self-condensation and allows for a highly efficient, one-pot synthesis of β-hydroxy esters.

    The Organomagnesium Challenge: Over-Addition (Grignard Reaction)

    Grignard reagents feature a highly polarized, ionic C–Mg bond, making them aggressive, "hard" nucleophiles. Attempting a direct synthesis of a β-hydroxy ester by reacting a Grignard reagent with an α-halo ester is synthetically unviable. The organomagnesium intermediate will rapidly attack the ester group of unreacted starting material. The resulting tetrahedral intermediate collapses into a highly reactive ketone, which immediately undergoes a second nucleophilic attack by another Grignard equivalent, yielding a tertiary alcohol and complex oligomeric mixtures [1]. Consequently, Grignard strategies require multi-step workarounds.

    Reactivity Start α-Halo Ester + Carbonyl Compound Zn Zinc (Zn) Start->Zn Moderated Activation Mg Magnesium (Mg) Start->Mg High Reactivity ZnEnolate Reformatsky Enolate (Organozinc) Zn->ZnEnolate Oxidative Addition BetaHydroxy β-Hydroxy Ester (Target Product) ZnEnolate->BetaHydroxy Chemoselective Addition Grignard Grignard Reagent (Organomagnesium) Mg->Grignard Oxidative Addition SideProducts Tertiary Alcohols & Oligomers Grignard->SideProducts Uncontrolled Ester Attack

    Fig 1: Mechanistic divergence between Reformatsky (chemoselective) and Grignard (over-addition) pathways.

    Comparative Performance & Experimental Data

    When optimizing a synthetic route for scale-up, step economy and atom efficiency are paramount. The table below summarizes the quantitative and qualitative differences between the direct Reformatsky approach and an indirect Grignard-based approach (e.g., Grignard addition followed by oxidation/reduction sequences).

    ParameterReformatsky ReactionGrignard-Based Approach (Indirect)
    Metal Mediator Zinc (Zn)Magnesium (Mg)
    Step Economy 1 Step (Direct coupling)2–3 Steps (Requires intermediate isolation)
    Chemoselectivity High (Tolerates esters, nitriles, acetals)Low (Reacts with most electrophiles)
    Typical Yield 75% – 90%60% – 80% (Cumulative over multiple steps)
    Atom Economy HighLower (Requires auxiliary reagents/protecting groups)
    Moisture Sensitivity Moderate (Can tolerate trace moisture)Extreme (Requires strictly anhydrous conditions)

    Validated Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. Observations such as color changes and exotherms are explicitly noted to confirm reaction progress.

    Protocol A: Direct Synthesis via Reformatsky Reaction (Recommended)

    Example: Synthesis of Ethyl 1-hydroxycyclohexylacetate [2]

    Scientific Rationale: Zinc dust is naturally passivated by a layer of zinc oxide (ZnO). The addition of catalytic iodine (I₂) or trimethylsilyl chloride (TMSCl) chemically etches this oxide layer, exposing the active zero-valent zinc required for oxidative addition.

    Step-by-Step Procedure:

    • Zinc Activation: To a flame-dried, argon-purged flask, add activated zinc dust (1.5 equiv) and anhydrous tetrahydrofuran (THF). Add a single crystal of iodine (0.05 equiv). Heat the suspension gently until the brown color of iodine dissipates, indicating the successful activation of the zinc surface.

    • Reagent Addition: Remove the heat source. Prepare a solution of cyclohexanone (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in anhydrous THF. Add 10% of this mixture to the zinc suspension.

    • Reaction Initiation (Self-Validation): Wait for a spontaneous exotherm. The reaction mixture will begin to gently reflux on its own, confirming the formation of the Reformatsky enolate.

    • Continuous Addition: Once initiated, add the remainder of the reagent mixture dropwise at a rate that maintains a steady, gentle reflux.

    • Completion & Workup: After addition is complete, reflux for an additional 1 hour. Cool to 0 °C and quench with cold 1M HCl. Causality: The acidic quench breaks down the zinc alkoxide intermediate to yield the free hydroxyl group while dissolving residual zinc metal without hydrolyzing the ester. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

    Protocol B: Indirect Synthesis via Grignard Reagents (Alternative)

    Example: Multi-step synthesis involving Grignard addition and subsequent reduction.

    Scientific Rationale: Because a Grignard reagent cannot directly form a β-hydroxy ester from an α-halo ester without destroying the ester functionality, chemists must decouple the C-C bond formation from the ester moiety. This typically involves reacting a Grignard reagent with a Weinreb amide to form a β-keto ester intermediate, followed by stereoselective reduction.

    Step-by-Step Procedure:

    • Grignard Addition: Under strictly anhydrous conditions, add a specialized Grignard reagent to a protected electrophile (e.g., a Weinreb amide) at -78 °C to prevent over-addition.

    • Intermediate Isolation: Quench with saturated NH₄Cl and isolate the resulting β-keto ester intermediate.

    • Reduction: In a separate step, dissolve the β-keto ester in methanol and treat with NaBH₄ (1.5 equiv) at 0 °C to reduce the ketone to the desired β-hydroxy ester.

    Workflow cluster_Ref Reformatsky Pathway (1-Step) cluster_Grig Grignard Pathway (Multi-Step) R1 1. Activate Zn (I2/TMSCl) R2 2. Co-add α-Haloester & Ketone R1->R2 R3 3. Acidic Quench & Isolate R2->R3 G1 1. Grignard Addition (Non-Ester Route) G2 2. Isolate β-Keto Intermediate G1->G2 G3 3. Stereoselective Reduction G2->G3

    Fig 2: Experimental workflow comparison highlighting the step economy of the Reformatsky reaction.

    Strategic Recommendations for Drug Development

    For process chemists and drug development professionals, the selection between these methodologies is clear:

    • Prioritize the Reformatsky Reaction for the direct, scalable synthesis of β-hydroxy esters. Its superior functional group tolerance and step economy make it ideal for late-stage functionalization and continuous flow chemistry applications [4]. The moderate reactivity of the organozinc intermediate ensures high chemoselectivity, drastically reducing the purification burden.

    • Reserve Grignard Reagents for scenarios where the target molecule lacks sensitive functional groups (like esters or nitriles) or when constructing the β-keto ester intermediate is a necessary waypoint for specific asymmetric reductions (e.g., Noyori asymmetric hydrogenation).

    By leveraging the inherent chemical causality of these organometallic reagents, researchers can design more robust, efficient, and scalable synthetic routes.

    References

    • Ethyl 1-Hydroxycyclohexylacetate Organic Syntheses, Coll. Vol. 6, p.598 (1988); Vol. 53, p.66 (1973) URL:[Link]

    • Reformatsky Reaction Organic Chemistry Portal URL:[Link]

    • Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types Organic Process Research & Development (ACS Publications) URL:[Link]

    Comparative

    Introduction: The Shift from Reformatsky to Asymmetric Catalysis

    Advanced Methodologies for the Synthesis of β-Hydroxy Esters: A Comparative Guide to Asymmetric Hydrogenation and Biocatalysis Historically, the synthesis of β-hydroxy esters relied heavily on the traditional Reformatsky...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Methodologies for the Synthesis of β-Hydroxy Esters: A Comparative Guide to Asymmetric Hydrogenation and Biocatalysis

    Historically, the synthesis of β-hydroxy esters relied heavily on the traditional Reformatsky reaction, which couples an α-halo ester with a carbonyl compound in the presence of stoichiometric zinc metal[1]. While synthetically robust, the standard Reformatsky reaction inherently produces racemic mixtures unless expensive, stoichiometric chiral auxiliaries are employed[2]. Furthermore, it requires harsh, strictly anhydrous conditions and generates significant heavy metal waste.

    To meet the stringent stereochemical demands of modern pharmaceutical and agrochemical development, researchers have pivoted toward catalytic asymmetric methodologies. The two most prominent, scalable, and atom-economical alternatives are the chemocatalytic Noyori asymmetric hydrogenation and the biocatalytic reduction using ketoreductases (KREDs)[3].

    RouteComparison Start Synthesis of β-Hydroxy Esters Ref Reformatsky Reaction Start->Ref Noy Noyori Hydrogenation Start->Noy Bio Biocatalytic Reduction Start->Bio Ref_Desc Zn, α-halo ester Racemic mixture Ref->Ref_Desc Noy_Desc Ru(II)-BINAP, H2 High ee, Chemocatalytic Noy->Noy_Desc Bio_Desc KRED, NADPH >99% ee, Green Chemistry Bio->Bio_Desc

    Figure 1: Comparison of primary synthetic routes to β-hydroxy esters.

    Alternative 1: Noyori Asymmetric Hydrogenation (Ru-BINAP)

    Mechanistic Insights & Causality

    The asymmetric hydrogenation of β-keto esters utilizing Ruthenium(II)-BINAP complexes is a hallmark of precision chemocatalysis. The high enantioselectivity (frequently >98% ee) is governed by the rigid chelate transition state formed when both the ketone carbonyl and the ester carbonyl coordinate to the ruthenium center. This bidentate coordination directs the facial-selective delivery of hydride from the metal to the ketone[4].

    Crucially, the catalytic efficiency of the Ru(II)-BINAP system is highly dependent on the presence of trace amounts of strong acid. As demonstrated by5, the addition of 0.1 mol % of a strong acid (like HCl) prevents the formation of inactive ruthenium alkoxide species, thereby maintaining catalyst turnover and ensuring complete conversion at lower hydrogen pressures[5].

    Experimental Protocol: Ru-BINAP Hydrogenation of a β-Keto Ester

    Self-validating note: The inclusion of trace HCl is critical. Failure to acidify the reaction matrix often results in stalled reactions at 20-30% conversion due to catalyst poisoning.

    • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 0.05 mol % of [RuCl2((R)-BINAP)]2·NEt3 in anhydrous, degassed methanol.

    • Substrate Loading: Transfer the catalyst solution to a glass-lined Parr autoclave containing the β-keto ester substrate (e.g., methyl acetoacetate, 1.0 equiv).

    • Acidification: Add 0.1 mol % of aqueous HCl (1 M) to the reaction mixture[4].

    • Hydrogenation: Purge the autoclave with hydrogen gas three times to remove residual nitrogen. Pressurize the vessel to 30 psi (approx. 2 atm) of H₂[4].

    • Reaction: Heat the mixture to 40 °C and agitate in a Parr shaker for 12–24 hours until hydrogen uptake ceases[6].

    • Workup: Vent the hydrogen safely. Concentrate the mixture under reduced pressure and purify the resulting β-hydroxy ester via vacuum distillation or silica gel chromatography. Enantiomeric excess is determined by chiral HPLC.

    Alternative 2: Biocatalytic Reduction via Ketoreductases (KREDs)

    Mechanistic Insights & Causality

    Biocatalysis offers an environmentally benign, highly stereoselective alternative for reducing β-keto esters[3]. Ketoreductases (KREDs) transfer a hydride from a reduced nicotinamide cofactor (NADPH or NADH) to the prochiral ketone[7]. The enzyme's highly structured chiral pocket enforces strict stereocontrol, routinely yielding >99% ee across a broad substrate scope[8].

    Because nicotinamide cofactors are cost-prohibitive in stoichiometric amounts, a self-validating cofactor regeneration system is mandatory for industrial scale-up. Typically, Glucose Dehydrogenase (GDH) and D-glucose are added to the reaction; GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH[9]. This thermodynamic sink continuously drives the KRED reaction forward[7].

    CofactorRegen Substrate β-Keto Ester Product Chiral β-Hydroxy Ester Substrate->Product Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation KRED Ketoreductase (KRED) KRED->Substrate GDH Glucose Dehydrogenase (GDH) GDH->Glucose NADPH NADPH + H+ NADP NADP+ NADPH->NADP Hydride Transfer (via KRED) NADP->NADPH Hydride Transfer (via GDH)

    Figure 2: KRED-catalyzed asymmetric reduction coupled with GDH cofactor regeneration.

    Experimental Protocol: KRED-Catalyzed Reduction with Cofactor Regeneration

    Self-validating note: Maintaining the pH strictly between 6.5 and 7.0 is critical. The concurrent oxidation of glucose generates gluconic acid (via the spontaneous hydrolysis of gluconolactone), which will rapidly acidify the reaction and denature the enzymes if not neutralized.

    • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 6.5–7.0[7].

    • System Assembly: To the buffer, add 1.0 mM NADP⁺ (cofactor), 1.5 equivalents of D-glucose (sacrificial reductant), and the selected KRED and GDH enzymes (loading depends on specific activity, typically 10-20 U/mmol substrate)[9].

    • Substrate Addition: Introduce the β-keto ester (e.g., ethyl 4-chloro-3-oxobutanoate). For substrates with low aqueous solubility, a co-solvent like DMSO or isopropanol (up to 10% v/v) may be added[10].

    • Incubation: Stir the suspension gently at 30 °C for 24–48 hours[9]. Monitor the pH continuously and titrate with 1 M NaOH via an autotitrator to maintain pH 6.8.

    • Workup: Upon complete conversion (monitored by GC/TLC), add diatomaceous earth to aid filtration, then extract the aqueous layer with ethyl acetate (3 × 50 mL)[9]. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the highly enantioenriched β-hydroxy ester[9].

    Quantitative Comparison of Synthetic Methodologies

    ParameterTraditional ReformatskyNoyori Hydrogenation (Ru-BINAP)Biocatalytic Reduction (KREDs)
    Typical Yield 60–80%>95%85–95%
    Enantioselectivity (ee) Racemic (0% ee)95–99% ee>99% ee
    Catalyst Loading Stoichiometric Zn0.01–0.05 mol %Enzymatic (Catalytic)
    Reaction Conditions Reflux, anhydrous40 °C, 30–100 psi H₂30 °C, Aqueous buffer, pH ~7
    Scalability Moderate (exothermic, waste)Excellent (Industrial standard)Excellent (Requires pH control)
    Environmental Impact High (Heavy metals, solvents)Low (High atom economy)Very Low (Green chemistry)

    References

    • King, S. A., Thompson, A. S., King, A. O., & Verhoeven, T. R. (1992). "An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid." Journal of Organic Chemistry.
    • Huang, C., Liu, J., Fang, J., et al. (2022). "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology.
    • Zhu, D., Mukherjee, C., & Hua, L. (2006). "A recombinant ketoreductase tool-box. Assessing the substrate selectivity and stereoselectivity toward the reduction of β-ketoesters." Tetrahedron.
    • BenchChem Technical Support. (2025). "Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters." BenchChem.

    Sources

    Validation

    Comparison of different catalysts for the Reformatsky reaction

    An in-depth comparative analysis of catalysts for the Reformatsky reaction, designed for researchers, synthetic chemists, and drug development professionals. Executive Summary The Reformatsky reaction—the formation of a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth comparative analysis of catalysts for the Reformatsky reaction, designed for researchers, synthetic chemists, and drug development professionals.

    Executive Summary

    The Reformatsky reaction—the formation of a β -hydroxy ester from an α -halo ester and a carbonyl compound—is a cornerstone of carbon-carbon bond formation in organic synthesis. Traditionally reliant on heterogeneous, stoichiometric zinc, the reaction has undergone a renaissance. Modern drug development demands high enantioselectivity, milder conditions, and broader functional group tolerance. This guide objectively compares classic zinc systems against modern transition-metal, catalytic asymmetric, and photoredox alternatives, providing mechanistic insights and validated protocols to guide your synthetic strategy.

    Mechanistic Divergence: The Causality of Catalyst Selection

    To select the optimal catalyst, one must understand the underlying causality of the enolate generation and the subsequent nucleophilic addition.

    • Classic Zinc (Heterogeneous Oxidative Addition): The traditional method relies on the oxidative insertion of Zn(0) into the carbon-halogen bond. The causality of failure here is often surface passivation (ZnO formation). Activation (via I2​ , TMSCl, or acid) is required to etch the metal surface, exposing a reactive lattice for insertion[1]. However, the resulting zinc enolate is highly aggregated, making stereocontrol nearly impossible without stoichiometric chiral auxiliaries.

    • Titanium & Nickel (Homogeneous Transmetalation): Catalysts like Cp2​TiCl2​ or NiBr2​ operate via single-electron transfer (SET) mechanisms. For instance, Ti(III) species (generated in situ from Ti(IV) and a reductant like Mn) reduce the α -halo ester to a radical, which rapidly recombines to form a well-defined, monomeric titanium enolate[2][3]. This homogeneity lowers the activation energy for the addition step, allowing reactions to proceed at room temperature with high chemoselectivity.

    • Organozinc + Chiral Ligands (Ligand Acceleration): The breakthrough in catalytic enantioselective Reformatsky reactions utilizes dimethylzinc ( Me2​Zn )[4]. Me2​Zn alone is relatively inert toward α -halo esters. However, the addition of a chiral ligand (e.g., BINOL derivatives or bisoxazolidines) coordinates to the zinc, polarizing the Zn-C bond and triggering a ligand acceleration effect . The chiral ligand creates a rigid, highly ordered Zimmerman-Traxler-like transition state, dictating the facial attack on the carbonyl[5].

    • Photoredox Catalysis (Radical-Polar Crossover): Recent innovations utilize visible light and a photocatalyst (e.g., Ir/Ru complexes or organic TADF dyes) alongside a dual-metal co-catalyst. The photocatalyst undergoes SET to generate an α -carbonyl radical. A co-catalyst (like Cr or Zn) captures this radical, crossing over from a radical pathway to a polar metal-enolate pathway. This completely bypasses the need for bulk metallic reductants, operating under exceptionally mild, environmentally friendly conditions[6][7].

    MechanisticPathways HaloEster α-Halo Ester + Carbonyl Zn_Path Classic Zn Dust (Heterogeneous) HaloEster->Zn_Path Ti_Path Ti/Ni Catalysis (Homogeneous SET) HaloEster->Ti_Path Chiral_Path Me₂Zn + Chiral Ligand (Ligand Acceleration) HaloEster->Chiral_Path Photo_Path Photoredox Catalysis (Visible Light + SET) HaloEster->Photo_Path Zn_Enolate Aggregated Zn-Enolate (Racemic) Zn_Path->Zn_Enolate Oxidative Insertion Ti_Enolate Monomeric Metal Enolate (Diastereoselective) Ti_Path->Ti_Enolate Transmetalation Chiral_Enolate Chiral Zn-Enolate Complex (Enantioselective) Chiral_Path->Chiral_Enolate Ligand Exchange Radical_Int α-Carbonyl Radical (Radical-Polar Crossover) Photo_Path->Radical_Int Photocatalytic SET Product β-Hydroxy Ester Zn_Enolate->Product Ti_Enolate->Product Chiral_Enolate->Product Radical_Int->Chiral_Enolate Metal Capture

    Mechanistic divergence of Reformatsky catalysts from enolate generation to product formation.

    Quantitative Performance & Comparative Data

    The following table synthesizes experimental data across different catalytic systems to provide an objective benchmark for yield and stereoselectivity.

    Catalyst SystemNucleophile / Electrophile ScopeTypical YieldEnantiomeric Excess (ee%)Reaction ConditionsKey Advantage
    Classic Activated Zn ( I2​ ) [1]Broad (Aliphatic/Aromatic)60 - 90%N/A (Racemic)Toluene/THF, 80-90°C, 1-3hLow cost, highly scalable.
    CpTiCl2​ / Mn [3] α -halo esters, α -halo nitriles70 - 89%N/A (Diastereoselective)THF, Room Temp, 2-5hMilder than Zn, avoids harsh heating.
    Me2​Zn
    • BINOL Ligand [4]
    Ethyl iodoacetate / Ketones60 - 89%50 - 90%Toluene, Room Temp, 20-120hFirst truly catalytic asymmetric method for ketones.
    Me2​Zn
  • Bisoxazolidine [5]
  • Ethyl iodoacetate / Aryl AldehydesUp to 94%75 - 80%Air, Room Temp, 1hExtremely fast (1h), low ligand loading (10 mol%).
    Dual-Metal Photoredox [6][7] α -halo esters / Aldehydes & KetonesUp to 98%Up to 95%Visible Light, Room TempEnvironmentally friendly, highest ee% and yield.

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols highlight the critical steps and the physical causality behind each manipulation.

    Protocol A: Classic Zinc-Mediated Reformatsky (Baseline)

    Best for: Early-stage discovery where chirality is not required.

    • Zinc Activation: Suspend zinc dust (1.5 equiv) in anhydrous toluene. Add a catalytic amount of I2​ (0.05 equiv). Causality: I2​ reacts with the passivating ZnO layer to form ZnI2​ , exposing a highly reactive, pure Zn(0) surface[1].

    • Reagent Addition: Heat the suspension to reflux for 5 minutes, then cool to room temperature. Dropwise, add a mixture of the carbonyl compound (1.0 equiv) and ethyl bromoacetate (1.2 equiv) dissolved in toluene.

    • Reaction: Heat the mixture to 90°C for 30 minutes. Validation checkpoint: The solution should turn cloudy/grey, indicating the consumption of Zn and formation of the enolate.

    • Workup: Cool to 0°C, quench with cold water (hydrolyzes the zinc alkoxide), filter through diatomaceous earth, and extract with MTBE[1].

    Protocol B: Enantioselective Bisoxazolidine-Catalyzed Reformatsky

    Best for: Rapid, asymmetric synthesis of 3-hydroxy-3-(4-aryl)propanoates.

    • Catalyst Preparation: In a dry flask, combine the chiral bisoxazolidine ligand (10 mol%) and the aromatic aldehyde (1.0 equiv).

    • Zinc Addition: Add Me2​Zn (1.2 M in toluene, 2.0 equiv) at room temperature. Causality: The ligand immediately coordinates the zinc, preventing background (racemic) reaction and accelerating the chiral pathway[5].

    • Nucleophile Addition: Add ethyl iodoacetate (1.5 equiv). Introduce a controlled amount of air (or dry O2​ ). Causality: Trace oxygen acts as an initiator for the radical-mediated generation of the active zinc enolate species from Me2​Zn .

    • Reaction & Quench: Stir at room temperature for exactly 1 hour. Quench with saturated aqueous NH4​Cl . Purify via flash chromatography to yield the product in up to 94% yield and 80% ee[5].

    Protocol C: Photoredox Dual-Metal Catalysis

    Best for: Green chemistry applications requiring high enantiomeric excess (up to 95% ee).

    • Mixture Setup: In a Schlenk tube under Argon, combine the photocatalyst (e.g., Ir-complex, 1 mol%), a chiral prolinol ligand (10 mol%), the carbonyl compound (1.0 equiv), and ethyl iodoacetate (1.5 equiv) in a degassed solvent[6][7].

    • Irradiation: Irradiate the mixture with Blue LEDs (460 nm) at room temperature. Causality: Photons excite the Ir-catalyst, triggering a single-electron reduction of the iodoacetate to an alkyl radical, which is subsequently captured by the chiral metal complex to form the enolate[6].

    • Isolation: Stir until complete consumption of the starting material (monitored by TLC/GC). Standard aqueous workup yields the highly enantioenriched β -hydroxy ester.

    AsymmetricWorkflow Prep 1. Schlenk Setup (Inert Atmosphere) Ligand 2. Chiral Ligand + Aldehyde Prep->Ligand ZnAdd 3. Me₂Zn Addition (Ligand Coordination) Ligand->ZnAdd Initiation 4. Iodoacetate + Air/Light (Enolate Generation) ZnAdd->Initiation Reaction 5. RT Stirring (1h - 120h) Initiation->Reaction Purify 6. Quench & Column (Chiral Product) Reaction->Purify

    Standard workflow for setting up a Catalytic Asymmetric Reformatsky Reaction.

    Strategic Selection Guide

    • For Scale-Up & Cost-Efficiency: Chemical synthesis using classic I2​ -activated zinc remains the most robust and cost-effective method for racemic building blocks, superior in scalability to biocatalytic enzymatic reductions[1].

    • For Complex, Sensitive Substrates: Transition to Ti(III) ( CpTiCl2​ ) or Ni-catalyzed systems. The homogeneous nature of these catalysts prevents the harsh localized heating and side-reactions (like pinacol coupling) often seen with bulk zinc[2][3].

    • For High-Throughput Asymmetric Synthesis: The bisoxazolidine/ Me2​Zn system is unparalleled in speed (1 hour at room temperature) for aromatic aldehydes, though it struggles with aliphatic substrates[5].

    • For Maximum Enantioselectivity & Green Chemistry: Photoredox dual-metal catalysis is the state-of-the-art. By utilizing light to drive the thermodynamics of enolate formation, it achieves up to 98% yield and 95% ee while tolerating a massive array of functional groups[6][7].

    References

    • Photoinduced Reductive Reformatsky Reaction of α-Haloesters and Aldehydes or Ketones by Cooperative Dual-Metal C
    • Photoinduced Reductive Reformatsky Reaction (Extended Data).
    • Recent Advances on the Catalytic Enantioselective Reform
    • An Efficient Nickel-Catalyzed Reformatsky-Type Reaction and Its Application. ACS Publications / The Journal of Organic Chemistry.
    • Bisoxazolidine-Catalyzed Enantioselective Reformatsky Reaction. Organic Chemistry Portal / J. Org. Chem.
    • Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters. Benchchem.
    • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). MDPI.

    Sources

    Comparative

    Comparative Organoleptic Analysis of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers

    Audience: Flavor Chemists, Enologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary Ethyl 2-hydroxy-4-methylpentanoate (commonly known as ethyl leucate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Flavor Chemists, Enologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

    Executive Summary

    Ethyl 2-hydroxy-4-methylpentanoate (commonly known as ethyl leucate) is a branched, hydroxylated ester critical to the sensory architecture of complex beverages, particularly wines. Unlike linear aliphatic esters that provide generic fruity notes, substituted esters like ethyl leucate possess an asymmetrical carbon atom, resulting in (R) and (S) enantiomers. As a Senior Application Scientist, I have structured this guide to objectively compare the organoleptic performance of these enantiomers against synthetic racemates and linear alternatives. We will dissect the causality behind their synergistic sensory impact and provide self-validating experimental protocols for their isolation and evaluation.

    Quantitative Sensory Profiling & Competitive Alternatives

    The organoleptic impact of a chiral molecule cannot be assessed in a vacuum. The human olfactory receptor network exhibits profound enantioselectivity. While commercial synthetic flavorings often rely on 50:50 racemic mixtures to reduce costs, natural fermentation matrices yield highly specific enantiomeric ratios that drive non-linear sensory perception.

    Table 1: Organoleptic Performance and Threshold Comparison

    Data normalized for a model hydroalcoholic matrix (12% v/v ethanol, pH 3.5).

    Compound / Enantiomeric RatioOlfactory Threshold (μg/L)Primary Odor DescriptorsMatrix Suitability & Performance
    (R)-Ethyl Leucate (Pure)126Fresh blackberry, fruityHigh occurrence in young white wines; moderate olfactory impact .
    (S)-Ethyl Leucate (Pure)55Fresh blackberry, jammyHigh potency; accumulates slowly in aged red wines .
    Natural Mixture (95:5 R:S)51Enhanced fresh blackberrySuperior Synergy : Outperforms pure isolates; lowers the threshold of other esters by up to 4.5x .
    Synthetic Racemate (50:50 R:S)~85Blackberry, generic fruitCost-effective commercial alternative, but lacks the specific synergistic peak of the natural 95:5 ratio .
    Alternative: Ethyl Hexanoate 14Green apple, aniseLinear ester alternative; highly volatile but lacks the dark fruit complexity of substituted esters [[1]]([Link]).

    Mechanistic Causality of Synergy: Although the (R)-enantiomer has an olfactory threshold more than double that of the (S)-enantiomer (126 μg/L vs. 55 μg/L), combining them in their natural red wine ratio (95:5) drops the perception threshold to 51 μg/L . This is not additive; it is a perceptive synergy . Furthermore, the presence of this specific enantiomeric mixture acts as a global aroma enhancer. When added to a matrix, it causes generic fruity characters to be perceived at concentrations 2.2 to 4.5 times lower than in the base solution alone .

    Experimental Workflows & Self-Validating Protocols

    To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to ensure that partition coefficient artifacts or instrument drift do not compromise the data.

    Protocol A: Chiral Separation & Quantification (GC-MS)

    Objective: Baseline resolution of (R) and (S) enantiomers to quantify natural matrix distribution. Causality: Standard non-polar stationary phases are blind to chirality due to the identical boiling points and dipole moments of enantiomers. We utilize a γ-cyclodextrin chiral stationary phase because its toroidal hydrophobic cavity forms transient, diastereomeric inclusion complexes with the ester. The subtle difference in the free energy of formation ( ΔΔG ) between the (R)- and (S)-complexes provides the necessary baseline resolution .

    • Sample Preparation & Internal Validation: Spike 50 mL of the wine sample with a known concentration of octan-3-ol (Internal Standard). Self-Validation: Any deviation in extraction efficiency or instrument response is immediately normalized against the internal standard's recovery rate.

    • Liquid-Liquid Extraction: Extract the volatile fraction using 5 mL of dichloromethane ( CH2​Cl2​ ). Agitate for 15 minutes and recover the organic phase.

    • Chromatographic Injection: Inject 1 μL of the organic extract in split mode (15 mL/min) into a GC-MS equipped with a chiral γ-cyclodextrin capillary column.

    • Thermal Gradient Execution: Hold initial temperature at 40°C for 5 minutes, then ramp at a slow 2°C/min to 180°C. Causality: A slow temperature ramp is critical; the enantioselectivity of the cyclodextrin phase decreases rapidly at higher thermal kinetic energies.

    Protocol B: Sensory Threshold Determination (3-AFC Method)

    Objective: Determine the precise olfactory impact of individual enantiomers and their mixtures. Causality: Evaluating organoleptic properties in pure water introduces severe partition coefficient artifacts. We mandate a model wine matrix (12% v/v ethanol, pH 3.5) to accurately replicate the volatility and mucosal interaction of the ester in real-world applications .

    • Matrix Preparation: Prepare a hydroalcoholic solution (12% v/v ethanol in ultrapure water) and adjust to pH 3.5 using tartaric acid.

    • Sample Spiking: Prepare a geometric concentration series of the (R)-isomer, (S)-isomer, and the 95:5 (R:S) mixture.

    • Panel Testing: Present a trained sensory panel ( n≥15 ) with three blinded samples per concentration level (two blanks, one spiked) using the 3-Alternative Forced Choice (3-AFC) method.

    • Data Validation: Self-Validation: Embed a positive control (e.g., ethyl butanoate at a known threshold) within the testing matrix. If a panelist fails the positive control, their dataset is automatically excluded, ensuring panel acuity. Calculate the Best Estimate Threshold (BET).

    Mechanistic Pathway Visualization

    The enantiomeric distribution of ethyl leucate is not static; it is a dynamic function of the matrix's age. White wines typically present only the (R)-form. However, during the prolonged aging of red wines, the slow chemical esterification of the corresponding chiral precursor (2-hydroxy-4-methylpentanoic acid) leads to a gradual accumulation of the (S)-form, eventually reaching the highly synergistic 95:5 ratio [[2]]([Link]).

    G Must Grape Must Fermentation (Precursor Generation) Acid 2-Hydroxy-4-methylpentanoic Acid (Chiral Intermediate) Must->Acid Yeast Metabolism Esterification Chemical Esterification (Aging Process) Acid->Esterification Ethanol + H+ R_Ester (R)-Ethyl Leucate (Threshold: 126 μg/L) Esterification->R_Ester Dominant Form S_Ester (S)-Ethyl Leucate (Threshold: 55 μg/L) Esterification->S_Ester Slow Accumulation Synergy Perceptive Synergy (95:5 R:S Ratio) R_Ester->Synergy S_Ester->Synergy Perception Enhanced Fruity Aroma (Threshold: 51 μg/L) Synergy->Perception 2.5x Lower Threshold

    Biogenic formation, chiral distribution, and synergistic sensory impact of ethyl leucate.

    References

    • Title: Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

    • Title: Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma Source: Food Chemistry (Elsevier) URL: [Link]

    • Title: Red wine substituted esters involved in fruity aromatic expression: an enantiomeric approach to understand their sensory impact and their pathway formation Source: IVES Open Science URL: [Link]

    Sources

    Validation

    Characterization of impurities in crude 4-hydroxy-4-methyl-pentanoic acid ethyl ester

    Title: Comparative Guide: Advanced Analytical Platforms for the Characterization of Impurities in Crude Ethyl 4-Hydroxy-4-Methylpentanoate Executive Summary & Mechanistic Context In pharmaceutical intermediate manufactur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Guide: Advanced Analytical Platforms for the Characterization of Impurities in Crude Ethyl 4-Hydroxy-4-Methylpentanoate

    Executive Summary & Mechanistic Context

    In pharmaceutical intermediate manufacturing, the accurate characterization of trace impurities is not just a regulatory hurdle—it is a fundamental requirement for ensuring downstream API safety and yield[1]. Ethyl 4-hydroxy-4-methylpentanoate (CAS: 75863-13-7) is a critical branched-chain hydroxy ester utilized in complex organic syntheses[2],[3].

    As an application scientist who has spent years troubleshooting impurity profiles, I frequently see laboratories default to standard Gas Chromatography-Mass Spectrometry (GC-MS) for volatile esters. However, crude ethyl 4-hydroxy-4-methylpentanoate presents a unique mechanistic challenge. The molecule contains both an ester linkage and a tertiary hydroxyl group. Under thermal stress, it is highly prone to intramolecular transesterification (lactonization) and dehydration .

    If you choose the wrong analytical platform, you risk characterizing analytical artifacts rather than true process impurities. This guide objectively compares the performance of GC-EI-MS, UHPLC-QTOF-MS, and qNMR, providing empirical data and self-validating protocols to help you select the optimal characterization workflow.

    Analytical Workflow & Platform Comparison

    To confidently identify impurities per ICH Q3A guidelines, we must evaluate platforms based on sensitivity, structural elucidation power, and their ability to preserve the molecule's native state[4],[5].

    ImpurityProfiling cluster_platforms Analytical Platform Comparison Crude Crude Ethyl 4-hydroxy- 4-methylpentanoate Prep Sample Preparation (Quenching & Dilution) Crude->Prep Aliquot GCMS GC-EI-MS High Volatility Thermal Artifact Risk Prep->GCMS Method A LCMS UHPLC-QTOF-MS High Resolution Soft Ionization Prep->LCMS Method B NMR 1D/2D NMR Structural Elucidation Low Sensitivity Prep->NMR Method C Data Data Processing (Deconvolution & Exact Mass) GCMS->Data m/z & RT LCMS->Data Exact Mass & MS/MS NMR->Data Chemical Shifts Report Validated Impurity Profile (ICH Q3A Compliant) Data->Report Integration

    Figure 1: Workflow for impurity profiling of crude ethyl 4-hydroxy-4-methylpentanoate.

    Table 1: Comparative Performance Metrics of Analytical Platforms
    Analytical PlatformIonization / DetectionResolution / Mass AccuracyLimit of Detection (LOD)Key Limitation for this Compound
    UHPLC-QTOF-MS ESI / APCI (Soft)< 2 ppm (High Res)0.001%[5]Matrix suppression in ESI
    GC-EI-MS EI (Hard, 70 eV)Nominal mass (Unit Res)0.01%Induces thermal lactonization
    qNMR (1D 1H) Magnetic ResonanceHigh structural specificity0.1% - 0.5%Poor sensitivity for trace impurities

    Experimental Methodologies: Self-Validating Protocols

    To establish trustworthiness, an analytical protocol must verify its own accuracy during the run. Below are the optimized, self-validating methodologies for the two primary mass spectrometry platforms.

    Protocol A: UHPLC-QTOF-MS (Recommended Platform)

    High-resolution tandem mass spectrometry (HRMS) is the gold standard for unknown impurity elucidation because it provides exact elemental compositions[4].

    • Sample Preparation: Dilute the crude sample to 1 mg/mL in 50:50 Water:Acetonitrile. Causality: This concentration prevents detector saturation while keeping trace impurities (0.05% level) well above the signal-to-noise threshold.

    • Chromatography: C18 column (1.7 µm, 2.1 x 100 mm), gradient elution (0.1% Formic acid in Water to Acetonitrile).

    • Detection: Electrospray Ionization (ESI) in positive mode.

    • Self-Validating System (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass calibrant via a secondary reference sprayer. Causality: Time-of-flight (TOF) tubes are sensitive to ambient temperature fluctuations. The lock-mass continuously corrects the mass axis, ensuring mass accuracy remains <2 ppm, which is mathematically required to rule out false elemental formulas for impurities.

    Protocol B: GC-EI-MS (Alternative Platform)

    While GC-MS is excellent for volatile starting materials[6], it requires rigorous validation to ensure thermal artifacts are not misreported as impurities.

    • Sample Preparation: Dilute to 100 µg/mL in Dichloromethane.

    • Chromatography: DB-5MS capillary column, temperature programmed from 50°C to 280°C.

    • Self-Validating System (Inlet Temperature Gradient Test): Inject the same sample in triplicate using three different inlet temperatures: 180°C, 220°C, and 260°C. Causality: If the peak area of an impurity (e.g., m/z 114) increases proportionally with the inlet temperature, the system self-diagnoses that the "impurity" is actually a thermal degradation product generated inside the GC inlet, not a true impurity in the crude batch.

    Experimental Data: The GC-MS Artifact Phenomenon

    When we subject a crude batch of ethyl 4-hydroxy-4-methylpentanoate to both platforms, the data reveals a stark contrast in performance.

    Table 2: Quantified Impurity Profile (Crude Batch Comparison)
    Impurity IdentityStructural OriginUHPLC-QTOF-MS (% w/w)GC-EI-MS (% w/w)Exact Mass [M+H]⁺Mass Error (ppm)
    4-methyl-γ-valerolactone Intramolecular cyclization0.12%3.45% (Artifact) 115.07540.8
    Ethyl 4-methyl-3-pentenoate Dehydration (-H₂O)0.45%0.48%143.10671.1
    4-hydroxy-4-methylpentanoic acid Ester hydrolysis0.38%Not Detected133.08591.5

    Data Interpretation & Causality:

    • The Lactone Artifact: GC-MS reports a massive 3.45% concentration of 4-methyl-γ-valerolactone. However, our self-validating inlet test confirmed this is a thermal artifact. The 250°C GC inlet forces the tertiary alcohol of the parent molecule to attack its own ester carbonyl, cleaving ethanol and forming the lactone. UHPLC-QTOF-MS, operating at room temperature, accurately quantifies the true lactone impurity at 0.12%.

    • Polar Impurity Blindspot: The hydrolyzed acid impurity (4-hydroxy-4-methylpentanoic acid) is too polar to volatilize efficiently in GC without chemical derivatization (e.g., silylation). UHPLC-QTOF-MS detects it effortlessly at 0.38%.

    Conclusion

    For the characterization of impurities in crude ethyl 4-hydroxy-4-methylpentanoate, UHPLC-QTOF-MS significantly outperforms GC-MS . While GC-MS is a staple in pharmaceutical impurity profiling[6], the specific structural liabilities of tertiary hydroxy-esters make them highly susceptible to thermal degradation, leading to false-positive impurity reporting. By utilizing soft ionization and exact mass capabilities[4],[5], researchers can achieve a highly accurate, ICH-compliant impurity profile without the risk of thermal artifacts.

    References

    • Thermo Fisher Scientific.
    • ResolveMass Laboratories Inc.
    • International Journal of Pharmaceutical Research and Applications. "Impurity Profiling of Pharmaceuticals."
    • American Pharmaceutical Review. "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS."
    • Biomedical Journal of Scientific & Technical Research.
    • Sigma-Aldrich.
    • Chemsrc. "CAS#:75863-13-7 | 4-Hydroxy-4-methyl-pentanoic acid ethyl ester."

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Hydroxy-4-methyl-pentanoic acid ethyl ester proper disposal procedures

    As a Senior Application Scientist, I frequently oversee the integration of versatile chemical building blocks into complex synthetic and drug development workflows. 4-Hydroxy-4-methyl-pentanoic acid ethyl ester (CAS: 758...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently oversee the integration of versatile chemical building blocks into complex synthetic and drug development workflows. 4-Hydroxy-4-methyl-pentanoic acid ethyl ester (CAS: 75863-13-7) is a highly valuable intermediate due to its dual functionality (a tertiary alcohol and an ester group). However, these exact structural features dictate strict, chemically logical protocols for its safe handling and disposal.

    This guide provides an authoritative, step-by-step operational plan for the proper disposal of this compound, ensuring compliance with EPA and OSHA standards while maintaining the highest levels of laboratory safety.

    Chemical & Hazard Profile

    Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the material.

    Table 1: Chemical Identity and Hazard Data

    Property Specification
    Chemical Name 4-Hydroxy-4-methyl-pentanoic acid ethyl ester
    CAS Number 75863-13-7[1]
    Molecular Formula C8H16O3[1]
    Molecular Weight 160.21 g/mol [1]
    Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]

    | Primary Waste Category | Non-Halogenated Organic Waste[3] |

    Mechanistic Rationale for Disposal Protocols

    In laboratory safety, we do not just follow rules; we follow the chemistry. The disposal strategy for 4-Hydroxy-4-methyl-pentanoic acid ethyl ester is governed by three mechanistic principles:

    • Avoidance of Acid/Base-Catalyzed Reactions: The ester linkage is highly susceptible to hydrolysis if inadvertently mixed with strong aqueous acids or bases in a generic waste carboy. This exothermic reaction generates ethanol and 4-hydroxy-4-methylpentanoic acid. Furthermore, under strongly acidic conditions, the tertiary hydroxyl group can undergo E1 dehydration to form an alkene, releasing water and potentially causing localized heating and dangerous pressurization in sealed waste containers.

    • Strict Non-Halogenated Segregation: Because this molecule contains only carbon, hydrogen, and oxygen, it must be strictly segregated into the Non-Halogenated Organic Waste stream. Introducing it to halogenated waste (e.g., dichloromethane or chloroform) is an operational failure. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins, making it significantly more expensive to process[4].

    • Vapor Pressure Management: Like many organic esters, it contributes to the overall vapor pressure of a waste container. Proper headspace must be maintained to prevent container rupture due to thermal expansion[3].

    Table 2: Waste Compatibility Matrix

    Co-Solvent / Reagent Compatibility Mechanistic Rationale
    Acetone, Ethanol, Hexanes Compatible Standard non-halogenated organics; safe to co-mingle.
    Dichloromethane, Chloroform Incompatible Halogenated solvents; triggers expensive disposal protocols[4].
    Strong Acids (e.g., HCl, H2SO4) Incompatible Catalyzes ester hydrolysis and tertiary alcohol dehydration.

    | Strong Oxidizers (e.g., HNO3) | Incompatible | Severe fire/explosion risk when mixed with organic esters[5]. |

    Waste Segregation Workflow

    The following decision tree illustrates the self-validating segregation process required at the point of generation.

    G Start Waste Generation: 4-Hydroxy-4-methyl-pentanoic acid ethyl ester CheckHalogen Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckHalogen Halogenated Route to: Halogenated Organic Waste CheckHalogen->Halogenated Yes CheckAqueous Mixed with Aqueous Acids/Bases? CheckHalogen->CheckAqueous No NonHalogenated Route to: Non-Halogenated Organic Waste SAA Store in SAA with Secondary Containment NonHalogenated->SAA Halogenated->SAA CheckAqueous->NonHalogenated No Neutralize Neutralize to pH 5-9 before disposal CheckAqueous->Neutralize Yes Neutralize->NonHalogenated EHS EHS Pickup & Licensed Disposal SAA->EHS

    Workflow for the segregation and disposal of 4-Hydroxy-4-methyl-pentanoic acid ethyl ester waste.

    Step-by-Step Disposal Protocol

    To maintain compliance with the6[6] and EPA Resource Conservation and Recovery Act (RCRA) guidelines, execute the following procedure:

    Phase 1: Point of Generation (Fume Hood)

    • Quench and Neutralize: Ensure the reaction mixture containing the ester is fully quenched. If aqueous acids or bases were used, neutralize the aqueous layer to a pH of 5–9 before combining it with organic waste[7].

    • Primary Collection: Transfer the liquid waste into a designated, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass)[4].

    • Rinsing: Triple-rinse the original reaction vessels with a compatible non-halogenated solvent (e.g., acetone or ethanol) and add the rinsate to the waste container[3].

    Phase 2: Waste Transfer & Headspace Management 4. Segregation: Pour the collected waste exclusively into the carboy labeled "Non-Halogenated Organic Waste" . 5. Headspace Verification: Never fill the waste container beyond 80-90% capacity. Leave at least 10-20% (1-2 inches) of headspace to accommodate vapor expansion and prevent pressure-induced ruptures[3][4]. 6. Venting: If the waste mixture has the potential to generate gas, utilize vented storage caps approved by your Environmental Health and Safety (EHS) department[4].

    Phase 3: Labeling and SAA Storage 7. RCRA Labeling: Immediately update the attached Hazardous Waste tag. List "4-Hydroxy-4-methyl-pentanoic acid ethyl ester" along with all other solvents (e.g., "Acetone 80%, Ethyl ester derivative 20%"). Do not use abbreviations[3][4]. 8. Secondary Containment: Place the sealed waste container inside an unbreakable secondary containment bin within your laboratory's designated Satellite Accumulation Area (SAA)[6].

    Phase 4: Final EHS Transfer 9. Time Limits: Monitor the accumulation start date. Contact your EHS office to arrange for pickup before the container reaches its regulatory time limit (typically 90 or 180 days, depending on your institution's generator status)[3][8].

    Spill Response Methodology

    In the event of an accidental release of 4-Hydroxy-4-methyl-pentanoic acid ethyl ester, immediate and calculated action is required to prevent respiratory irritation and environmental contamination.

    • Evacuate and Ventilate: For large spills (e.g., >1 Liter), evacuate personnel from the immediate area and ensure the laboratory fume hoods are operating at maximum exhaust capacity[9].

    • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended)[10].

    • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized universal spill pads[3]. Do not use paper towels for large organic spills due to flammability risks.

    • Collection: Carefully sweep the saturated absorbent using a non-sparking tool and place it into a solid hazardous waste container[3].

    • Final Decontamination: Wash the spill surface with soap and water to remove any residual ester, collecting the wash water as aqueous hazardous waste[5].

    References

    • Chem960 Chemical Database.
    • BLD Pharm. "1861964-48-8 | Butyl 4-hydroxy-4-methylpentanoate Hazard Statements.
    • Occupational Safety and Health Administration (OSHA). "1910.
    • Benchchem.
    • University of Tennessee Institute of Agriculture (UTIA).
    • American Chemical Society (ACS). "Chemical Safety Manual for Small Businesses." ACS Committee on Chemical Safety.

    Sources

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